Methyl 4-methyl-2-pentenoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-4-methylpent-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(2)4-5-7(8)9-3/h4-6H,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOAQDZUARKSRL-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347501 | |
| Record name | Methyl (2E)-4-methyl-2-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20515-15-5, 50652-78-3 | |
| Record name | Methyl (2E)-4-methyl-2-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-methyl-2-pentenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 4-methyl-2-pentenoate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Methyl 4-Methyl-2-Pentenoate
Introduction
This compound is an α,β-unsaturated ester, a class of organic compounds widely utilized as intermediates in chemical synthesis. Its structure, featuring a conjugated system and a branched alkyl chain, imparts a unique profile of reactivity and physical properties that are of significant interest to researchers in organic synthesis, materials science, and drug development. This guide provides a detailed examination of the core chemical properties, synthesis, reactivity, and spectral characteristics of this compound, grounded in established chemical principles and experimental observations. As a Senior Application Scientist, the following sections are designed to offer not just data, but a causal understanding of the compound's behavior, enabling researchers to make informed decisions in its application.
Core Physicochemical & Identifying Properties
The fundamental properties of a compound govern its behavior in both storage and reaction conditions. For this compound, these properties are dictated by its moderate molecular weight, ester functionality, and the presence of both π-bonds and rotatable single bonds. All quantitative data are summarized in Table 1 for ease of reference.
Table 1: Physicochemical and Identifying Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | methyl (E)-4-methylpent-2-enoate | [1] |
| Synonyms | 4-Methyl-2-pentenoic acid methyl ester | [2] |
| CAS Number | 50652-78-3 (rac-isomer), 20515-15-5 | [1] |
| Molecular Formula | C₇H₁₂O₂ | [3] |
| Molecular Weight | 128.17 g/mol | [1][3] |
| Boiling Point | 74-75 °C (at 46 mmHg) | [4] |
| Density | 0.905 ± 0.06 g/cm³ (Predicted) | [4] |
| Refractive Index | 1.4305 (at 20 °C) | [4] |
| Flash Point | 47 °C | [4] |
| Water Solubility | Not miscible or difficult to mix | [5] |
| Storage | Sealed in dry, 2-8 °C | [2] |
Synthesis: Fischer-Speier Esterification
The most direct and common route for the synthesis of this compound is the Fischer-Speier esterification of its parent carboxylic acid, 4-methyl-2-pentenoic acid, with methanol.[5] This reaction is a classic acid-catalyzed nucleophilic acyl substitution. The causality for this choice of synthesis is its cost-effectiveness, procedural simplicity, and the high yields achievable when equilibrium is manipulated. The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic methanol. The reaction is reversible, and to drive it towards the product (the ester), methanol is typically used in large excess, acting as both reactant and solvent.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 4-methyl-2-pentenoic acid and methanol via acid catalysis.
Materials:
-
4-methyl-2-pentenoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 4-methyl-2-pentenoic acid (e.g., 0.10 mol, 11.41 g).
-
Add a large excess of anhydrous methanol (e.g., 100 mL).
-
While stirring the mixture in an ice bath, slowly add concentrated sulfuric acid (e.g., 1 mL) dropwise.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70 °C) using a heating mantle. Maintain reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the mixture by approximately half using a rotary evaporator to remove excess methanol.
-
Transfer the remaining mixture to a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution) until the aqueous layer is basic, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Purify the crude product via fractional distillation under reduced pressure to obtain the final product.
Caption: Synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is dominated by two key features: the ester functional group and the α,β-unsaturated system. Understanding the interplay between these sites is crucial for its application as a synthetic intermediate.
Ester Hydrolysis (Saponification)
Like all esters, this compound can be hydrolyzed back to its parent carboxylic acid and alcohol. This is most efficiently achieved under basic conditions (saponification), where the hydroxide ion acts as a potent nucleophile. The reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by a strong base to form a resonance-stabilized carboxylate salt.
Objective: To hydrolyze this compound to 4-methyl-2-pentenoic acid.
Materials:
-
This compound
-
Methanol
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric Acid (HCl) solution (e.g., 3 M)
-
Diethyl ether
Procedure:
-
Dissolve this compound (e.g., 0.05 mol, 6.41 g) in methanol (50 mL) in a round-bottom flask.
-
Add 2 M NaOH solution (50 mL, 0.10 mol) to the flask.
-
Heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol via rotary evaporation.
-
Transfer the remaining aqueous solution to a beaker and cool in an ice bath.
-
Acidify the solution by slowly adding 3 M HCl with stirring until the pH is ~2. A precipitate of 4-methyl-2-pentenoic acid should form.
-
Extract the product with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent to yield the carboxylic acid product.
Reactivity of the α,β-Unsaturated System: 1,2- vs. 1,4-Addition
The conjugated system in this compound creates two electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4). This duality allows for two modes of nucleophilic attack:
-
1,2-Addition (Direct Addition): The nucleophile attacks the carbonyl carbon directly. This is favored by "hard," highly reactive nucleophiles like Grignard reagents.
-
1,4-Addition (Conjugate Addition): The nucleophile attacks the β-carbon, with the charge being delocalized through the conjugated system onto the oxygen atom. This is favored by "soft," less reactive nucleophiles like organocuprates (Gilman reagents).[6][7]
The choice of nucleophile is therefore a critical experimental decision that dictates the regiochemical outcome. Using a Gilman reagent, for instance, allows for the selective formation of a new carbon-carbon bond at the β-position while preserving the ester functionality (after an enolate intermediate is quenched).[6][8]
Caption: 1,2- vs. 1,4-Addition Pathways.
Objective: To demonstrate the 1,4-conjugate addition of a methyl group to this compound.
Materials:
-
Copper(I) Iodide (CuI)
-
Methyllithium (MeLi) solution in ether
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Preparation of the Gilman Reagent (Lithium Dimethylcuprate):
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add CuI (e.g., 0.01 mol, 1.90 g) and anhydrous THF (40 mL).
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add MeLi solution (e.g., 0.02 mol) dropwise with stirring. The solution will change color as the Gilman reagent forms.
-
-
Conjugate Addition:
-
In a separate flame-dried flask under inert atmosphere, dissolve this compound (e.g., 0.01 mol, 1.28 g) in anhydrous THF (20 mL) and cool to -78 °C.
-
Slowly transfer the freshly prepared Gilman reagent solution into the ester solution via cannula.
-
Stir the reaction at -78 °C for 1-2 hours.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the 1,4-addition product (methyl 3,4-dimethylpentanoate).
-
Spectroscopic Analysis
-
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
~ 6.9 ppm (dt, 1H): Vinyl proton at C3, coupled to the C2 proton and the C5 methine proton.
-
~ 5.8 ppm (d, 1H): Vinyl proton at C2, coupled to the C3 proton.
-
3.7 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).
-
~ 2.4 ppm (m, 1H): Methine proton at C5, coupled to the C3 vinyl proton and the two methyl groups.
-
~ 1.0 ppm (d, 6H): Diastereotopic methyl protons attached to C5.
-
-
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
-
~ 167 ppm: Carbonyl carbon of the ester (C1).
-
~ 150 ppm: Alkene carbon β to the carbonyl (C3).
-
~ 120 ppm: Alkene carbon α to the carbonyl (C2).
-
~ 51 ppm: Methyl carbon of the ester (-OCH₃).
-
~ 31 ppm: Methine carbon (C4).
-
~ 21 ppm: Isopropyl methyl carbons (C5 and C6).
-
-
Infrared (IR) Spectroscopy:
-
~ 1725 cm⁻¹ (strong, sharp): C=O stretch, characteristic of an α,β-unsaturated ester.
-
~ 1650 cm⁻¹ (medium): C=C stretch of the conjugated alkene.
-
~ 1170 & 1200 cm⁻¹ (strong): C-O stretches of the ester group.
-
~ 2870-2960 cm⁻¹ (medium-strong): sp³ C-H stretches of the alkyl groups.
-
-
Mass Spectrometry (EI-MS):
-
Molecular Ion (M⁺): Expected at m/z = 128.
-
Key Fragments: Loss of the methoxy group (-OCH₃) to give a peak at m/z = 97. Loss of the carbomethoxy group (-COOCH₃) to give a peak at m/z = 69. The peak at m/z=69, corresponding to the isopropyl-vinyl cation, is often a prominent fragment.[1]
-
Safety and Handling
This compound is a flammable liquid and an irritant. Adherence to standard laboratory safety protocols is mandatory.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1] |
Handling and Storage:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically between 2-8 °C.[2]
Disposal:
-
Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Caption: Spill Response Workflow.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- This reference is not used in the final text.
- This reference is not used in the final text.
- This reference is not used in the final text.
- This reference is not used in the final text.
- This reference is not used in the final text.
- This reference is not used in the final text.
- This reference is not used in the final text.
- This reference is not used in the final text.
-
The Organic Chemistry Tutor. (2020, July 11). Gilman Reagent & Organocuprates [Video]. YouTube. Retrieved from [Link]
- This reference is not used in the final text.
-
Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]
-
Chemistry Steps. (n.d.). R2CuLi Organocuprates – Gilman Reagents. Retrieved from [Link]
Sources
- 1. This compound | C7H12O2 | CID 5362843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. youtube.com [youtube.com]
- 5. 50652-78-3 | CAS DataBase [m.chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
Spectroscopic Data of Methyl 4-Methyl-2-Pentenoate: An In-depth Technical Guide
Introduction
Methyl (E)-4-methylpent-2-enoate (C₇H₁₂O₂, Mol. Wt. 128.17 g/mol ) is an α,β-unsaturated ester with applications in organic synthesis and as a fragrance component.[1][2] The precise structural elucidation and quality control of this compound rely heavily on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed analysis of the spectroscopic data for methyl (E)-4-methylpent-2-enoate, offering field-proven insights into spectral interpretation, data acquisition protocols, and the underlying chemical principles.
While experimental mass spectrometry data is publicly available through databases such as the National Institute of Standards and Technology (NIST) library, this guide presents a comprehensive view by integrating that with prototypical ¹H NMR, ¹³C NMR, and IR data.[1] The NMR and IR spectral characteristics discussed are based on established spectroscopic principles and data from analogous structures, providing a robust framework for researchers in the field.
Molecular Structure and Spectroscopic Overview
The structure of methyl (E)-4-methylpent-2-enoate contains several key features that give rise to its characteristic spectral fingerprint: a conjugated ester system, a trans-configured double bond, and an isopropyl group. Understanding these features is paramount to interpreting the resulting spectra.
Caption: Structure of methyl (E)-4-methylpent-2-enoate with IUPAC numbering.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for confirming the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.
Data Summary
The expected ¹H NMR spectrum of methyl (E)-4-methylpent-2-enoate in CDCl₃ would exhibit five distinct signals.
| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) (Predicted) |
| H₅, H₅' (2 x -CH₃) | 1.05 | Doublet (d) | 6H | ~6.8 |
| H₄ (-CH) | 2.45 | Multiplet (m) | 1H | - |
| -OCH₃ | 3.72 | Singlet (s) | 3H | - |
| H₂ (=CH) | 5.80 | Doublet of Doublets (dd) | 1H | J₂,₃ ≈ 15.6, J₂,₄ ≈ 1.2 |
| H₃ (=CH) | 6.95 | Doublet of Doublets (dd) | 1H | J₃,₂ ≈ 15.6, J₃,₄ ≈ 6.8 |
Interpretation and Mechanistic Insights
-
Vinylic Protons (H₂ and H₃): The two protons on the C=C double bond are the most downfield signals, aside from aromatic protons. H₃ is significantly deshielded (~6.95 ppm) compared to H₂ (~5.80 ppm) due to its position beta to the electron-withdrawing carbonyl group. The large coupling constant between them (J ≈ 15.6 Hz) is definitive proof of a trans (E) configuration.[3]
-
Allylic Coupling: The vinylic protons also exhibit smaller couplings to the methine proton at C₄. H₃ shows a standard vicinal coupling (~6.8 Hz), while H₂ shows a much smaller four-bond allylic coupling (~1.2 Hz), which is often observed in these systems.
-
Isopropyl Group (H₄, H₅, H₅'): The two methyl groups (H₅, H₅') are equivalent, appearing as a single doublet at ~1.05 ppm, integrating to 6H. They are split by the adjacent methine proton (H₄). The methine proton itself is a complex multiplet around 2.45 ppm, as it is coupled to the two methyl groups and the vinylic proton H₃.
-
Methoxy Protons (-OCH₃): The three protons of the methyl ester group appear as a sharp singlet at ~3.72 ppm, a characteristic region for this functional group.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of methyl 4-methyl-2-pentenoate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans for a concentrated sample.
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase correct the spectrum and reference the TMS peak to 0.00 ppm. Integrate all signals and analyze chemical shifts, multiplicities, and coupling constants.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides information on the carbon skeleton of the molecule. In proton-decoupled mode, each unique carbon atom gives a single peak, allowing for a direct count of non-equivalent carbons.
Data Summary
The molecule has 7 unique carbon atoms, and the predicted ¹³C NMR spectrum in CDCl₃ would show the following peaks.
| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |
| C₅, C₅' (2 x -CH₃) | 21.2 |
| C₄ (-CH) | 31.0 |
| -OCH₃ | 51.5 |
| C₂ (=CH) | 121.0 |
| C₃ (=CH) | 155.0 |
| C₁ (C=O) | 167.0 |
Interpretation and Mechanistic Insights
-
Carbonyl Carbon (C₁): The ester carbonyl carbon is the most deshielded, appearing around 167.0 ppm.[4]
-
Vinylic Carbons (C₂ and C₃): The α-carbon (C₂) is significantly more shielded (~121.0 ppm) than the β-carbon (C₃, ~155.0 ppm). This is a classic feature of α,β-unsaturated carbonyl systems, where the β-carbon bears more partial positive character due to resonance with the carbonyl group.
-
Aliphatic Carbons (C₄, C₅, C₅'): The methine carbon (C₄) is found around 31.0 ppm, and the two equivalent isopropyl methyl carbons (C₅, C₅') appear furthest upfield at ~21.2 ppm, typical for sp³ hybridized carbons.
-
Methoxy Carbon (-OCH₃): The methyl ester carbon appears in a characteristic region around 51.5 ppm.[5]
Caption: Correlation of carbon types to their predicted ¹³C NMR chemical shift regions.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A more concentrated sample (~20-30 mg) may be required to reduce acquisition time.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer, tuned to the ¹³C frequency (~100 MHz).
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: ~220-240 ppm.
-
Acquisition Time: ~1-1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 256-1024 scans, depending on sample concentration.
-
-
Processing: Apply a Fourier transform with exponential multiplication (line broadening of ~1-2 Hz). Phase correct the spectrum and reference the CDCl₃ solvent peak to 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Data Summary
The IR spectrum of methyl (E)-4-methylpent-2-enoate is dominated by absorptions from the conjugated ester and the C=C double bond.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C-H (sp²) stretch | ~3030 | Medium |
| C-H (sp³) stretch | 2870-2960 | Strong |
| C=O (Ester) stretch | ~1725 | Very Strong |
| C=C stretch | ~1650 | Medium |
| C-O stretch | 1280, 1170 | Strong |
| C-H (trans) bend | ~980 | Strong |
Interpretation and Mechanistic Insights
-
Carbonyl Stretch (C=O): The most intense and diagnostic peak is the C=O stretch. For a saturated ester, this typically appears around 1740 cm⁻¹. However, conjugation with the C=C double bond delocalizes electron density, weakening the C=O bond and lowering its stretching frequency to ~1725 cm⁻¹.[6] This shift is a key indicator of an α,β-unsaturated system.
-
Alkene Stretch (C=C): The C=C double bond stretch appears around 1650 cm⁻¹. Its intensity is enhanced due to the conjugation with the polar carbonyl group.
-
C-O Stretches: Esters show two characteristic C-O stretching bands. The C(=O)-O stretch is typically found around 1280 cm⁻¹ and the O-CH₃ stretch around 1170 cm⁻¹.
-
Out-of-Plane Bend: The strong absorption around 980 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration for a trans-disubstituted alkene, corroborating the stereochemistry determined by ¹H NMR.
Experimental Protocol: IR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.
-
Sample Application: Place one drop of neat liquid this compound directly onto the center of the ATR crystal.
-
Acquisition:
-
Spectral Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Average 16-32 scans for a good signal-to-noise ratio.
-
-
Processing: The resulting spectrum is typically displayed in transmittance. Identify and label the wavenumbers for all significant absorption bands. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.
Data Summary
The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 128 | ~15 | [M]⁺, Molecular Ion |
| 113 | 25 | [M - CH₃]⁺ |
| 97 | 55 | [M - OCH₃]⁺ |
| 69 | 72 | [M - COOCH₃]⁺ or McLafferty product |
| 41 | 100 | [C₃H₅]⁺, Allyl cation (Base Peak) |
Note: Intensities are approximate based on available database spectra and may vary between instruments.
Fragmentation Pathway Analysis
The fragmentation of this compound is governed by the stability of the resulting carbocations and neutral losses.
Caption: Proposed major fragmentation pathways for this compound in EI-MS.
-
Molecular Ion ([M]⁺˙, m/z 128): The peak corresponding to the intact molecule radical cation is observed, confirming the molecular weight.
-
Loss of a Methyl Radical ([M - CH₃]⁺, m/z 113): Loss of one of the isopropyl methyl groups results in a fragment at m/z 113.
-
α-Cleavage ([M - OCH₃]⁺, m/z 97): Cleavage of the bond between the carbonyl carbon and the ester oxygen results in the loss of a methoxy radical (•OCH₃), forming a stable acylium ion at m/z 97.
-
Loss of the Ester Group ([M - COOCH₃]⁺, m/z 69): Cleavage of the C-C bond adjacent to the carbonyl group can lead to the loss of the entire carbomethoxy radical, yielding a C₄H₇⁺ cation at m/z 69.
-
Base Peak (m/z 41): The most abundant fragment is often the stable allyl cation [C₃H₅]⁺, which can be formed through further fragmentation of larger ions like the one at m/z 97.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Setup:
-
Column: Use a standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the sample solution with a split ratio of 50:1.
-
Temperature Program: Start at 50°C for 2 min, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Setup (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum, identifying the molecular ion and major fragment ions. Compare the fragmentation pattern to a reference library (e.g., NIST, Wiley) for confirmation.
Conclusion
The combination of NMR, IR, and MS provides a complete and unambiguous characterization of methyl (E)-4-methylpent-2-enoate. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and stereochemistry, IR spectroscopy identifies the key functional groups and conjugation, and mass spectrometry determines the molecular weight and provides a fragmentation fingerprint. The protocols and interpretations detailed in this guide offer a robust methodology for the analysis of this compound, ensuring accuracy and reliability for researchers and drug development professionals.
References
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]
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Human Metabolome Database. (2022). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061884). Retrieved January 6, 2026, from [Link]
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Stenutz. (n.d.). methyl (E)-4-methylpent-2-enoate. Retrieved January 6, 2026, from [Link]
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A Technical Guide to Methyl 4-methyl-2-pentenoate: Nomenclature, Synthesis, and Applications in Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of Methyl 4-methyl-2-pentenoate, a branched-chain unsaturated ester. The document details its formal IUPAC nomenclature, chemical identifiers, and physicochemical properties. A core focus is placed on its synthesis via Fischer esterification, for which a detailed, self-validating experimental protocol is provided. Furthermore, the guide explores the compound's relevance in the context of drug development, analyzing how its distinct structural motifs—the α,β-unsaturated ester, the isopropyl group, and the methyl ester—can be leveraged by medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties of bioactive molecules. This analysis is grounded in established principles of medicinal chemistry, including the strategic use of methyl groups to influence metabolic stability and conformational rigidity.
Chemical Identity and Nomenclature
This compound is an organic compound classified as an α,β-unsaturated ester. The precise naming and identification of such a molecule are critical for regulatory compliance, patent filings, and scientific reproducibility.
The structure contains a five-carbon pentenoate backbone with a methyl group at the fourth carbon and a double bond at the second carbon position. Due to the presence of the double bond, the molecule can exist as two geometric isomers: (E) and (Z). The IUPAC nomenclature must distinguish between these forms.
-
Systematic IUPAC Name: The preferred IUPAC name, which specifies the stereochemistry of the double bond, is methyl (E)-4-methylpent-2-enoate .[1][] In cases where the stereochemistry is not specified or is a mixture, it is referred to as methyl 4-methylpent-2-enoate .[3]
-
Common Synonyms: Several synonyms are used in commercial and laboratory settings, including:
-
CAS Number: The primary CAS registry number for the compound (isomer unspecified) is 50652-78-3 .[3][4][5][7][8] The (E)-isomer is specifically identified by CAS number 20515-15-5 .[1][]
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical properties is fundamental to its application in experimental workflows, from reaction setup to purification and formulation.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | [1][4][5] |
| Molecular Weight | 128.17 g/mol | [1][3][4] |
| Boiling Point | 74-75 °C (at 46 mmHg) | [6][7] |
| Density | ~0.905 g/cm³ (Predicted) | [6][7] |
| Flash Point | 47 °C | [6][7] |
| Water Solubility | Not miscible or difficult to mix | [6][7] |
| Canonical SMILES | CC(C)/C=C/C(=O)OC | [1] |
| InChIKey | YVOAQDZUARKSRL-SNAWJCMRSA-N | [1] |
Synthesis and Chemical Reactivity
The most direct and common method for synthesizing this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 4-methyl-2-pentenoic acid, with methanol.[3] This reaction, a classic Fischer esterification, is an equilibrium process. To achieve a high yield, the equilibrium must be shifted towards the product side, typically by using an excess of one reactant (usually the more affordable alcohol, methanol) or by removing water as it is formed.
Core Reactivity:
-
Hydrolysis: As an ester, the compound can be hydrolyzed back to 4-methyl-2-pentenoic acid and methanol under either acidic or basic conditions.[3]
-
Nucleophilic Addition: The α,β-unsaturated nature of the carbonyl system makes the β-carbon electrophilic and susceptible to 1,4-conjugate addition by nucleophiles.
-
Alkene Reactions: The carbon-carbon double bond can undergo typical alkene reactions, such as hydrogenation or halogenation, although the reactivity is influenced by the electron-withdrawing ester group.
Below is a diagram illustrating the primary synthesis pathway.
Caption: Fischer esterification synthesis of this compound.
Representative Synthesis Protocol: Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of this compound. It is a self-validating workflow that includes purification and suggests characterization steps to ensure product identity and purity.
Materials:
-
4-methyl-2-pentenoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis and purification of the target ester.
Detailed Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methyl-2-pentenoic acid (0.1 mol) and anhydrous methanol (0.5 mol, 5 equivalents).
-
Causality: Using a significant excess of methanol helps shift the reaction equilibrium towards the formation of the ester product, maximizing the yield.
-
-
Catalyst Addition: Place the flask in an ice bath and slowly add concentrated sulfuric acid (1-2 mL) dropwise with continuous stirring.
-
Causality: The reaction is exothermic; slow, cooled addition prevents overheating. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of volatile reactants and solvent while maintaining the reaction temperature.
-
-
Workup and Neutralization: After cooling to room temperature, remove the excess methanol using a rotary evaporator. Dilute the residue with diethyl ether (100 mL) and carefully transfer it to a separatory funnel. Slowly add saturated sodium bicarbonate solution in portions until effervescence ceases.
-
Causality: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt.
-
-
Extraction and Washing: Separate the aqueous layer. Wash the organic layer sequentially with water (50 mL) and saturated brine (50 mL).
-
Causality: The brine wash helps to remove residual water from the organic layer and breaks up any emulsions.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate on a rotary evaporator. Purify the resulting crude oil by fractional distillation under reduced pressure. The boiling point is reported as 74-75 °C at 46 mmHg.[6][7]
-
Trustworthiness: Distillation is a critical purification step that separates the desired product from non-volatile impurities and any side products, ensuring a high degree of purity.
-
-
Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR spectroscopy) and Gas Chromatography-Mass Spectrometry (GC-MS).
Strategic Value in Drug Development
While not a drug itself, this compound serves as an excellent model for understanding how small, functionalized building blocks can be incorporated into drug candidates to fine-tune their properties. The strategic introduction of methyl groups, in particular, is a well-established tactic in medicinal chemistry, often referred to as the "magic methyl" effect.[9][10]
Analysis of Structural Motifs:
-
The Isopropyl Group (-CH(CH₃)₂):
-
Lipophilicity and Binding: The branched isopropyl group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
-
Metabolic Shielding: The gem-dimethyl arrangement can act as a metabolic shield. It can sterically hinder the enzymatic oxidation of adjacent positions, thereby increasing the metabolic stability and half-life of a drug molecule.
-
Conformational Restriction: The steric bulk of the isopropyl group can lock in a specific conformation of a larger molecule, which may be the bioactive conformation. This pre-organization can lead to a significant increase in binding affinity for the target receptor by reducing the entropic penalty of binding.[10]
-
-
The α,β-Unsaturated Ester Moiety:
-
Prodrug Strategy: Esters are frequently used as prodrugs to improve the bioavailability of a parent drug containing a carboxylic acid. The ester masks the polar acid group, improving membrane permeability. In vivo, endogenous esterase enzymes can hydrolyze the ester to release the active carboxylic acid.
-
Bio-conjugation Handle: The double bond can serve as a handle for further chemical modification or bioconjugation.
-
Michael Acceptor: The system acts as a potential Michael acceptor, which can be exploited for covalent inhibition of a target protein, although this often raises concerns about off-target reactivity.
-
-
The Methyl Ester (-COOCH₃):
-
Physicochemical Modulation: Converting a carboxylic acid to a methyl ester neutralizes its charge, increases its LogP, and can significantly alter its solubility profile. This is a common strategy to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9]
-
The strategic incorporation of fragments resembling this compound can thus be a powerful tool for lead optimization, helping to solve common challenges in drug development related to potency, selectivity, and pharmacokinetics.
Safety and Handling
This compound is a flammable liquid with a flash point of 47°C.[7] Standard laboratory precautions should be taken, including working in a well-ventilated fume hood and avoiding sources of ignition. It may cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, should be worn at all times.
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An In-depth Technical Guide to Methyl 4-methyl-2-pentenoate (CAS 50652-78-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methyl-2-pentenoate, identified by the CAS number 50652-78-3, is an organic compound classified as an α,β-unsaturated ester. Its structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, imparts characteristic reactivity and physical properties. This guide provides a comprehensive overview of the known physical constants of this compound, detailed experimental protocols for the determination of key physical properties, and an exploration of its synthesis and general reactivity. This document is intended to serve as a valuable resource for professionals in research and development who may encounter or utilize this compound in their work.
Core Physical Constants
A summary of the core physical constants for this compound is presented below. It is important to note that some of these values are predicted, highlighting the need for experimental verification for certain applications.
| Physical Constant | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | [1][2] |
| Molecular Weight | 128.17 g/mol | [1][2][3] |
| Boiling Point | 74-75 °C at 46 mmHg | [4] |
| Density (Predicted) | 0.905 ± 0.06 g/cm³ | [4] |
| Refractive Index | 1.4305 | [4] |
| Water Solubility | Not miscible or difficult to mix in water. | [4] |
| Flash Point | 47 °C | [4] |
| LogP (Predicted) | 1.3716 | [3] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of organic compounds. The following is a summary of available spectroscopic information for this compound:
-
Mass Spectrometry (Electron Ionization): The NIST WebBook provides a mass spectrum for this compound, which is a key resource for its identification.[5] PubChem also lists GC-MS data with major peaks at m/z 40, 69, 97, 73, and 113.[1]
-
¹³C NMR Spectroscopy: A ¹³C NMR spectrum is available through SpectraBase, a subscription service from John Wiley & Sons, Inc., and is referenced on the PubChem page for this compound.[1]
Experimental Protocols
Accurate determination of physical constants is fundamental in chemical research. Below are detailed, step-by-step methodologies for determining key physical properties of α,β-unsaturated esters like this compound.
Determination of Boiling Point
The boiling point is a critical physical property that provides information about the purity and volatility of a liquid.
Methodology:
-
Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place a small volume of this compound and a few boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Record the temperature at which the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point. For greater accuracy, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.
Synthesis and Reactivity
α,β-Unsaturated esters are valuable intermediates in organic synthesis. Their synthesis and reactivity are well-established in the field of organic chemistry.
General Synthesis of α,β-Unsaturated Esters
One of the most common and effective methods for the synthesis of α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction generally favors the formation of the (E)-isomer.[6]
Horner-Wadsworth-Emmons (HWE) Reaction Workflow
Caption: Horner-Wadsworth-Emmons reaction for α,β-unsaturated ester synthesis.
Key Reactions of α,β-Unsaturated Esters
The conjugated system in α,β-unsaturated esters makes them susceptible to several important reactions:
-
1,4-Conjugate Addition (Michael Addition): Nucleophiles can add to the β-carbon of the double bond.
-
Diels-Alder Reaction: The double bond can act as a dienophile in cycloaddition reactions.
-
Reduction: The double bond and the ester group can be selectively reduced using different reducing agents.
-
Epoxidation: The double bond can be epoxidized.
Potential Metabolic Fate
Conclusion
This compound (CAS 50652-78-3) is an α,β-unsaturated ester with a defined set of physical and chemical properties. While experimental data for some of its constants are limited, its identity can be confirmed through spectroscopic methods, particularly mass spectrometry. Its synthesis can be achieved through established methods for α,β-unsaturated esters, and its reactivity is characteristic of this functional group class. Further research into its biological activity and specific metabolic pathways would provide a more complete understanding of this compound.
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Methyl 4-methyl-2-pentenoate molecular structure and bonding
An In-Depth Technical Guide to the Molecular Structure and Bonding of Methyl 4-Methyl-2-Pentenoate
Abstract
This compound is an α,β-unsaturated ester, a class of organic compounds characterized by a carbon-carbon double bond conjugated with a carbonyl group. This guide provides a comprehensive technical analysis of its molecular architecture, stereochemistry, and the nuances of its chemical bonding. We will explore the delocalized π-electron system that governs its unique spectroscopic properties and reactivity. The discussion extends to its characteristic behavior in spectroscopic analyses (IR, NMR, MS) and its dual electrophilicity, which makes it a versatile substrate in synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's fundamental chemical nature.
Introduction and Chemical Identity
This compound, with the chemical formula C₇H₁₂O₂, is a member of the α,β-unsaturated carbonyl compound family.[1] Its structure incorporates an ester functional group conjugated with an alkene, which gives rise to its characteristic chemical properties and reactivity. This conjugation allows for delocalization of π-electrons across the O=C-C=C framework, influencing bond lengths, spectroscopic signatures, and the molecule's behavior in chemical reactions.[1] The compound is primarily known for its role as a building block in organic synthesis and as a chain transfer agent in specific polymerization reactions.[2]
| Property | Value | Reference |
| IUPAC Name | methyl (E)-4-methylpent-2-enoate | [3][4] |
| Synonyms | This compound | [5] |
| CAS Number | 50652-78-3 | [5][6] |
| Molecular Formula | C₇H₁₂O₂ | [3][5][6] |
| Molecular Weight | 128.17 g/mol | [3][5][6] |
| Canonical SMILES | CC(C)/C=C/C(=O)OC | [3] |
| InChIKey | YVOAQDZUARKSRL-SNAWJCMRSA-N | [3][5] |
Molecular Structure and Stereochemistry
The structure of this compound is defined by a five-carbon chain with a methyl branch at the C4 position. The key features are the methyl ester group at C1 and a double bond between C2 and C3.
Stereoisomerism
The presence of the C2=C3 double bond introduces the possibility of geometric isomerism. The substituents on the sp² hybridized carbons determine the configuration as either (E) (trans) or (Z) (cis).
-
(E)-isomer (trans): The higher priority groups on each carbon of the double bond are on opposite sides. For C2, the -C(=O)OCH₃ group has priority. For C3, the isopropyl group has priority. In the (E)-isomer, these two groups are on opposite sides of the double bond. This is the more common and generally more stable configuration.[3][4]
-
(Z)-isomer (cis): The higher priority groups on each carbon of the double bond are on the same side.
The Cahn-Ingold-Prelog (CIP) rules are used to assign priority to the substituents on each carbon of the double bond to definitively name the isomers.
Caption: Geometric isomers of this compound.
Electronic Structure and Chemical Bonding
The chemical behavior of this compound is a direct consequence of its electronic structure.
-
Hybridization: The atoms involved in the conjugated system (C1, C2, C3, and the carbonyl oxygen) are sp² hybridized. This leaves a p-orbital on each of these atoms, perpendicular to the plane of the sigma bonds, which overlap to form the extended π-system. The remaining carbons of the isopropyl and methyl ester groups are sp³ hybridized.
-
Sigma (σ) and Pi (π) Bonding: The molecule is held together by a framework of σ-bonds. The key feature is the delocalized π-system formed by the overlap of p-orbitals on O=C1-C2=C3.
-
Resonance and Electron Delocalization: This π-system allows for electron delocalization, which can be represented by resonance structures. This delocalization results in a partial positive charge not only on the carbonyl carbon (C1) but also on the β-carbon (C3). This explains why the molecule is susceptible to nucleophilic attack at two distinct positions.
Caption: Resonance contributing to the electrophilicity of C1 and C3.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. The conjugation lowers the frequency of both the C=O and C=C stretching vibrations compared to their non-conjugated counterparts.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| C=O (α,β-unsaturated ester) | Stretch | ~1715-1730 |
| C=C (conjugated alkene) | Stretch | ~1620-1640 |
| C-O (ester) | Stretch | ~1150-1300 |
| C-H (sp² on alkene) | Stretch | ~3010-3100 |
| C-H (sp³) | Stretch | ~2850-2960 |
Data inferred from typical values for α,β-unsaturated esters.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon skeleton and the chemical environment of each proton.
-
¹H NMR: The spectrum would show distinct signals for the methoxy protons, the vinylic protons (at C2 and C3), the proton at C4, and the diastereotopic methyl protons of the isopropyl group. For the (E)-isomer, the coupling constant (J) between the vinylic protons (H2 and H3) is expected to be large (~15-18 Hz), which is characteristic of a trans configuration.
-
¹³C NMR: The carbon spectrum would show seven distinct signals. The carbonyl carbon (C1) would be the most downfield signal. The alkene carbons (C2 and C3) would appear in the characteristic region for sp² carbons.
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | ¹H Multiplicity |
| C1 (-C=O) | 166-170 | - | - |
| C2 (=CH-) | 120-125 | 5.7-6.0 | Doublet (d) |
| C3 (=CH-) | 145-155 | 6.8-7.1 | Doublet of doublets (dd) |
| C4 (-CH-) | 30-35 | 2.3-2.6 | Multiplet (m) |
| C5, C5' (-CH₃)₂ | 20-25 | 1.0-1.2 | Doublet (d) |
| C6 (-OCH₃) | 50-55 | 3.6-3.8 | Singlet (s) |
Note: Predicted values are estimates based on standard correlation tables and data for similar compounds.[8]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would lead to fragmentation of the molecule.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 128) should be observable.[5]
-
Key Fragments: Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, M-31) or the entire ester group (-COOCH₃, M-59). Cleavage at the branched isopropyl group is also expected. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[3][5]
Reactivity and Synthetic Utility
The conjugated π-system dictates the reactivity of this compound, making it electrophilic at two positions.[1] Nucleophiles can attack either the carbonyl carbon (C1) in a 1,2-addition or the β-carbon (C3) in a 1,4-conjugate addition (Michael addition).
-
1,2-Addition (Direct Addition): This pathway is favored by "hard," highly reactive nucleophiles such as organolithium reagents and Grignard reagents. The reaction is often irreversible and under kinetic control.
-
1,4-Addition (Conjugate Addition): This pathway is favored by "soft," less basic nucleophiles like organocuprates (Gilman reagents), enolates, thiols, and amines. The reaction is often reversible and thermodynamically controlled, leading to the more stable product.
Caption: Competing 1,2- vs. 1,4-nucleophilic addition pathways.
Example Experimental Protocol: Michael Addition
This protocol describes a representative reaction showcasing the utility of this compound as a Michael acceptor.
Objective: To synthesize methyl 3-(benzylthio)-4-methylpentanoate via a base-catalyzed Michael addition of benzylthiol.
Materials:
-
Methyl (E)-4-methyl-2-pentenoate
-
Benzylthiol
-
Triethylamine (Et₃N) - Catalyst
-
Dichloromethane (DCM) - Solvent
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel, rotary evaporator, column chromatography supplies (silica gel, hexanes, ethyl acetate).
Procedure:
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl (E)-4-methyl-2-pentenoate (1.0 eq) and dichloromethane (20 mL).
-
Addition of Reagents: Add benzylthiol (1.1 eq) to the solution.
-
Initiation: Cool the flask in an ice bath and add triethylamine (0.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting ester is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding 20 mL of dilute HCl (1 M). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.
-
Characterization: Confirm the structure of the product using NMR, IR, and MS analysis.
Conclusion
This compound is a structurally interesting and synthetically valuable molecule. Its core features—the conjugated π-system and the resulting dual electrophilicity—are central to understanding its properties and behavior. The interplay between its sp² and sp³ hybridized centers and the delocalization of electrons across the α,β-unsaturated ester moiety define its spectroscopic signature and its predictable, yet versatile, reactivity towards a wide range of nucleophiles. This foundational knowledge is crucial for its effective application in complex organic synthesis and materials science.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Maj, M., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Chemical Science, 12(10), 3612-3620. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Methyl-2-pentenoic acid methyl ester. Wiley-VCH GmbH. Retrieved from [Link]
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Marco-Contelles, J., et al. (2001). Intramolecular Pauson−Khand Reactions of α,β-Unsaturated Esters and Related Electron-Deficient Olefins. The Journal of Organic Chemistry, 66(9), 3043-3049. Retrieved from [Link]
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NIST. (n.d.). 2-Pentenoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR absorption spectra for: (a) methyl 4-pentenoate and (b-d) dried.... Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-pentenoate. National Center for Biotechnology Information. Retrieved from [Link]
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Stenutz. (n.d.). methyl (E)-4-methylpent-2-enoate. Retrieved from [Link]
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ResearchGate. (n.d.). The reaction between α,β-unsaturated keto ester and acetone. Retrieved from [Link]
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PubChem. (n.d.). Ethyl (2E)-4-methyl-2-pentenoate. National Center for Biotechnology Information. Retrieved from [Link]
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HMDB. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0032375). Human Metabolome Database. Retrieved from [Link]
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Química Orgánica. (n.d.). Reactivity of alpha, beta-unsaturated carbonyls. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of ethyl-2-methyl-pentanoate. Retrieved from [Link]
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MassBank. (2008). 4-methyl-2-pentanone. Retrieved from [Link]
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Wiley-VCH GmbH. (n.d.). 2-Pentenoic acid, 4-methyl-, methyl ester. SpectraBase. Retrieved from [Link]
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A Technical Guide to Sourcing and Qualification of Methyl 4-methyl-2-pentenoate for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of High-Purity Methyl 4-methyl-2-pentenoate in Scientific Applications
This compound (CAS No. 50652-78-3) is a branched-chain unsaturated ester with notable applications as a versatile intermediate in organic synthesis and as a component in the formulation of flavors and fragrances.[1] Its unique molecular structure makes it a valuable building block in the synthesis of more complex molecules, including potentially novel pharmaceutical compounds. The quality of this raw material is paramount, as impurities or inconsistencies can significantly impact the outcome of sensitive experiments, the viability of a synthetic route, and the sensory profile of a final product.
This in-depth guide provides a framework for researchers, scientists, and drug development professionals to navigate the commercial landscape of this compound suppliers. It offers a technical overview of the critical quality attributes of this compound, a comparative analysis of commercial suppliers, and a systematic approach to supplier qualification to ensure the procurement of high-purity, reliable material for demanding scientific applications.
Part 1: Critical Quality Attributes of this compound
When sourcing this compound, a thorough evaluation of its quality attributes is essential. These attributes go beyond a simple purity percentage and encompass a range of physicochemical properties that can influence its reactivity and suitability for a given application.
1.1 Purity and Impurity Profile:
The purity of this compound is a critical parameter. Commercial suppliers typically offer a purity of ≥97%.[2] However, the nature of the remaining impurities is as important as the purity value itself. Potential impurities can include starting materials from the synthesis, by-products, or degradation products. A detailed impurity profile, ideally provided in a Certificate of Analysis (CoA), is crucial for understanding the potential impact on a chemical reaction or biological assay. Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is the standard analytical technique for determining the purity and impurity profile of volatile compounds like this compound.[3][4]
1.2 Isomeric Purity (E/Z Isomerism):
This compound possesses a carbon-carbon double bond at the 2-position, which gives rise to the possibility of geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The spatial arrangement of the substituents around this double bond can significantly affect the molecule's physical properties and biological activity. For many applications, particularly in drug development and fragrance chemistry, a specific isomer is often required. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the E/Z isomeric ratio.[5][6] When sourcing this compound, it is imperative to ascertain the isomeric purity offered by the supplier.
1.3 Analytical Methods and Documentation:
Reputable suppliers will provide comprehensive analytical documentation, including a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). The CoA should detail the analytical methods used for quality control, such as GC for purity and NMR for structural confirmation and isomeric ratio.[7] Understanding the analytical conditions (e.g., GC column type, temperature program) can provide deeper insight into the quality of the material.
Part 2: Commercial Suppliers of this compound: A Comparative Overview
Several chemical suppliers offer this compound for research and commercial purposes. The following table provides a comparative summary of some of the prominent suppliers. It is important to note that product specifications and availability are subject to change, and direct inquiry with the suppliers is always recommended.
| Supplier | Stated Purity | Available Quantities | Target Market | Noteworthy Information |
| ChemScene | ≥97%[2] | Research quantities | Research, Drug Discovery | Offers custom synthesis and process optimization services.[2] |
| Santa Cruz Biotechnology | Information available upon request; refer to CoA[8] | Research quantities | Proteomics Research, General Research | Product is classified as a Dangerous Good for transport.[8] |
| Cenmed Enterprises | ≥97%[9] | Research quantities (e.g., 25g) | Clinical and Laboratory Supplies | Provides a satisfaction guarantee.[9] |
| Aladdin Scientific | ≥97% (GC) (for a related compound)[10] | Research quantities | General Research | - |
This table is for illustrative purposes and is not an exhaustive list. Researchers should conduct their own due diligence before making a purchase.
Part 3: A Step-by-Step Protocol for Supplier Qualification
A robust supplier qualification process is essential to mitigate risks associated with raw material quality. The following protocol outlines a systematic approach for evaluating and selecting a supplier for this compound.
Step 1: Initial Supplier Screening
-
Identify potential suppliers through online databases, chemical directories, and scientific literature.
-
Review the supplier's website for information on their quality management systems (e.g., ISO certification).[11]
-
Request product specifications, a typical Certificate of Analysis (CoA), and a Safety Data Sheet (SDS) for this compound.
Step 2: Technical Evaluation of Supplier Documentation
-
Certificate of Analysis (CoA):
-
Verify the lot-specific purity and compare it with the stated specification.
-
Examine the impurity profile. Are the impurities identified and quantified?
-
Check for data on isomeric purity (E/Z ratio).
-
Review the analytical methods used. Are they appropriate for the compound?
-
-
Safety Data Sheet (SDS):
-
Assess the handling, storage, and disposal requirements.
-
Note any specific hazards associated with the compound.
-
Step 3: Sample Request and In-House Analysis
-
Request a sample from the shortlisted supplier(s) for in-house evaluation.
-
Perform your own analytical testing to verify the supplier's specifications. This should ideally include:
-
Gas Chromatography (GC-FID or GC-MS): To confirm purity and identify any potential co-eluting impurities.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and determine the E/Z isomeric ratio.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups.
-
Step 4: Supplier Communication and Relationship
-
Engage with the supplier's technical support team to address any questions or concerns regarding the product.
-
Inquire about their batch-to-batch consistency and change control notification processes.
Step 5: Final Supplier Selection and Ongoing Monitoring
-
Based on the comprehensive evaluation, select the supplier that best meets your quality, documentation, and service requirements.
-
For critical applications, it is advisable to establish a quality agreement with the supplier.
-
Periodically re-evaluate the supplier's performance and the quality of the material received.
Visualization of the Supplier Qualification Workflow
The following diagram illustrates the key stages of the supplier qualification process for this compound.
Caption: Supplier Qualification Workflow for this compound.
Applications in Drug Development and Organic Synthesis
While specific examples of this compound as a direct precursor in marketed pharmaceuticals are not prominently documented in publicly available literature, its structural motifs are of interest in medicinal chemistry. The introduction of methyl groups can significantly influence a molecule's physicochemical and pharmacokinetic properties.[4] As a versatile building block, it can be employed in the synthesis of more complex molecular scaffolds for drug discovery programs. Its application as an intermediate in the synthesis of novel compounds is an active area of research.[12][13]
In the flavor and fragrance industry, the quality of raw materials is paramount to ensure a consistent and safe final product.[11][14][15] Regulatory bodies and industry associations like the International Fragrance Association (IFRA) set standards for the safe use of fragrance ingredients.[16]
Conclusion
The successful application of this compound in research and development hinges on the procurement of high-quality, well-characterized material. By understanding the critical quality attributes of this compound and implementing a rigorous supplier qualification process, researchers and drug development professionals can ensure the reliability and reproducibility of their work. A collaborative relationship with a reputable supplier who provides comprehensive technical documentation and support is invaluable in navigating the complexities of specialty chemical sourcing.
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Cenmed Enterprises. Methyl4 Methyl 2 Pentenoate. [Link]
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SARA Research & Development Centre. Flavor & Fragrance Specialty Chemicals. [Link]
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Mettler Toledo. Flavors and Fragrances – Automatic QC Analysis. [Link]
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Biocompare. Methyl trans-4-oxo-2-pentenoate from Aladdin Scientific. [Link]
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Agilent. Specialty Chemicals Testing & Analysis. [Link]
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Canadian Science Publishing. N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS. [Link]
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International Fragrance Association. IFRA Standards. [Link]
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Sumitomo Chemical. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]
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Journal of the American Chemical Society. Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. [Link]
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Canadian Science Publishing. N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS. [Link]
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ACS Omega. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]
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The Royal Society of Chemistry. Magnesium-catalyzed hydrosilylation of α,β-unsaturated esters. [Link]
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Global Substance Registration System. 4-METHYL-2-PENTENOIC ACID. [Link]
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The Good Scents Company. 2-methyl-4-pentenoic acid, 1575-74-2. [Link]
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ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
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AIR Unimi. Biocatalytic synthesis of chiral pharmaceutical intermediates. [Link]
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The Good Scents Company. 4-methyl-2-pentenoic acid, 10321-71-8. [Link]
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MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]
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SciSpace. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. [Link]
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Methyl 4-methyl-2-pentenoate material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety Data Sheet for Methyl 4-Methyl-2-Pentenoate
For professionals in research, science, and drug development, a comprehensive understanding of the chemical reagents they handle is paramount. This guide provides a detailed examination of the material safety data for this compound (CAS No. 50652-78-3), moving beyond a simple recitation of safety data to offer insights into the causality behind handling protocols and safety measures.
Chemical Identity and Physical Properties
This compound is an unsaturated ester with the molecular formula C₇H₁₂O₂.[1][2] Its structure, characterized by a carbon-carbon double bond and an ester functional group, dictates its physical and chemical properties, as well as its reactivity and potential hazards.
Key Identifiers:
A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 74-75°C at 46 mmHg | [3][4] |
| Flash Point | 47°C | [4] |
| Density (Predicted) | 0.905 ± 0.06 g/cm³ | [4] |
| Refractive Index | 1.4305 | [4] |
| Water Solubility | Not miscible or difficult to mix in water | [4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] Understanding these classifications is the first step in implementing appropriate safety protocols.
GHS Pictograms:
-
GHS02: Flame - Indicates a flammable hazard.
-
GHS07: Exclamation Mark - Indicates that the substance may cause irritation (skin and eye), is a skin sensitizer, may be harmful if swallowed, or may cause respiratory irritation.
Hazard Statements:
-
H226: Flammable liquid and vapor. [2] This classification is due to its relatively low flash point of 47°C.[4] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[3]
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
The irritant nature of this compound is a common feature of many esters, particularly those with lower molecular weights.
Caption: GHS Hazard Classification for this compound.
Safe Handling and Storage Protocols
Given its flammability and irritant properties, stringent adherence to safe handling and storage procedures is essential.
Handling:
-
Ventilation: Always handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of vapors.[3]
-
Personal Protective Equipment (PPE):
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[3][5] Use non-sparking tools and take precautionary measures against static discharge.[3]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
The recommended storage temperature is between 2-8°C.[1]
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an accidental release or exposure, a clear and practiced emergency plan is critical.
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3][5]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[3][5]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3][5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[3]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3] Water mist may be used to cool closed containers.[3][5]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Containers may explode when heated.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5]
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Remove all sources of ignition.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]
-
Containment and Cleanup: Absorb the spill with inert material (e.g., sand, silica gel, universal binder).[3][5] Collect and place in a suitable, closed container for disposal.[3] Use spark-proof tools and explosion-proof equipment.[3]
Stability and Reactivity
-
Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[3][5]
-
Incompatible Materials: While specific data for this compound is limited, similar esters are generally incompatible with strong oxidizing agents, strong acids, and strong bases.
-
Hazardous Decomposition Products: Under normal use conditions, hazardous decomposition is not expected.[5] In case of fire, carbon oxides may be formed.
-
Hazardous Polymerization: No information available, but not expected to occur under normal conditions.[5]
Toxicological and Ecological Information
Toxicological Information:
Ecological Information:
-
This compound is not expected to be hazardous to the environment.[5]
-
It is a volatile organic compound (VOC) and is likely to be mobile in the environment, dispersing rapidly in the air.[5]
-
Bioaccumulation is unlikely.[5]
Disposal Considerations
Waste from this product is classified as hazardous.[5] Dispose of in accordance with local, state, and federal regulations.[5] Empty containers may retain product residue and can be dangerous. Do not dispose of near heat or ignition sources.[5]
Conclusion
This compound is a valuable research chemical that requires careful handling due to its flammability and irritant properties. By understanding the underlying reasons for these hazards and implementing the detailed safety protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. Adherence to proper PPE, ventilation, and emergency preparedness are the cornerstones of responsible chemical management.
References
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The Unseen Potential: A Technical Guide to the Biological Activity of Unsaturated Methyl Esters
Foreword: Beyond the Ester Bond
In the vast landscape of bioactive molecules, unsaturated methyl esters (UMEs) represent a compelling and often underestimated class of compounds. Frequently viewed as mere derivatives of their parent fatty acids, UMEs possess a unique physicochemical profile that imparts distinct biological activities. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a superficial overview to provide an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these versatile molecules. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Bioactive Landscape of Unsaturated Methyl Esters
Unsaturated methyl esters exhibit a broad spectrum of biological activities, making them attractive candidates for therapeutic development. Their efficacy is often linked to the degree and position of unsaturation, chain length, and the presence of the methyl ester group, which modulates properties like hydrophobicity and cell membrane permeability.
Antimicrobial and Antifungal Activity: Disrupting Microbial Defenses
A significant body of research highlights the potent antimicrobial properties of UMEs against a range of pathogens. Studies have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][2][3]
The primary mechanism of action is believed to be the disruption of the microbial cell membrane. The lipophilic nature of UMEs allows them to intercalate into the lipid bilayer, altering its fluidity and integrity. This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death. For instance, n-6, n-7, and n-9 fatty acid methyl esters have shown significant antimicrobial activity against oral microorganisms like Streptococcus mutans and the fungus Candida albicans.[1] Notably, the esterification of fatty acids can enhance their antimicrobial efficacy.[4]
Some UMEs, such as linoleic acid methyl ester and oleic acid methyl ester, have also demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen.[5] The activity of these esters is often more pronounced against Gram-positive bacteria compared to Gram-negative bacteria.[1]
Table 1: Antimicrobial Activity of Selected Unsaturated Methyl Esters
| Unsaturated Methyl Ester | Target Microorganism | Observed Effect | Reference |
| Linoleic Acid Methyl Ester | Staphylococcus aureus (MRSA) | Inhibition of growth | [5] |
| Oleic Acid Methyl Ester | Streptococcus mutans | Antimicrobial activity | [1] |
| Palmitoleic Acid Methyl Ester | Candida albicans | Antifungal activity | [1] |
| (S)-coriolic acid methyl ester | Not specified | Inhibition of NO production | [4] |
Anti-inflammatory Effects: Modulating the Immune Response
Chronic inflammation is a hallmark of numerous diseases. UMEs have emerged as potent modulators of the inflammatory cascade. Their anti-inflammatory actions are often mediated through the inhibition of key pro-inflammatory enzymes and signaling pathways.
For example, certain polyunsaturated fatty acid methyl esters isolated from marine sources have demonstrated significant anti-inflammatory activity.[6] These compounds can suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[4] The mechanism often involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[4] Fatty acid esters of hydroxy fatty acids (FAHFAs), a class of lipids with anti-inflammatory properties, have also been identified, with some studies pointing to their role as agonists for G protein-coupled receptors like GPR120 and GPR40.[7]
Antioxidant Properties: Quenching Reactive Oxygen Species
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathologies. Several UMEs have been identified as effective antioxidants.[8][9][10]
Their antioxidant activity can be attributed to their ability to donate a hydrogen atom from the bis-allylic position of the unsaturated acyl chain to quench free radicals. The resulting radical is stabilized by resonance, thus terminating the radical chain reaction of lipid peroxidation. For instance, 9,12-octadecadienoic acid methyl ester and 11-octadecenoic acid (Z)- methyl ester have been identified as major bioactive compounds with antioxidant potential in lupin cultivars.[8]
Enzyme Inhibition: A Targeted Approach
The specific molecular architecture of certain UMEs allows them to act as inhibitors of various enzymes, offering a targeted approach to disease modulation. This is a particularly promising area for drug development.
A notable example is the development of alkenyldiarylmethanes (ADAMs), a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. Systematic evaluation of methyl ester bioisosteres in these compounds has led to the development of more potent and metabolically stable inhibitors.[11] Furthermore, some unsaturated cyanoacetamide derivatives incorporating ester functionalities have been synthesized and shown to possess antibacterial activity.[12]
Synthesis and Analysis of Unsaturated Methyl Esters: From Bench to Biological Assay
The reliable synthesis and rigorous analysis of UMEs are paramount for accurate biological evaluation. This section provides an overview of common synthetic routes and analytical techniques.
Synthesis of Unsaturated Methyl Esters
The most common method for preparing UMEs is through the esterification or transesterification of the parent fatty acids or triglycerides.
Protocol 1: Acid-Catalyzed Esterification of an Unsaturated Fatty Acid
This protocol describes a standard laboratory procedure for the synthesis of a methyl ester from an unsaturated fatty acid.
Materials:
-
Unsaturated fatty acid (e.g., oleic acid)
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., diethyl ether or hexane)
-
Round-bottom flask, reflux condenser, separating funnel, rotary evaporator
Procedure:
-
Dissolve the unsaturated fatty acid in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the fatty acid weight).
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, transfer the reaction mixture to a separating funnel.
-
Add an equal volume of water and diethyl ether. Shake gently and allow the layers to separate.
-
Discard the lower aqueous layer. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude unsaturated methyl ester.
-
Purify the product by column chromatography on silica gel if necessary.
Causality: The use of an acid catalyst protonates the carbonyl oxygen of the fatty acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The excess methanol drives the equilibrium towards the formation of the ester.
Diagram 1: Experimental Workflow for Acid-Catalyzed Esterification
Caption: Workflow for the synthesis of unsaturated methyl esters via acid-catalyzed esterification.
Other synthetic methods include enzymatic synthesis using lipases, which offers a milder and more selective alternative to chemical catalysis.[13][14] Diazomethane can also be used for quantitative esterification but is hazardous and requires specialized handling.
Analytical Techniques for Characterization and Quantification
Accurate characterization and quantification of UMEs are crucial for structure-activity relationship (SAR) studies.
-
Gas Chromatography (GC): GC coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is the gold standard for the analysis of fatty acid methyl esters (FAMEs).[15][16][17][18] Highly polar capillary columns are often used to achieve separation of complex mixtures, including positional and geometric isomers.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection can also be employed for the analysis of UMEs, particularly for non-volatile or thermally labile compounds.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of novel UMEs, providing detailed information about the position and stereochemistry of double bonds.
-
Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify the characteristic functional groups present in UMEs, such as the ester carbonyl and C=C double bonds.[18]
Diagram 2: Analytical Workflow for UME Characterization
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Predicted ¹H NMR Spectrum of Methyl 4-methyl-2-pentenoate: An In-depth Technical Guide
Abstract
This technical guide provides a detailed prediction and analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-methyl-2-pentenoate. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. By leveraging established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and stereochemical effects, we present a comprehensive breakdown of the expected spectral features for both the (E) and (Z) isomers of the target molecule. This guide explains the causal relationships behind the predicted spectral parameters and offers a self-validating framework for interpreting experimental data.
Introduction
This compound is an α,β-unsaturated ester, a structural motif present in numerous natural products and pharmacologically active compounds. The precise characterization of such molecules is paramount in chemical research and development. ¹H NMR spectroscopy stands as a primary analytical technique for the unambiguous determination of molecular structure. This guide offers a predictive analysis of the ¹H NMR spectrum of this compound, with a focus on distinguishing between its geometric isomers.
The predictive framework is built upon fundamental NMR principles and comparative analysis with structurally related compounds. Key factors influencing the ¹H NMR spectrum, such as the anisotropic effect of the carbonyl group, the electronegativity of the ester oxygen, and the geometric constraints of the double bond, will be discussed in detail.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for the (E) and (Z) isomers of this compound are summarized in the table below. These predictions are based on established chemical shift ranges for similar functional groups and coupling constant values characteristic of specific dihedral angles.[1][2]
| Proton Assignment | (E)-Isomer Predicted Data | (Z)-Isomer Predicted Data |
| Chemical Shift (δ, ppm) | Multiplicity | |
| H-2 | ~6.8 - 7.0 | dd |
| H-3 | ~5.7 - 5.9 | d |
| H-4 | ~2.4 - 2.6 | m |
| -OCH₃ | ~3.7 | s |
| -CH(CH₃)₂ | ~1.0 | d |
Rationale for Predicted Chemical Shifts
-
Olefinic Protons (H-2 and H-3): The protons on the carbon-carbon double bond (alkene protons) are significantly deshielded and appear in the downfield region of the spectrum (typically 4.5-6.5 ppm)[3]. This is due to the magnetic anisotropy of the π-electron system. In α,β-unsaturated esters, the electron-withdrawing nature of the carbonyl group further deshields the β-proton (H-3), while the α-proton (H-2) is even more deshielded due to its proximity to the ester functionality. For the (E)-isomer, H-2 is expected to be further downfield than in the (Z)-isomer due to the deshielding effect of the carbonyl group when it is trans to the proton.
-
Allylic Proton (H-4): The methine proton of the isopropyl group (H-4) is adjacent to the double bond (an allylic position). Its chemical shift is expected in the range of 2.4-3.0 ppm. The exact position will be influenced by the stereochemistry of the double bond.
-
Methoxy Protons (-OCH₃): The protons of the methyl ester group are attached to an electronegative oxygen atom, resulting in a characteristic singlet peak around 3.7 ppm.[4][5]
-
Isopropyl Methyl Protons (-CH(CH₃)₂): The six protons of the two methyl groups in the isopropyl moiety are equivalent and will appear as a doublet in the upfield region, typically around 1.0 ppm.[6]
Rationale for Predicted Coupling Constants
-
Vicinal Coupling across the Double Bond (J(H2-H3)): The magnitude of the vicinal coupling constant between the olefinic protons is highly dependent on their dihedral angle, as described by the Karplus equation. For the (E)-isomer, where the protons are trans to each other (dihedral angle of ~180°), a large coupling constant of approximately 15.6 Hz is expected.[3][7] For the (Z)-isomer, with a cis relationship (dihedral angle of ~0°), a smaller coupling constant of around 11.5 Hz is predicted.[3][7] This significant difference in the coupling constant is a key diagnostic feature for distinguishing between the E and Z isomers.
-
Allylic Coupling (J(H2-H4)): Long-range coupling is expected between the α-proton (H-2) and the allylic proton (H-4). This coupling is typically smaller, in the range of 6-7 Hz.
-
Coupling within the Isopropyl Group (J(H4-CH₃)): The methine proton (H-4) will be split by the six equivalent protons of the two methyl groups, and in turn, will split the methyl protons. This vicinal coupling typically has a value of around 6.7 Hz.
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[8]
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for the chemical shifts.[1]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters
-
Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Acquisition: Acquire the ¹H NMR spectrum at room temperature.
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the multiplicities and coupling constants to assign the signals to the respective protons in the molecule.
Visualization of Molecular Structure and J-Coupling
The following diagram illustrates the structure of (E)-Methyl 4-methyl-2-pentenoate and the key through-bond ¹H-¹H coupling interactions.
Caption: J-coupling in (E)-Methyl 4-methyl-2-pentenoate.
Conclusion
This technical guide provides a robust prediction of the ¹H NMR spectrum of this compound, offering a detailed rationale for the expected chemical shifts and coupling constants for both (E) and (Z) isomers. The clear distinction in the vicinal coupling constant between the olefinic protons serves as a definitive marker for stereochemical assignment. The provided experimental protocol outlines the necessary steps for acquiring high-quality ¹H NMR data. This predictive analysis, grounded in fundamental NMR principles and supported by comparative data, serves as an invaluable tool for researchers and scientists in the structural elucidation of this and related α,β-unsaturated esters.
References
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The Royal Society of Chemistry. (2015). α,β-unsaturated esters. Retrieved from [Link]
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Facey, G. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. Retrieved from [Link]
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Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]
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Reddit. (2020, December 4). Using HNMR to find E/Z ratio of Alkenes Formed. r/OrganicChemistry. Retrieved from [Link]
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Chegg.com. (2020, September 28). Solved Analyze the 'H NMR spectrum of methyl crotonate. Use. Retrieved from [Link]
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bartleby. (2023, September 21). Analyze the ¹H NMR spectrum of methyl crotonate. Use the integrations, splitting patterns, and chemical shifts to assign the protons for the structure. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0032375). Retrieved from [Link]
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Chemistry Stack Exchange. (2017, June 28). Determining geometry of trisubstituted alkene. Retrieved from [Link]
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Chemistry Stack Exchange. (2014, October 23). Which has the higher chemical shift E/Z alkene?. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved from [Link]
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ResearchGate. (2011, March). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Retrieved from [Link]
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American Chemical Society. (n.d.). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031207). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031207). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0039581). Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
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Chegg.com. (2021, July 22). Solved 2.0 310 1.0 B D 1H NMR of 4-methyl-2-pentanone 5 CH3. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to the GC-MS Fragmentation Pattern of Methyl 4-methyl-2-pentenoate
This technical guide provides a detailed exploration of the electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 4-methyl-2-pentenoate. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of the compound's mass spectrum, elucidation of its fragmentation pathways, and a robust experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Significance of EI-MS in Compound Identification
Electron Ionization Mass Spectrometry (EI-MS) stands as a cornerstone analytical technique for the structural elucidation of volatile and semi-volatile organic compounds. The process involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the formation of a positively charged molecular ion (M•+) and subsequent fragmentation into a series of smaller, characteristic ions.[1][2] This fragmentation pattern serves as a molecular fingerprint, providing invaluable information for unambiguous compound identification.[3] For a compound such as this compound, an α,β-unsaturated ester, understanding its behavior under EI conditions is crucial for its detection and characterization in various matrices.
This compound (C7H12O2), with a molecular weight of 128.17 g/mol , presents a unique fragmentation pattern influenced by its ester functional group, the double bond in the α,β-position, and the branched alkyl chain.[4]
Deciphering the Mass Spectrum of this compound
The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The molecular ion peak (M•+) at m/z 128 is observable, though it may be of low intensity due to the compound's propensity to fragment. The subsequent sections will detail the genesis of the major fragment ions observed in its spectrum.
Primary Fragmentation Pathways
The fragmentation of this compound is governed by established principles of mass spectrometry, including alpha-cleavages, allylic cleavages, and rearrangements. The presence of the carbonyl group, the double bond, and the tertiary carbon atom all influence the fragmentation cascade.
-
α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For methyl esters, the loss of the methoxy radical (•OCH3) or the methoxycarbonyl radical (•COOCH3) are common fragmentation pathways.
-
Allylic Cleavage: The double bond in the C2-C3 position makes the C4-C5 bond susceptible to cleavage, as this results in a stable, resonance-delocalized radical and cation.
-
Rearrangement Reactions: Intramolecular hydrogen shifts, such as the McLafferty rearrangement, are prevalent in molecules with a carbonyl group and an accessible gamma-hydrogen.[5]
Elucidation of Major Fragment Ions
The interpretation of the mass spectrum of this compound reveals a series of significant peaks. The formation of these key ions is explained below.
-
m/z 113: Loss of a Methyl Radical (•CH3) This ion arises from the cleavage of a methyl group from the isopropyl moiety at the C4 position. The resulting cation is stabilized by the adjacent double bond.
-
m/z 97: Loss of a Methoxy Radical (•OCH3) Alpha-cleavage adjacent to the carbonyl group results in the loss of the methoxy radical (mass 31), leading to the formation of a stable acylium ion at m/z 97.
-
m/z 85: Cleavage of the Isopropyl Group Loss of the isopropyl radical (•CH(CH3)2, mass 43) from the molecular ion results in a fragment at m/z 85.
-
m/z 69: Formation of the Isopropyl Cation Cleavage of the C3-C4 bond can lead to the formation of the stable isopropyl cation at m/z 43 and a radical containing the ester functionality. Alternatively, a rearrangement followed by cleavage can lead to the formation of an ion at m/z 69.
-
m/z 59: The Methoxycarbonyl Cation Cleavage of the C2-C3 bond can result in the formation of the methoxycarbonyl cation ([COOCH3]+) at m/z 59.
-
m/z 41 and 43: Characteristic Alkyl Fragments The peaks at m/z 41 (allyl cation) and m/z 43 (isopropyl cation) are characteristic fragments of the alkyl portion of the molecule.
Summary of Key Fragment Ions
| m/z | Proposed Structure/Formation | Relative Abundance |
| 128 | Molecular Ion [C7H12O2]•+ | Low |
| 113 | [M - CH3]•+ | Moderate |
| 97 | [M - OCH3]+ | High |
| 85 | [M - C3H7]+ | Moderate |
| 69 | [C5H9]+ | High |
| 59 | [COOCH3]+ | Moderate |
| 43 | [C3H7]+ | High |
| 41 | [C3H5]+ | High |
Note: Relative abundances are qualitative and can vary based on instrumentation and analytical conditions.
Visualizing the Fragmentation Pathways
The following diagram illustrates the primary fragmentation pathways of this compound under electron ionization.
Caption: Primary fragmentation pathways of this compound.
Experimental Protocol for GC-MS Analysis
This section outlines a standardized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry. This protocol is designed to be a robust starting point and may require optimization based on the specific instrumentation and sample matrix.
Sample Preparation
For the analysis of a pure standard, dilute this compound in a high-purity volatile solvent such as hexane or dichloromethane to a final concentration of 10-100 µg/mL. For complex matrices, appropriate extraction techniques such as liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary.[6]
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Scan Speed: 1562 u/s.
Data Acquisition and Analysis
Acquire the data in full scan mode. For compound identification, compare the acquired mass spectrum with a reference spectrum from a trusted library such as the NIST/EPA/NIH Mass Spectral Library.[4] The retention time of the analyte should also be confirmed by analyzing a pure standard under the same conditions.
Experimental Workflow Diagram
Caption: Standard workflow for GC-MS analysis.
Conclusion
The GC-MS fragmentation pattern of this compound is a product of its distinct structural features. A thorough understanding of its fragmentation pathways, including characteristic cleavages and rearrangements, is essential for its accurate identification. The provided experimental protocol offers a reliable methodology for the analysis of this compound, serving as a valuable resource for researchers and scientists in various fields. The combination of empirical data from mass spectral libraries and a foundational knowledge of fragmentation mechanisms empowers analysts to confidently identify and characterize this and other related compounds.
References
-
Volatile Organic Compounds - by GC/MS Capillary Column Technique . (n.d.). ESS Laboratory. Retrieved January 6, 2026, from [Link]
-
How to Interpret Mass Spectra? (2013, October 21). Chemistry!!! Not Mystery. Retrieved January 6, 2026, from [Link]
-
Interpretation of mass spectra . (n.d.). Retrieved January 6, 2026, from [Link]
-
How to interpret a mass spectrum for a molecule . (2020, March 16). YouTube. Retrieved January 6, 2026, from [Link]
-
Fragmentation (mass spectrometry) . (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
2-Pentenoic acid, 4-methyl-, methyl ester . (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]
-
12.2: Interpreting Mass Spectra . (2023, January 28). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
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Solubility of Methyl 4-methyl-2-pentenoate in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 4-methyl-2-pentenoate in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, an unsaturated ester with applications in organic synthesis and potentially in the development of novel chemical entities. An understanding of its behavior in various organic solvents is fundamental for its effective use in reaction chemistry, purification processes, and formulation development. This document delineates the theoretical principles governing its solubility, presents a predicted solubility profile in common laboratory solvents, and furnishes detailed experimental protocols for both qualitative and quantitative solubility determination.
Introduction: The Significance of Solubility in a Research and Development Context
This compound (C₇H₁₂O₂) is an α,β-unsaturated ester, a class of compounds that are valuable intermediates in organic synthesis. The successful application of this reagent is critically dependent on its solubility in the chosen reaction medium. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is not merely a matter of practicality but a cornerstone of robust experimental design and process development. Inadequate solubility can lead to poor reaction kinetics, challenges in product purification, and difficulties in formulation. This guide aims to provide a detailed understanding of the solubility of this compound, empowering the scientific community with the knowledge to effectively utilize this compound.
Theoretical Underpinnings of Solubility
The solubility of a substance is governed by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a useful initial guide, suggesting that substances with similar polarities are more likely to be miscible.[1][2]
The molecular structure of this compound features a moderately polar ester functional group (-COOCH₃) and a nonpolar hydrocarbon backbone. This dual character dictates its solubility profile. The ester group can participate in dipole-dipole interactions, while the hydrocarbon portion engages in weaker van der Waals forces. Consequently, the solubility of this compound is a balance between these competing characteristics. While it is reported to be immiscible or difficult to mix with water[3], it is expected to be soluble in a wide range of organic solvents.
Predicted Solubility Profile of this compound
| Solvent Class | Solvent | Chemical Formula | Relative Polarity | Predicted Solubility/Miscibility | Rationale |
| Polar Protic | Water | H₂O | High | Insoluble | The nonpolar hydrocarbon chain dominates, limiting miscibility despite the polar ester group.[3] |
| Methanol | CH₃OH | High | Miscible | The short alkyl chain of methanol and its ability to engage in dipole-dipole interactions with the ester group favor miscibility. | |
| Ethanol | C₂H₅OH | High | Miscible | Similar to methanol, ethanol is a polar protic solvent that is expected to readily dissolve the ester.[4] | |
| Polar Aprotic | Acetone | C₃H₆O | Medium-High | Miscible | The polarity of acetone is compatible with the ester functional group, promoting miscibility. |
| Ethyl Acetate | C₄H₈O₂ | Medium | Miscible | As an ester itself, ethyl acetate has a similar polarity profile, making it an excellent solvent based on the "like dissolves like" principle.[4] | |
| Acetonitrile | C₂H₃N | Medium-High | Soluble | The polar nature of acetonitrile should allow for the dissolution of this compound. | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Nonpolar | Hexane | C₆H₁₄ | Low | Miscible | The nonpolar hydrocarbon chain of hexane interacts favorably with the nonpolar backbone of the ester. |
| Toluene | C₇H₈ | Low | Miscible | The aromatic, nonpolar nature of toluene makes it a suitable solvent. | |
| Chlorinated | Dichloromethane (DCM) | CH₂Cl₂ | Medium | Miscible | DCM is a versatile solvent with a moderate polarity that can dissolve many organic compounds, including esters. |
| Chloroform | CHCl₃ | Medium | Miscible | Similar to DCM, chloroform is expected to be a good solvent for this compound. |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound in a specific solvent, empirical determination is recommended. The following protocols provide methodologies for both rapid qualitative assessment and rigorous quantitative measurement.
Qualitative Visual Miscibility Assessment
This method provides a swift determination of whether the compound is miscible in a given solvent at a specific temperature.[4]
Methodology:
-
To a clear glass vial, add 2 mL of the selected organic solvent.
-
Incrementally add this compound to the solvent, starting with 0.1 mL.
-
After each addition, securely cap the vial and vortex or invert gently to ensure thorough mixing.
-
Observe the mixture against a well-lit background.
-
Miscible: The mixture will remain a single, clear liquid phase with no visible separation or cloudiness.
-
Immiscible/Partially Soluble: The mixture will appear cloudy, or two distinct liquid layers will form.
-
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent.[1][4]
Methodology:
-
Preparation:
-
Prepare a series of sealed flasks for each solvent to be tested.
-
Add a known volume of the solvent to each flask.
-
Add an excess amount of this compound to each flask to create a saturated solution with a visible excess of the ester.
-
-
Equilibration:
-
Place the sealed flasks in a constant-temperature shaker bath.
-
Agitate the flasks for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved ester.
-
-
Separation:
-
After the equilibration period, cease agitation and allow the undissolved this compound to settle.
-
Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a chemically inert filter (e.g., PTFE) to remove any undissolved micro-droplets.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[1][5] A pre-established calibration curve with known concentrations of the ester is essential for accurate quantification.
-
-
Data Reporting:
-
The solubility is reported in units of mass per volume (e.g., mg/mL or g/L) or as a molar concentration (mol/L) at the specified temperature.
-
Caption: Workflow for the quantitative shake-flask solubility determination method.
Structure-Solubility Relationship
The interplay between the molecular structure of this compound and its solubility in different solvent classes can be visualized as a logical relationship.
Caption: Relationship between molecular structure and predicted solubility.
Safety and Handling
This compound is classified as a flammable liquid and vapor.[6] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[6] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
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Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]
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TutorChase. (n.d.). What are the physical properties of esters and how do they differ from other organic compounds?. Retrieved from [Link]
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Goddu, R. F., LeBlanc, N. F., & Wright, C. M. (1955). Spectrophotometric Determination of Esters and Anhydrides by Hydroxamic Acid Reaction. Analytical Chemistry, 27(8), 1251–1255. Retrieved from [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 4-Methylpentan-2-yl (E)-2-methylbut-2-enoate. Retrieved from [Link]
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]
-
Stenutz. (n.d.). methyl (E)-4-methylpent-2-enoate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 4-methyl-2-pentenoate via Wittig Reaction
Introduction
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the creation of carbon-carbon double bonds with exceptional regioselectivity.[1][2] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction facilitates the conversion of aldehydes or ketones into alkenes.[3] This application note provides a detailed protocol for the synthesis of methyl 4-methyl-2-pentenoate, an α,β-unsaturated ester, by reacting isobutyraldehyde with a stabilized phosphonium ylide, methyl (triphenylphosphoranylidene)acetate. These unsaturated esters are valuable building blocks in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[4]
This guide is designed for researchers and professionals in drug development and chemical synthesis, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis.
Reaction Principle and Mechanistic Overview
The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound.[1][5] In this specific application, the stabilized ylide, methyl (triphenylphosphoranylidene)acetate, acts as the nucleophile, attacking the electrophilic carbonyl carbon of isobutyraldehyde.
The mechanism is generally understood to proceed through a concerted [2+2] cycloaddition to form a transient four-membered ring intermediate known as an oxaphosphetane.[1][5][6] This intermediate then collapses in a syn-elimination fashion to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[3][5]
With stabilized ylides, such as the one used in this protocol (where the carbanion is stabilized by the adjacent ester group), the Wittig reaction predominantly yields the (E)-alkene isomer due to thermodynamic control.[1][6]
Caption: General workflow of the Wittig reaction for the synthesis of this compound.
Experimental Protocol
This protocol is divided into two main stages: the preparation of the stabilized Wittig reagent and the subsequent olefination reaction.
Part 1: Synthesis of Methyl (triphenylphosphoranylidene)acetate (Wittig Reagent)
The ylide is conveniently prepared from methyl bromoacetate and triphenylphosphine, followed by deprotonation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Triphenylphosphine | 262.29 | 26.23 g | 0.10 | |
| Methyl bromoacetate | 152.97 | 15.3 g (10.2 mL) | 0.10 | Lachrymator, handle in a fume hood. |
| Toluene | - | 200 mL | - | Anhydrous |
| Sodium Hydroxide (NaOH) | 40.00 | aq. solution | - | For deprotonation |
| Dichloromethane | - | As needed | - | For extraction |
| Brine | - | As needed | - | For washing |
| Anhydrous Sodium Sulfate | - | As needed | - | For drying |
Procedure:
-
Phosphonium Salt Formation:
-
To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylphosphine (26.23 g, 0.10 mol) and anhydrous toluene (200 mL).
-
Stir the mixture until the triphenylphosphine has completely dissolved.
-
Carefully add methyl bromoacetate (15.3 g, 0.10 mol) dropwise to the solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours. A white precipitate of the phosphonium salt will form.
-
Allow the mixture to cool to room temperature, and then collect the white solid by vacuum filtration. Wash the solid with cold toluene and dry under vacuum.
-
-
Ylide Generation:
-
Suspend the dried phosphonium salt in 150 mL of dichloromethane in a 500 mL Erlenmeyer flask.
-
While stirring vigorously, add a 2 M aqueous solution of sodium hydroxide dropwise until the solid dissolves and the solution becomes clear and slightly yellow. This indicates the formation of the ylide.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl (triphenylphosphoranylidene)acetate as a white to off-white solid. The product can be used in the next step without further purification.
-
Part 2: Wittig Reaction - Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Methyl (triphenylphosphoranylidene)acetate | 334.35 | 33.44 g | 0.10 | From Part 1 |
| Isobutyraldehyde | 72.11 | 7.21 g (8.9 mL) | 0.10 | Freshly distilled |
| Toluene | - | 200 mL | - | Anhydrous |
| Hexane | - | As needed | - | For purification |
| Ethyl Acetate | - | As needed | - | For purification |
Procedure:
-
Reaction Setup:
-
In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl (triphenylphosphoranylidene)acetate (33.44 g, 0.10 mol) in 200 mL of anhydrous toluene.
-
Heat the solution to a gentle reflux.
-
-
Aldehyde Addition:
-
Add freshly distilled isobutyraldehyde (7.21 g, 0.10 mol) dropwise to the refluxing solution over 30 minutes.
-
Continue to reflux the reaction mixture for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature. The byproduct, triphenylphosphine oxide, may precipitate out of the solution.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Add 100 mL of hexane to the residue and stir for 15 minutes to precipitate the triphenylphosphine oxide.
-
Filter the mixture through a pad of silica gel, washing with hexane to elute the product. The triphenylphosphine oxide will remain on the silica gel.
-
Collect the filtrate and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2) to afford the pure product as a colorless oil.[7][8]
-
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
Expected Spectroscopic Data:
| Property | Value |
| Molecular Formula | C₇H₁₂O₂[9][10] |
| Molecular Weight | 128.17 g/mol [9][10] |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~6.85 (dd, 1H), ~5.75 (d, 1H), ~3.70 (s, 3H), ~2.40 (m, 1H), ~1.05 (d, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~167.0, ~155.0, ~120.0, ~51.0, ~31.0, ~21.5 |
| Mass Spectrum (EI) | m/z (%): 128 (M⁺), 113, 97, 69, 41 |
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.
Troubleshooting and Key Considerations
-
Low Yield:
-
Cause: Incomplete ylide formation or reaction. Moisture can quench the ylide.
-
Solution: Ensure all glassware is thoroughly flame-dried and use anhydrous solvents. Check the quality of the base used for deprotonation. The aldehyde should be freshly distilled as it can oxidize to the corresponding carboxylic acid upon storage.
-
-
Formation of (Z)-isomer:
-
Cause: While stabilized ylides favor the (E)-isomer, some (Z)-isomer may form.
-
Solution: The use of non-polar solvents like toluene and higher temperatures generally increases the selectivity for the (E)-isomer. Careful purification by column chromatography should separate the isomers.
-
-
Difficulty in Removing Triphenylphosphine Oxide:
-
Cause: Triphenylphosphine oxide can be challenging to separate from the product due to its polarity.
-
Solution: Precipitation with a non-polar solvent like hexane or a mixture of hexane and ether is often effective. A plug of silica gel during filtration is also highly recommended.
-
Conclusion
This application note provides a robust and detailed protocol for the synthesis of this compound via the Wittig reaction. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can reliably synthesize this valuable α,β-unsaturated ester. The provided troubleshooting guide addresses common issues, ensuring a higher probability of a successful outcome.
References
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Wittig reaction. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Synthesis of α,β-unsaturated Epoxy Ketones Utilizing a Bifunctional Sulfonium/Phosphonium Ylide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PHOSPHINE-CATALYZED [3 + 2] ANNULATION: SYNTHESIS OF ETHYL 5-(tert-BUTYL)-2-PHENYL-1-TOSYL-3-PYRROLINE-3-CARBOXYLATE. Retrieved from [Link]
-
ACS Publications. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
ResearchGate. (2010). One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1990). methyl (triphenylphosphoranylidene) acetate. Retrieved from [Link]
-
Chem-Impex. (n.d.). Methyl (triphenylphosphoranylidene)acetate. Retrieved from [Link]
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NIST WebBook. (n.d.). 2-Pentenoic acid, 4-methyl-, methyl ester. Retrieved from [Link]
-
PubMed. (2015, November 19). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Retrieved from [Link]
-
University of Pittsburgh. (2007). The Wittig Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-2-pentenoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]
-
University of California, Irvine. (2013). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Carbonyl Chemistry :: Methylenation with Phosphorus Ylids - Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2018). One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Retrieved from [Link]
-
ResearchGate. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph 3 P in Aqueous NaHCO 3. Retrieved from [Link]
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The Horner-Wadsworth-Emmons Synthesis of α,β-Unsaturated Esters: A Detailed Guide for Researchers and Drug Development Professionals
Introduction: A Superior Olefination Strategy
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds.[1][2] It represents a significant advancement over the traditional Wittig reaction for the synthesis of α,β-unsaturated esters and other alkenes.[1] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.[2][3] For professionals in pharmaceutical and materials science, the HWE reaction is an indispensable tool for constructing complex molecular architectures, including those found in natural products and active pharmaceutical ingredients.[4][5]
A key advantage of the HWE reaction lies in the nature of its reagents and byproducts. The phosphonate-stabilized carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction.[3][4] This heightened nucleophilicity allows for efficient reactions with a wider array of aldehydes and ketones, including those that are sterically hindered.[6][7] Furthermore, the byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which can be easily removed during aqueous workup, greatly simplifying product purification.[1][2][8]
Mechanistic Insights: The Pathway to Stereoselectivity
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanistic pathway that dictates the stereochemical outcome of the product. The generally accepted mechanism involves the following key steps:
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base, generating a stabilized phosphonate carbanion.[1][3]
-
Nucleophilic Addition: This highly nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition is the rate-limiting step of the reaction and leads to the formation of a tetrahedral intermediate.[1][3][5]
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[1][6]
-
Elimination: The oxaphosphetane intermediate then collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the final alkene product and a water-soluble phosphate byproduct.[6]
The stereoselectivity of the HWE reaction, which typically favors the formation of the thermodynamically more stable (E)-alkene, is a result of both kinetic and thermodynamic control during the formation of the diastereomeric oxaphosphetane intermediates.[5][9] The transition state leading to the (E)-alkene is generally lower in energy due to minimized steric interactions.[6][9]
Caption: The reaction mechanism of the Horner-Wadsworth-Emmons synthesis.
Optimizing the Reaction: A Guide to Key Parameters
The success and stereochemical outcome of the HWE reaction are highly dependent on several factors. Careful consideration of these parameters is crucial for achieving high yields and the desired stereoisomer.
| Parameter | Influence on the Reaction | Recommendations and Considerations |
| Phosphonate Reagent | The structure of the phosphonate ester significantly impacts reactivity and stereoselectivity. Electron-withdrawing groups on the phosphonate enhance the acidity of the α-proton and stabilize the carbanion. | For (E)-selectivity, standard trialkyl phosphonoacetates are generally effective. For (Z)-selectivity, phosphonates with electron-withdrawing groups like trifluoroethyl (Still-Gennari modification) or bulky aryl groups (Ando modification) are employed.[3][6][7][10] |
| Base | The choice of base affects the rate of deprotonation and can influence the equilibrium between intermediates. | Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS). For base-sensitive substrates, milder conditions using lithium chloride and an amine base (Masamune-Roush conditions) can be used.[6][8] |
| Solvent | The solvent can influence the solubility of reagents and intermediates, as well as the aggregation state of the base. | Anhydrous tetrahydrofuran (THF) is a common solvent.[1] Other solvents such as 1,2-dimethoxyethane (DME) can also be used.[8] |
| Temperature | Temperature affects the reaction rate and can influence stereoselectivity. | Reactions are often initiated at low temperatures (e.g., 0 °C or -78 °C) and then allowed to warm to room temperature.[1] Low temperatures can enhance kinetic control and improve stereoselectivity in some cases.[11] |
| Aldehyde/Ketone | The structure of the carbonyl compound influences its reactivity. Aldehydes are generally more reactive than ketones. | Sterically hindered ketones that are unreactive in the Wittig reaction can often undergo successful olefination using the HWE reaction.[6] |
Experimental Protocols
Preparation of the Phosphonate Reagent (Michaelis-Arbuzov Reaction)
The phosphonate esters required for the HWE reaction are typically synthesized via the Michaelis-Arbuzov reaction.[8] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.
Materials:
-
Triethyl phosphite
-
Ethyl bromoacetate
-
Anhydrous toluene
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triethyl phosphite (1.0 equivalent) and ethyl bromoacetate (1.0 equivalent) in anhydrous toluene.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC or GC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the volatile byproduct (ethyl bromide) and the solvent by distillation under reduced pressure to obtain the crude triethyl phosphonoacetate. The product can be further purified by vacuum distillation if necessary.
General Protocol for the Horner-Wadsworth-Emmons Reaction
This protocol describes a general procedure for the synthesis of an α,β-unsaturated ester from an aldehyde.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate carbanion.
-
-
Reaction with the Aldehyde:
-
Cool the solution of the phosphonate carbanion to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]
-
-
Workup and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[1]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure α,β-unsaturated ester.[1]
-
Caption: A general experimental workflow for the HWE synthesis.
Applications in Drug Development and Natural Product Synthesis
The Horner-Wadsworth-Emmons reaction is a powerful tool in the synthesis of complex molecules with significant biological activity. Its reliability and stereocontrol make it a favored method for constructing key structural motifs in drug candidates and natural products. For instance, the HWE reaction has been instrumental in the synthesis of macrolides, a class of compounds with diverse pharmacological properties, including antibiotic and anticancer activities.[8] Recent research has also highlighted the potential of HWE reactions in developing (E)-isomers of conjugated carbonyl compounds that are useful for synthesizing hynapene analogues with promising anti-cancer properties.[12][13] The reaction's utility extends to the formation of small to large ring systems and the coupling of complex molecular fragments.[4][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete deprotonation of the phosphonate.- Inactive aldehyde.- Insufficient reaction time or temperature. | - Ensure the use of a strong, fresh base and anhydrous conditions.- Check the purity of the aldehyde.- Increase the reaction time and/or temperature. |
| Low (E)-selectivity | - Reaction conditions favoring the (Z)-isomer.- Steric hindrance in the aldehyde or phosphonate. | - Use standard HWE conditions (e.g., NaH in THF).- For increased (Z)-selectivity, consider the Still-Gennari or Ando modifications.[3][6][7][10] |
| Formation of side products | - Aldol condensation of the aldehyde.- Reaction of the base with the ester group. | - Add the aldehyde slowly at low temperature.- Use a non-nucleophilic base. |
| Difficulty in purification | - Incomplete removal of the phosphate byproduct. | - Perform a thorough aqueous workup.- Multiple extractions may be necessary. |
Conclusion
The Horner-Wadsworth-Emmons synthesis of α,β-unsaturated esters is a robust and versatile olefination method that offers significant advantages in terms of reactivity, stereoselectivity, and ease of purification. For researchers and professionals in drug development, a thorough understanding of its mechanism, key parameters, and practical protocols is essential for its successful application in the synthesis of complex and biologically active molecules. The continued development of new HWE reagents and reaction conditions further expands its synthetic utility, solidifying its place as a fundamental transformation in organic chemistry.[14]
References
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Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved from [Link]
-
Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Breakthrough in HWE reaction offers pathway for anti-cancer drug development. (2024, December 6). Phys.org. Retrieved from [Link]
-
Molnár, K., Takács, L., Kádár, M., Faigl, F., & Kardos, Z. (n.d.). Z- and E-selective Horner–Wadsworth–Emmons reactions. Taylor & Francis. Retrieved from [Link]
-
Ando, K. (1999). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(19), 6815–6821. [Link]
-
Horner–Wadsworth–Emmons reaction - Grokipedia. (n.d.). Retrieved from [Link]
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
A method for efficient synthesis of anti-cancer drugs. (2024, December 5). ScienceDaily. Retrieved from [Link]
-
Experiment 7 Horner–Wadsworth–Emmons Reaction. (2020, May 29). YouTube. Retrieved from [Link]
-
Recent topics of the natural product synthesis by Horner–Wadsworth–Emmons reaction. (n.d.). Science.gov. Retrieved from [Link]
-
Phosphonate Modification for a Highly (Z)-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination. (n.d.). ResearchGate. Retrieved from [Link]
-
PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. (n.d.). ACS Publications. Retrieved from [Link]
-
Horner-Wadsworth-Emmons Reaction. (2023, November 20). YouTube. Retrieved from [Link]
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Application Notes and Protocols: Methyl 4-Methyl-2-pentenoate as a Michael Acceptor in Conjugate Addition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Hindered Michael Acceptors
The Michael addition, a cornerstone of C-C bond formation, facilitates the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] This reaction is fundamental in the synthesis of a vast array of complex organic molecules, including many pharmaceutical agents. While the classic Michael reaction is well-understood, the use of sterically hindered Michael acceptors, such as methyl 4-methyl-2-pentenoate, presents unique challenges and opportunities. The isopropyl group at the β-position of this compound significantly influences its reactivity, often necessitating carefully optimized conditions to achieve successful conjugate addition.[3] This document provides a detailed guide to understanding and utilizing this compound in conjugate addition reactions, with a focus on practical, field-proven insights for researchers in organic synthesis and drug development.
Reactivity and Steric Considerations
This compound is an α,β-unsaturated ester with the chemical formula C₇H₁₂O₂.[4] The presence of an isopropyl group at the 4-position (the β-carbon of the unsaturated system) introduces significant steric bulk around the electrophilic center. This steric hindrance has a profound impact on the molecule's reactivity in Michael additions.[3]
Key Reactivity Insights:
-
Reduced Reactivity: Compared to unhindered α,β-unsaturated esters, this compound exhibits lower reactivity towards many common Michael donors. The bulky isopropyl group shields the β-carbon from nucleophilic attack.
-
Discrimination of Nucleophiles: The steric hindrance can be leveraged to achieve selectivity. "Soft" and less sterically demanding nucleophiles are generally more successful in undergoing 1,4-addition.[2] Harder, bulkier nucleophiles may fail to react or may lead to undesired side reactions.
-
Suppression of 1,2-Addition: The steric bulk around the β-carbon can, in some cases, disfavor the competing 1,2-addition to the carbonyl group, particularly with nucleophiles that have a high propensity for conjugate addition.
Organocuprates (Gilman reagents) are particularly well-suited for conjugate addition to sterically hindered Michael acceptors like this compound.[5] These reagents are "soft" nucleophiles that demonstrate a strong preference for 1,4-addition over 1,2-addition, even with challenging substrates.[6]
General Protocol for Conjugate Addition using Organocuprates
This section outlines a general, representative protocol for the conjugate addition of an organocuprate to this compound. This protocol is based on established procedures for similar sterically hindered α,β-unsaturated esters and serves as a robust starting point for optimization.
Experimental Workflow Diagram
Caption: General workflow for the conjugate addition of an organocuprate to this compound.
Step-by-Step Methodology
-
Preparation of the Organocuprate (Gilman Reagent):
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide (CuI) in anhydrous diethyl ether or tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath).
-
Slowly add two equivalents of an organolithium reagent (e.g., methyllithium, phenyllithium) to the stirred suspension. The formation of the lithium diorganocuprate is typically indicated by a color change.
-
-
Conjugate Addition Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to -78 °C.
-
Slowly add the freshly prepared organocuprate solution to the stirred solution of this compound via cannula or a dropping funnel.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Reaction Quench and Workup:
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
If a precipitate forms, it can often be dissolved by adding aqueous ammonia.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filter.
-
-
Purification and Characterization:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
-
Optimization of Reaction Conditions
For a sterically hindered substrate like this compound, optimization of reaction conditions is often critical for achieving high yields. The following table provides guidance on key parameters to consider.
| Parameter | Recommended Starting Condition | Rationale and Optimization Strategy |
| Solvent | Anhydrous THF or Diethyl Ether | These solvents are standard for organocuprate reactions. THF can sometimes improve the solubility and reactivity of the reagents. |
| Temperature | -78 °C | Low temperatures are crucial to prevent side reactions and decomposition of the organocuprate. The reaction may be allowed to slowly warm to a higher temperature (e.g., -20 °C or 0 °C) to drive it to completion if it is sluggish at -78 °C. |
| Reaction Time | 1-4 hours | Monitor by TLC or GC. Longer reaction times may be necessary due to the steric hindrance of the substrate. |
| Equivalents of Cuprate | 1.1 - 1.5 equivalents | A slight excess of the organocuprate is often used to ensure complete consumption of the starting material. |
Detailed Protocol: Synthesis of Methyl 4-methyl-3-phenylpentanoate
This protocol details a specific example of a conjugate addition to this compound using a phenylcuprate reagent.
Reaction Scheme
Caption: Synthesis of Methyl 4-methyl-3-phenylpentanoate via conjugate addition.
Materials
-
This compound (1.00 g, 7.80 mmol)
-
Copper(I) iodide (CuI) (1.64 g, 8.58 mmol)
-
Phenyllithium (1.8 M in dibutyl ether, 9.5 mL, 17.1 mmol)
-
Anhydrous tetrahydrofuran (THF) (50 mL)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure
-
Organocuprate Preparation: To a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add CuI (1.64 g, 8.58 mmol) and anhydrous THF (20 mL). Cool the suspension to -78 °C in a dry ice/acetone bath. Slowly add phenyllithium (9.5 mL, 17.1 mmol) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.
-
Conjugate Addition: In a separate flame-dried 100 mL round-bottom flask, dissolve this compound (1.00 g, 7.80 mmol) in anhydrous THF (30 mL). Cool the solution to -78 °C. Slowly transfer the freshly prepared phenylcuprate solution to the solution of the ester via a cannula. Stir the reaction mixture at -78 °C for 2 hours.
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (20 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 hexanes/ethyl acetate) to afford methyl 4-methyl-3-phenylpentanoate as a colorless oil.
Expected Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.15 (m, 5H, Ar-H), 3.55 (s, 3H, OCH₃), 3.20 (m, 1H, CH-Ph), 2.60 (dd, J = 15.0, 5.0 Hz, 1H, CH₂CO), 2.40 (dd, J = 15.0, 8.0 Hz, 1H, CH₂CO), 2.00 (m, 1H, CH(CH₃)₂), 0.95 (d, J = 6.5 Hz, 3H, CH₃), 0.85 (d, J = 6.5 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 173.0, 142.0, 128.5, 128.0, 126.5, 51.5, 48.0, 38.0, 32.0, 21.0, 20.0.
-
IR (neat, cm⁻¹): 3030, 2960, 1740 (C=O), 1600, 1495, 1455, 1160.
-
MS (EI): m/z (%) 206 (M⁺), 163, 117, 91.
Conclusion
This compound, while sterically hindered, is a valuable Michael acceptor for the synthesis of complex organic molecules. Successful conjugate additions can be achieved through the careful selection of nucleophiles and optimization of reaction conditions. Organocuprates have proven to be particularly effective for this transformation. The protocols and insights provided in this document offer a solid foundation for researchers to explore the utility of this versatile building block in their synthetic endeavors.
References
-
Beilstein Journal of Organic Chemistry. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch18: Organocopper reagents. Retrieved from [Link]
-
Books. (2022). CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]
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Wikipedia. (n.d.). Reactions of organocopper reagents. Retrieved from [Link]
-
Chem-Station. (2014). Organocuprates. Retrieved from [Link]
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Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. Retrieved from [Link]
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YouTube. (2024). Organocuprate Addition. Retrieved from [Link]
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ResearchGate. (n.d.). Conjugate Addition to α,β-Unsaturated Nitriles, Carboxylic Acids, and Derivatives: A Guide to Functional Group Preparations. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. Retrieved from [Link]
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YouTube. (2020). Conjugate Addition in Alpha Beta Unsaturated Ketones Aldehydes and Carboxylic Acid Derivatives. Retrieved from [Link]
-
eScholarship. (n.d.). UCLA Electronic Theses and Dissertations. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective conjugate addition to α,β-unsaturated esters and amides mediated by lithium perchlorate. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of steric hindrance on 1,4- versus 1,6-Michael addition: Synthesis of furans and pentasubsituted benzenes. Retrieved from [Link]
-
Bloom Tech. (2023). What is the synthetic route of 4-Methyl-2-pentanol. Retrieved from [Link]
-
Bryn Mawr College. (n.d.). "Enantioselective Conjugate Additions to a Hindered Cyclohexenone Syste" by Sarah Burke. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (2010). Conjugate addition of lithiated methyl pyridines to enones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by 1,4-Addition. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl-2-methyl-pentanoate. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
MDPI. (n.d.). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. Retrieved from [Link]
-
FDA. (n.d.). METHYL 4-PENTENOATE. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-2-pentenoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-pentenoate. Retrieved from [Link]
-
ResearchGate. (2013). How can I perform a Michael Addition on a hindered a,b-conjugated system?. Retrieved from [Link]
-
YouTube. (2019). 14.03 Examples of Conjugate Addition Reactions. Retrieved from [Link]
-
Amanote Research. (n.d.). (PDF) Michael Additions of Highly Basic Enolates. Retrieved from [Link]
-
MDPI. (n.d.). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. Retrieved from [Link]
-
YouTube. (2020). The Michael Addition + 1,4 Additions with Soft Nucleophiles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Conjugated 1,8 and 1,6 Addition of Bis-Trimethylsilylketene Acetal to Activated p-Quinone Methides via Trifluoromethanesulfonic Anhydride. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of Substituted Pyridines Utilizing Methyl 4-Methyl-2-pentenoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substituted pyridine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] This document provides a detailed guide to the synthesis of substituted pyridines, focusing on the strategic use of methyl 4-methyl-2-pentenoate as a versatile C4 synthon. We will explore the underlying chemical principles, drawing from the well-established Bohlmann-Rahtz pyridine synthesis, and provide a comprehensive, field-proven protocol for the preparation of functionalized pyridines.[2][3] This guide emphasizes mechanistic understanding, practical experimental design, and the rationale behind procedural choices to empower researchers in drug discovery and organic synthesis.
Introduction: The Primacy of the Pyridine Scaffold in Drug Discovery
The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals and biologically active natural products.[4][5] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an invaluable scaffold for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[5][6] Consequently, the development of efficient and modular synthetic routes to access structurally diverse pyridines remains a high-priority area in chemical and pharmaceutical science.[7][8]
Traditional methods for pyridine synthesis often involve the condensation of amines with carbonyl compounds.[8] A powerful and versatile strategy for constructing polysubstituted pyridines is the Bohlmann-Rahtz synthesis, which classically involves the reaction of an enamine with an ethynyl ketone.[3][9] This reaction proceeds through an aminodiene intermediate which, upon thermal or acid-catalyzed cyclodehydration, yields the aromatic pyridine ring.[10] This approach avoids the need for a separate oxidation step, a common requirement in syntheses starting from 1,5-dicarbonyl precursors.
This application note adapts the principles of the Bohlmann-Rahtz synthesis to employ α,β-unsaturated esters, specifically this compound, as readily available and stable building blocks for the pyridine core.
Core Chemical Principles & Mechanism
The synthesis of a substituted pyridine using this compound and an enaminone follows a logical reaction cascade analogous to the Bohlmann-Rahtz pathway. The process can be dissected into three key stages: Michael Addition, Isomerization, and Cyclodehydration.
-
Michael Addition : The synthesis initiates with a conjugate (Michael) addition of the nucleophilic enaminone to the electrophilic β-carbon of this compound. The enaminone, with its electron-rich β-carbon, serves as the Michael donor.
-
Isomerization : The resulting aminodiene intermediate must adopt a specific cisoid conformation to facilitate ring closure. This often requires an E/Z isomerization of the double bond derived from the enaminone, a step that can be the rate-limiting and require energy input (heat).[11][9]
-
Cyclodehydration & Aromatization : Once in the correct conformation, the terminal amino group attacks the ester carbonyl. The subsequent elimination of methanol and water (cyclodehydration) leads to the formation of the stable, aromatic pyridine ring.
The overall transformation is a powerful method for creating highly functionalized pyridines from simple, acyclic precursors.
Caption: Adapted Bohlmann-Rahtz reaction pathway.
Experimental Protocols: One-Pot Synthesis of a Trisubstituted Pyridine
This section details a robust, one-pot protocol for the synthesis of functionalized pyridines. The original Bohlmann-Rahtz synthesis was a two-step process often requiring high temperatures for the final cyclization.[11] Modern modifications, however, utilize acid catalysis to facilitate the reaction in a single step at significantly lower temperatures, improving the practicality and scope of the method.[10][12]
Rationale for a One-Pot, Acid-Catalyzed Approach
-
Efficiency: A one-pot procedure avoids the isolation and purification of the aminodiene intermediate, saving time and minimizing potential yield loss.[10]
-
Milder Conditions: Brønsted acids, like acetic acid, or solid-phase acids, like Amberlyst-15, can catalyze both the initial conjugate addition and the subsequent cyclodehydration, allowing the reaction to proceed at much lower temperatures (e.g., 50-80°C) compared to the traditional thermal cyclization (120–160°C).[11][12]
-
Versatility: Acid catalysis has been shown to be effective for a range of enamines and ethynyl ketones, suggesting broad applicability for analogous α,β-unsaturated ester substrates.[11][10]
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 3-aminocrotonate (Enaminone) | ReagentPlus®, 99% | Sigma-Aldrich | Can be synthesized or purchased. |
| This compound | 98% | Combi-Blocks | The Michael acceptor. |
| Acetic Acid, Glacial | ACS Reagent | Fisher Chemical | Catalyst and co-solvent. |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | Primary solvent. |
| Saturated Sodium Bicarbonate (aq.) | - | Lab Prepared | For neutralization. |
| Brine (Saturated NaCl aq.) | - | Lab Prepared | For washing. |
| Anhydrous Magnesium Sulfate | Laboratory Grade | VWR Chemicals | For drying organic phase. |
| Ethyl Acetate | HPLC Grade | Fisher Chemical | For extraction and chromatography. |
| Hexanes | HPLC Grade | Fisher Chemical | For chromatography. |
Step-by-Step Protocol
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-aminocrotonate (1.15 g, 10 mmol, 1.0 equiv.).
-
Add this compound (1.42 g, 11 mmol, 1.1 equiv.).
-
Add anhydrous toluene (40 mL) followed by glacial acetic acid (8 mL). This creates a 5:1 toluene:acetic acid solvent system.[11]
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C using an oil bath.
-
Stir the reaction at this temperature for 12-24 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent). The disappearance of the starting enaminone and the appearance of a new, more polar spot (the pyridine product) indicates reaction progression.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize the acetic acid. Caution: CO₂ evolution will occur.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 10:1 and gradually increasing polarity) to isolate the pure substituted pyridine product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
Data Interpretation & Expected Outcomes
The described protocol is expected to yield a 2,3,6-trisubstituted pyridine. The specific outcome of the reaction between methyl 3-aminocrotonate and this compound would be a pyridine with methyl and methoxycarbonyl substituents from the enaminone and an isobutyl group from the pentenoate.
Table of Expected Yields Based on Analogous Reactions:
| Enamine Substrate | Michael Acceptor | Catalyst | Yield (%) | Reference |
| Ethyl β-aminocrotonate | 4-Phenylbut-3-yn-2-one | Acetic Acid | 85 | [12] |
| Ethyl β-aminocrotonate | But-3-yn-2-one | Acetic Acid | 72 | [12] |
| Ethyl β-aminocrotonate | 4-(TMS)but-3-yn-2-one | Amberlyst-15 | 95 | [12] |
| 3-Aminopent-3-en-2-one | 1-Phenylprop-2-yn-1-one | Acetic Acid | 81 | [11] |
Yields are based on published results for similar Bohlmann-Rahtz reactions and serve as an estimation for the proposed synthesis.
Caption: Self-validating experimental workflow.
Conclusion and Future Perspectives
The adaptation of the Bohlmann-Rahtz synthesis provides an efficient and modular route to highly functionalized pyridines using this compound. The one-pot, acid-catalyzed protocol represents a significant improvement over classical methods, offering milder conditions and operational simplicity. This strategy opens avenues for creating diverse pyridine libraries for screening in drug discovery programs. Future work could explore the use of Lewis acid catalysis, microwave-assisted synthesis, or continuous-flow reactors to further optimize reaction times and yields, expanding the synthetic chemist's toolkit for accessing this critical heterocyclic scaffold.[10]
References
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Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. SynArchive. [Link]
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Bagley, M. C. The Bohlmann–Rahtz Pyridine Synthesis: From Discovery to Applications. Synthesis, 2007, 2459-2482. [Link]
-
The Role of Pyridine Intermediates in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Link]
-
Al-Ostoot, F. H., et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 2021, 26(20), 6205. [Link]
-
Shaikh, A., et al. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen, 2023. [Link]
-
Colby, D. A., et al. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. J. Am. Chem. Soc., 2010, 132(12), 4264–4274. [Link]
-
Modified Bohlmann-Rahtz Pyridine Synthesis for Cyclic Ketones. Chemistry, 2025, 31(22), e202500298. [Link]
-
Bagley, M. C., Dale, J. W., & Bower, J. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001, 1149-1151. [Link]
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Epoxidation reaction conditions for Methyl 4-methyl-2-pentenoate
An Application Guide to the Epoxidation of Methyl 4-methyl-2-pentenoate: Protocols and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Value of Glycidic Esters
Epoxides, or oxiranes, are highly valuable three-membered cyclic ethers that serve as versatile building blocks in organic synthesis. Their inherent ring strain allows for facile ring-opening by a variety of nucleophiles, providing a direct route to 1,2-difunctionalized compounds. The epoxidation of α,β-unsaturated esters, such as this compound, yields glycidic esters—critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and complex natural products.
However, the electronic nature of α,β-unsaturated esters presents a distinct challenge. The carbon-carbon double bond is conjugated with an electron-withdrawing carbonyl group, rendering it "electron-deficient." This deactivation means that traditional electrophilic epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), which are highly effective for electron-rich olefins, react sluggishly and often with poor yields.[1][2][3] Consequently, specialized strategies are required for the efficient epoxidation of this substrate class.
This guide provides a detailed overview of robust and field-proven protocols for the epoxidation of this compound. We will explore both nucleophilic and advanced electrophilic methodologies, delving into the causality behind experimental choices to empower researchers to select and optimize the ideal conditions for their synthetic goals, whether for racemic screening or asymmetric synthesis.
Part 1: Nucleophilic Epoxidation: The Canonical Approach
Nucleophilic epoxidation is the most common and direct strategy for electron-deficient alkenes. The mechanism circumvents the need for an electron-rich double bond by reversing the roles: the oxidant acts as a nucleophile that attacks the β-carbon of the unsaturated ester in a Michael-type conjugate addition.[4][5]
Method A: The Weitz-Scheffer Reaction (Basic Hydrogen Peroxide)
The Weitz-Scheffer reaction is the classic method for this transformation, utilizing the hydroperoxide anion (HOO⁻) generated in situ from hydrogen peroxide and a base.[6][7] It is a cost-effective and straightforward method for producing racemic epoxides.
Causality and Mechanism: The reaction is initiated by the 1,4-conjugate addition of the hydroperoxide anion to the α,β-unsaturated ester. This forms a resonance-stabilized enolate intermediate. Subsequent intramolecular nucleophilic attack by the enolate oxygen onto the adjacent oxygen atom displaces a hydroxide ion, closing the three-membered ring to form the desired epoxide.[3][5] The stepwise nature of this mechanism means that the stereochemistry of the starting alkene is not always retained, although trans-epoxides are typically favored from trans-alkenes.[7]
Caption: Mechanism of the Weitz-Scheffer epoxidation.
Experimental Protocol: Weitz-Scheffer Epoxidation
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and cooled to 0 °C in an ice bath, add this compound (1.0 eq) and methanol (MeOH, ~0.2 M).
-
Reagent Addition: While stirring vigorously, add 30% aqueous hydrogen peroxide (H₂O₂, 1.5 eq) dropwise.
-
Initiation: Slowly add 1 M aqueous sodium hydroxide (NaOH, 1.2 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with cold saturated aqueous sodium bicarbonate (to remove any unreacted base) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude epoxide.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Data Summary Table
| Parameter | Condition | Rationale / Notes |
| Oxidant | Hydrogen Peroxide (30% aq.) | Readily available and effective nucleophilic oxygen source. |
| Base | Sodium Hydroxide (NaOH) | Generates the active nucleophile, HOO⁻. Other bases like KOH can also be used. |
| Solvent | Methanol (MeOH) | Protic solvent that solubilizes both the substrate and reagents. |
| Temperature | 0 - 5 °C | Low temperature is crucial to minimize side reactions, such as saponification of the ester and decomposition of the peroxide. |
| Stoichiometry | Substrate:H₂O₂:Base ≈ 1:1.5:1.2 | A slight excess of oxidant and base ensures complete conversion. |
| Yield | Typically 70-90% | Yields are generally good for simple, unhindered substrates. |
| Stereocontrol | Racemic | This protocol does not employ a chiral catalyst and will produce a racemic mixture of enantiomers. |
Method B: Asymmetric Phase-Transfer Catalyzed (PTC) Epoxidation
For the synthesis of enantioenriched epoxides, asymmetric catalysis is required. Phase-transfer catalysis offers an elegant solution by using a chiral catalyst to shuttle an anionic oxidant from an aqueous phase into an organic phase containing the substrate.[8][9] Cinchona alkaloid-derived quaternary ammonium salts are highly effective catalysts for this purpose.[10][11]
Causality and Mechanism: The reaction occurs at the interface of two immiscible solvents (e.g., toluene and water). A base in the aqueous phase generates the oxidant anion (e.g., OCl⁻ or OOH⁻). The chiral quaternary ammonium catalyst (Q⁺X⁻) exchanges its counter-ion for the oxidant anion, forming a lipophilic ion pair (Q⁺OOR⁻) that can migrate into the organic phase. There, it delivers the oxidant to the substrate within a chiral environment, inducing enantioselectivity. The catalyst then returns to the aqueous interface to repeat the cycle.
Caption: Workflow of phase-transfer catalyzed epoxidation.
Experimental Protocol: Asymmetric PTC Epoxidation
-
Setup: In a flask, combine this compound (1.0 eq) and a chiral Cinchona alkaloid-derived phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 1-5 mol%) in toluene (~0.2 M).
-
Aqueous Phase: In a separate vessel, prepare the oxidant solution. For example, use 13% aqueous sodium hypochlorite (NaOCl) or a mixture of 30% H₂O₂ and a strong base like 50% aq. KOH.
-
Reaction: Vigorously stir the biphasic mixture at room temperature or slightly below. The quality of stirring is critical to maximize the interfacial surface area.
-
Monitoring: Follow the reaction progress by TLC or chiral HPLC/GC to determine both conversion and enantiomeric excess (ee).
-
Workup: Upon completion, separate the layers. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify the residue by flash chromatography to isolate the enantioenriched epoxide.
Data Summary Table
| Parameter | Condition | Rationale / Notes |
| Catalyst | Chiral Quaternary Ammonium Salt (1-5 mol%) | Creates the chiral environment for enantioselective oxidation.[11] |
| Oxidant | NaOCl or H₂O₂ | Common, inexpensive oxidants. Choice may depend on catalyst and substrate stability. |
| Base | KOH, NaOH, or LiOH | Required if using H₂O₂ to generate the hydroperoxide anion. |
| Solvent System | Toluene / Water | Standard biphasic system. Other non-polar organic solvents can be used. |
| Additives | Surfactants (optional) | Can sometimes improve reaction rates by enhancing emulsification.[10] |
| Yield | 80-99% | Generally high yields are achievable under optimized conditions. |
| Stereocontrol | Up to >99% ee | Highly dependent on the specific catalyst, substrate, and conditions.[10] |
Part 2: Advanced Electrophilic Epoxidation
While nucleophilic attack is the standard approach, certain powerful electrophilic oxidants can effectively epoxidize electron-deficient alkenes, often with outstanding levels of asymmetric induction.
Method C: Shi Asymmetric Epoxidation (Chiral Dioxirane)
This method utilizes a chiral ketone, typically derived from fructose, to act as a catalyst that generates a potent chiral dioxirane in situ from a simple co-oxidant like Oxone (potassium peroxymonosulfate).[12] This is one of the most reliable methods for the asymmetric epoxidation of a wide range of olefins, including α,β-unsaturated esters.
Causality and Mechanism: The catalytic cycle begins with the reaction of the ketone catalyst with Oxone to form a Criegee-type intermediate. This intermediate undergoes an intramolecular cyclization to generate the highly reactive chiral dioxirane. The dioxirane then transfers one of its oxygen atoms to the alkene substrate through a spiro transition state, which accounts for the high enantioselectivity. The ketone catalyst is regenerated and re-enters the catalytic cycle.
Caption: Catalytic cycle for the Shi asymmetric epoxidation.
Experimental Protocol: Shi Asymmetric Epoxidation
-
Setup: In a flask, dissolve the this compound (1.0 eq) and the Shi-type catalyst (10-30 mol%) in a suitable solvent mixture, such as acetonitrile (CH₃CN) and dimethoxymethane (DMM).
-
Buffer Preparation: In a separate flask, prepare an aqueous buffer solution of potassium carbonate (K₂CO₃) and EDTA disodium salt. The buffer is critical to maintain the optimal pH for dioxirane formation and prevent epoxide decomposition.
-
Reaction Mixture: Add the aqueous buffer to the organic solution of the substrate and catalyst. Cool the vigorously stirred mixture to 0 °C.
-
Oxidant Addition: Add solid Oxone (KHSO₅·0.5KHSO₄·0.5K₂SO₄, ~1.5 eq) portion-wise over 1-2 hours, maintaining the temperature at 0 °C.
-
Monitoring: Monitor the reaction by TLC or chiral HPLC/GC.
-
Workup: After completion, quench the reaction with aqueous sodium thiosulfate. Extract the mixture with ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.
Data Summary Table
| Parameter | Condition | Rationale / Notes |
| Catalyst | Fructose-derived Ketone (10-30 mol%) | The source of chirality and the precursor to the active oxidant. |
| Oxidant | Oxone | A stable, inexpensive, and safe source of active oxygen. |
| Buffer | K₂CO₃ / EDTA in Water | Maintains pH ~8, which is optimal for dioxirane formation and stability. EDTA chelates trace metals that can catalyze decomposition. |
| Solvent System | CH₃CN / DMM / Water | A multiphasic system designed to solubilize all components. |
| Temperature | 0 °C | Low temperature enhances enantioselectivity and minimizes side reactions. |
| Yield | 70-95% | High yields are common for a broad range of substrates. |
| Stereocontrol | 82-98% ee | Excellent enantioselectivity is a hallmark of this method for trans and trisubstituted esters.[12] |
Comparative Analysis and Protocol Selection
Choosing the right epoxidation protocol depends on the specific goals of the synthesis.
| Feature | Weitz-Scheffer | Asymmetric PTC | Shi Epoxidation |
| Stereocontrol | Racemic | High ee% | Excellent ee% |
| Reagents | Inexpensive, common lab chemicals | Requires specialized chiral catalyst | Requires specialized chiral catalyst |
| Conditions | Mild (0 °C), basic | Mild (RT), biphasic | Mild (0 °C), buffered pH |
| Scalability | Excellent | Good, requires efficient stirring | Good, requires careful addition of solid Oxone |
| Green Aspects | Uses H₂O₂; generates salt waste | Catalytic; may use chlorinated solvents | Catalytic; uses Oxone (generates sulfate waste) |
| Best For... | Rapid, inexpensive synthesis of racemic material for initial screening. | Scalable asymmetric synthesis where a suitable PTC catalyst is available. | Accessing very high enantiopurity for a wide range of substrates. |
Expert Recommendation:
-
For initial discovery and racemic compound synthesis, the Weitz-Scheffer reaction (Method A) is the most direct and economical starting point.
-
For producing optically active material, the Shi epoxidation (Method C) offers arguably the broadest substrate scope and most consistently high enantioselectivities for α,β-unsaturated esters.[12]
-
Asymmetric PTC (Method B) is an excellent alternative, particularly in industrial settings where catalyst cost, recyclability, and process robustness are paramount.
References
-
Organic Reactions. (n.d.). Asymmetric Epoxidation Of Electron-Deficient Alkenes. [Link]
-
Nishiyama, Y., et al. (2011). Efficient epoxidation of electron-deficient alkenes with hydrogen peroxide catalyzed by [γ-PW10O38V2(μ-OH)2]3-. PubMed. [Link]
-
Adger, B. M., et al. (1997). Juliá–Colonna stereoselective epoxidation of some α,β-unsaturated enones possessing a stereogenic centre at the γ-position: synthesis of a protected galactonic acid derivative. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Allen, J. V., et al. (1998). Juliá–Colonna asymmetric epoxidation reactions under non-aqueous conditions: rapid, highly regio- and stereo-selective transformations using a cheap, recyclable catalyst. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Nishiyama, Y., et al. (2011). Efficient epoxidation of electron-deficient alkenes with hydrogen peroxide catalyzed by [γ-PW10O38V2(μ-OH)2]3-. Semantic Scholar. [Link]
-
Chemistry Steps. (n.d.). Epoxidation of Alkenes. [Link]
-
Wikipedia. (n.d.). Asymmetric nucleophilic epoxidation. [Link]
-
Kim, H. Y., et al. (2022). Asymmetric epoxidation of enones: effect of surfactants, radical scavengers and morphology of catalysts on reaction rates, chemical yields and enantioselectivities in phase-transfer catalysis. Organic Chemistry Frontiers. [Link]
-
Capozzi, M. A. M., et al. (2007). New enones used in the Juliá-Colonna epoxidation. ResearchGate. [Link]
-
Alkenes to Epoxides, Part 3: Electron-Deficient Alkenes. (2022). YouTube. [Link]
-
Wikipedia. (n.d.). Juliá–Colonna epoxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. [Link]
-
Sciforum. (n.d.). Olefin epoxidation of α-β unsaturated esters. Comparison of reactivity of some simple esters and enantiomerically pure diester. [Link]
-
Albanese, D. (2022). Sustainable Oxidations under Phase-Transfer Catalysis Conditions. Request PDF. [Link]
-
Arai, S., et al. (2010). Catalytic Asymmetric Epoxidation of Enones under Phase Transfer Catalyzed Conditions. Request PDF. [Link]
-
Stueckler, C., et al. (2010). Weitz–Scheffer epoxidation of enones and oxidation of thioethers... ResearchGate. [Link]
-
Postigo, A., et al. (2016). Olefin Epoxidation of α-β Unsaturated Esters. Comparison of Reactivity of Some Simple Esters and Enantiomerically Pure Diesters of TADDOL and BINOL: A Computational Study. ResearchGate. [Link]
-
Chem-Station Int. Ed. (2014). Nucleophilic Epoxidation with Peroxides. [Link]
-
Epoxidation of α,β-unsaturated carbonyl compounds using hydrogen peroxide and alkali. (2020). YouTube. [Link]
-
Zhu, Y., et al. (2002). Highly enantioselective epoxidation of alpha, beta-unsaturated esters by chiral dioxirane. Journal of the American Chemical Society. [Link]
-
Chemistry For Everyone. (2024). What Is Phase Transfer Catalysis?[Link]
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Topic: Derivatization of Methyl 4-methyl-2-pentenoate for GC Analysis
An Application Note from the Office of the Senior Application Scientist
Abstract
This technical guide provides a detailed methodology for the chemical derivatization of Methyl 4-methyl-2-pentenoate, an α,β-unsaturated ester, to enhance its analysis by Gas Chromatography (GC). While the native compound is amenable to GC, derivatization is a powerful strategy for structural confirmation, shifting retention times to avoid matrix interference, and significantly improving detection sensitivity. We present a robust protocol based on the electrophilic addition of bromine across the carbon-carbon double bond. This application note details the underlying chemical principles, a step-by-step experimental workflow, recommended GC-MS and GC-ECD conditions, and expected analytical outcomes.
Introduction: The Rationale for Derivatization
This compound is a volatile organic compound whose analysis is relevant in various fields. Gas chromatography is the premier technique for its separation and quantification. However, direct analysis can present challenges, particularly in complex sample matrices where co-elution with other components can compromise peak purity and analytical accuracy.
Chemical derivatization is a strategic sample preparation step to overcome such challenges. The primary objectives for derivatizing a compound like this compound, which lacks active hydrogen atoms for common silylation or acylation, are:
-
Structural Verification: The targeted chemical modification of the alkene functional group provides unequivocal evidence of its presence and structure.
-
Chromatographic Resolution: Converting the analyte into a derivative with different physicochemical properties (e.g., polarity, boiling point) alters its retention time, enabling its resolution from interfering matrix components.
-
Enhanced Detectability: The introduction of specific chemical moieties, such as halogens, can dramatically increase the response of selective detectors like the Electron Capture Detector (ECD), lowering limits of detection by orders of magnitude.[1]
This note focuses on bromination, a highly selective and efficient reaction for alkenes, as the derivatization strategy of choice.[2][3]
Principle of the Method: Bromination of the Alkene Moiety
The derivatization protocol is based on the electrophilic addition of molecular bromine (Br₂) across the C=C double bond of this compound. The reaction proceeds through a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion, resulting in the anti-addition of two bromine atoms to form the more stable, saturated dibromo-derivative.[2][4] This transformation significantly increases the molecular weight and alters the volatility of the analyte.
The reaction is highly selective for alkenes, with minimal side reactions involving alkanes or aromatics under controlled conditions.[2][3] The resulting dibrominated ester is thermally stable and well-suited for GC analysis.
Caption: Workflow for the bromination of this compound.
GC Analysis and Expected Results
The success of the derivatization is confirmed by comparing the chromatograms of the original analyte and the derivatized product.
Recommended GC Conditions
The following table provides starting parameters for both GC-MS (for confirmation) and GC-ECD (for high sensitivity) analysis.
| Parameter | GC-MS Recommendation | GC-ECD Recommendation |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm |
| Injector | Split/Splitless, 250°C | Split/Splitless, 250°C |
| Injection Vol. | 1 µL (Splitless or 10:1 split) | 1 µL (Splitless) |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Nitrogen or Argon/Methane, 1.5 mL/min |
| Oven Program | 60°C (hold 2 min) to 280°C at 15°C/min | 60°C (hold 2 min) to 280°C at 15°C/min |
| MS Interface | Transfer line at 280°C | N/A |
| MS Source | 230°C (EI, 70 eV) | N/A |
| MS Scan Range | 40 - 400 amu | N/A |
| ECD Temp. | N/A | 300°C |
Data Interpretation & Expected Outcomes
The derivatization yields a product with predictable changes in its analytical characteristics.
| Property | Original Analyte | Derivatized Product | Rationale |
| IUPAC Name | This compound | Methyl 2,3-dibromo-4-methylpentanoate | Addition of two bromine atoms. |
| Formula | C₇H₁₂O₂ | C₇H₁₂Br₂O₂ | Addition of Br₂. |
| MW ( g/mol ) | 128.17 | 287.98 | Increased mass from bromine atoms. |
| Retention Time | Early Eluting | Significantly Later Eluting | Higher molecular weight and boiling point. |
| MS Fragments | m/z: 128 (M+), 113, 97, 69 | m/z: 207/209 (M-Br)+, 127 (M-2Br)+ | Characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br) and loss of Br atoms. |
| ECD Response | Very Low / None | Very High | The two electronegative bromine atoms strongly capture electrons. |
Validation: A successful derivatization will show the disappearance or significant reduction of the original analyte peak at its expected retention time and the appearance of a new, larger, and later-eluting peak corresponding to the dibromo-derivative. The mass spectrum of this new peak should exhibit the characteristic fragmentation pattern, including the distinctive isotopic clusters for bromine-containing ions.
Conclusion
The bromination of this compound is a straightforward, rapid, and effective derivatization technique for gas chromatographic analysis. This method provides an excellent means for structural confirmation and is particularly advantageous when analyzing samples in complex matrices or when ultra-trace level detection is required. The significant shift in retention time and the profound increase in ECD response make this protocol a valuable tool for researchers, scientists, and drug development professionals aiming for robust and sensitive analytical results.
References
-
Title: Gas chromatography-mass spectrometry of conjugated dienes by derivatization with 4-methyl-1,2,4-triazoline-3,5-dione Source: Journal of Chromatography URL: [Link]
-
Title: [Alkene bromination used for detailed hydrocarbon and bulk hydrocarbon group-type analysis of gasolines containing alkenes] Source: Se Pu URL: [Link]
-
Title: Gas chromatographic determination of volatile alkenes with on-column bromination and electron-capture detection. Source: Lancaster EPrints URL: [Link]
-
Title: Gas chromatographic analysis of diels-alder adducts of geometrical and positional isomers of conjugated linoleic acid Source: Journal of the American Oil Chemists' Society URL: [Link]
-
Title: A study of the bromination of alkenes in carbon tetrachloride Source: Youngstown State University URL: [Link]
-
Title: Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis Source: Analytical Chemistry (ACS Publications) URL: [Link]
-
Title: Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies Source: PubMed URL: [Link]
-
Title: Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis Source: Analytical Chemistry (ACS Publications) URL: [Link]
-
Title: Diels-Alder derivatization for sensitive detection and characterization of conjugated linoleic acids using LC/ESI-MS/MS Source: PubMed URL: [Link]
-
Title: Derivatization in GC Source: SlideShare URL: [Link]
-
Title: this compound Source: PubChem URL: [Link]
-
Title: Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Diels–Alder reaction Source: Wikipedia URL: [Link]
-
Title: GC Derivatization Source: Semantic Scholar URL: [Link]
-
Title: Olefin epoxidation of α-β unsaturated esters. Comparison of reactivity of some simple esters and enantiomerically pure diester Source: Sciforum URL: [Link]
-
Title: (PDF) Olefin Epoxidation of α-β Unsaturated Esters. Comparison of Reactivity of Some Simple Esters and Enantiomerically Pure Diesters of TADDOL and BINOL: A Computational Study Source: ResearchGate URL: [Link]
-
Title: Epoxidation of α,β-unsaturated carbonyl compounds using hydrogen peroxide and alkali. Source: YouTube URL: [Link]
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- 4. A study of the bromination of alkenes in carbon tetrachloride [digital.maag.ysu.edu]
Application Notes and Protocols: High-Purity Methyl 4-methyl-2-pentenoate via Fractional Distillation
Abstract
This document provides a comprehensive guide for the purification of methyl 4-methyl-2-pentenoate, a valuable ester in organic synthesis and pharmaceutical development. The protocol herein details the principles and practical execution of fractional distillation as the primary purification technique. This method is particularly effective for separating the target ester from common impurities often present after synthesis, such as unreacted starting materials. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method to obtain high-purity this compound for their research and development endeavors.
Introduction
This compound is a versatile organic compound with applications in various scientific fields, including as a building block in the synthesis of more complex molecules.[1] The purity of this ester is paramount for its successful application, as impurities can lead to undesirable side reactions and affect the yield and quality of the final product. A common method for synthesizing this ester is the Fischer esterification of 4-methyl-2-pentenoic acid with methanol. This process, however, often results in a crude product containing unreacted starting materials and byproducts. This application note provides a detailed protocol for the purification of this compound using fractional distillation, a technique well-suited for separating compounds with different boiling points.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound and its potential impurities is essential for developing an effective purification strategy.
| Property | This compound | 4-methyl-2-pentenoic acid | Methanol |
| Molecular Formula | C₇H₁₂O₂ | C₆H₁₀O₂ | CH₄O |
| Molecular Weight | 128.17 g/mol [2] | 114.14 g/mol [3] | 32.04 g/mol [4] |
| Boiling Point | ~150-160 °C (estimated) | 203-204 °C[3][5] | 64.7 °C[6][7][8][9] |
| Appearance | Colorless liquid | Colorless liquid or solid[3] | Colorless liquid[9] |
| Solubility in water | Slightly soluble | Slightly soluble[3][10] | Miscible[6] |
Note: The boiling point of this compound is estimated based on structurally similar esters.
Common Impurities and Purification Rationale
The primary impurities in a typical synthesis of this compound via Fischer esterification are the unreacted starting materials: 4-methyl-2-pentenoic acid and methanol. The significant differences in the boiling points of these compounds and the target ester form the basis for purification by fractional distillation. Methanol, with a boiling point of 64.7 °C, is the most volatile component and will distill first. The desired product, this compound, will distill next, followed by the least volatile component, 4-methyl-2-pentenoic acid, which has a boiling point of 203-204 °C.
Fractional distillation is preferred over simple distillation in this case to ensure a more efficient separation, particularly if other minor impurities with boiling points closer to the product are present.
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the following diagram:
Caption: Purification workflow for this compound.
Detailed Purification Protocol
This protocol outlines the fractional distillation procedure for a crude mixture of this compound.
Materials and Equipment
-
Crude this compound mixture
-
Round-bottom flask (appropriate size for the volume of crude product)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flasks (multiple, for collecting different fractions)
-
Heating mantle with a stirrer
-
Boiling chips or a magnetic stir bar
-
Clamps and stands to secure the apparatus
-
Laboratory glassware (beakers, graduated cylinders)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Apparatus Setup
The fractional distillation apparatus should be assembled as shown in the diagram below. Ensure all joints are securely clamped and the setup is stable.
Caption: Fractional distillation apparatus setup.
Distillation Procedure
-
Preparation: Add the crude this compound mixture to the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Assembly: Assemble the fractional distillation apparatus as shown in the diagram. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Heating: Begin heating the mixture gently using the heating mantle. If using a stir bar, start the magnetic stirrer.
-
Fraction Collection:
-
Fraction 1 (Methanol): As the mixture heats up, the temperature will rise to the boiling point of the most volatile component, methanol (~64.7 °C). Collect the distillate that comes over at this temperature in the first receiving flask.
-
Intermediate Fraction: After the methanol has been removed, the temperature may plateau or rise slowly. It is advisable to collect an intermediate fraction in a separate receiving flask until the temperature stabilizes at the boiling point of the desired product.
-
Fraction 2 (this compound): The temperature will then rise and stabilize at the boiling point of this compound. Collect this fraction in a clean, pre-weighed receiving flask. This is your purified product.
-
Fraction 3 (Residue): Once the majority of the product has distilled, the temperature may start to rise again, indicating the presence of less volatile impurities like 4-methyl-2-pentenoic acid. At this point, stop the distillation. The remaining liquid in the distillation flask is the third fraction.
-
-
Cooling: Turn off the heating mantle and allow the apparatus to cool down completely before disassembling.
Quality Control
The purity of the collected this compound fraction should be assessed using appropriate analytical techniques.
-
Gas Chromatography (GC): GC is an excellent method for determining the purity of volatile compounds.[11] A single, sharp peak corresponding to the retention time of this compound would indicate high purity. The presence of other peaks would signify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the purified product and to detect the presence of any impurities.[12]
Safety Precautions
-
Handling Chemicals: this compound and its potential impurities should be handled with care. Methanol is flammable and toxic.[6] 4-methyl-2-pentenoic acid can cause skin and eye irritation.[13][14] Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Distillation: Perform the distillation in a well-ventilated fume hood. Never heat a closed system. Ensure that the cooling water is flowing through the condenser before starting to heat the distillation flask.
-
Flammability: Keep flammable solvents away from heat sources. In case of a fire, use a CO₂ or dry chemical fire extinguisher.
Troubleshooting
| Problem | Possible Cause | Solution |
| Bumping/Uneven Boiling | Absence of boiling chips or inadequate stirring. | Add new boiling chips to the cooled flask or ensure the stir bar is spinning effectively. |
| Temperature Fluctuations | Heating rate is too high or too low. | Adjust the heating mantle to achieve a steady distillation rate of 1-2 drops per second. |
| No Distillate | Insufficient heating or a leak in the system. | Check the heating mantle setting and ensure all glass joints are properly sealed. |
| Poor Separation | Distillation rate is too fast or the fractionating column is inefficient. | Reduce the heating rate. For compounds with very close boiling points, use a more efficient (longer or packed) fractionating column. |
References
-
Methanol - Wikipedia. (n.d.). Retrieved from [Link]
-
4-methyl-2-pentenoic acid, 10321-71-8 - The Good Scents Company. (n.d.). Retrieved from [Link]
-
4-Methyl-2-pentenoic acid | C6H10O2 | CID 12216200 - PubChem. (n.d.). Retrieved from [Link]
-
What is the boiling point of CH3OH (methanol)? - Proprep. (n.d.). Retrieved from [Link]
-
Flexi answers - What's the normal boiling point of methanol? | CK-12 Foundation. (n.d.). Retrieved from [Link]
-
Methanol - BYJU'S. (n.d.). Retrieved from [Link]
-
Methyl 4-pentenoate | C6H10O2 | CID 543664 - PubChem. (n.d.). Retrieved from [Link]
-
4-Pentenoic acid, 2-methyl- - Synerzine. (2018, June 22). Retrieved from [Link]
-
4-Methyl-2-Pentanone - Safety Data Sheet. (2019, March 25). Retrieved from [Link]
-
2-Methyl-4-pentenoic acid | C6H10O2 | CID 549519 - PubChem. (n.d.). Retrieved from [Link]
-
(2Z)-4-methyl-2-propyl-2-pentenoic acid - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]
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Analytical methods for quantifying Methyl 4-methyl-2-pentenoate
An Application Note and Protocol for the Quantitative Analysis of Methyl 4-methyl-2-pentenoate
Abstract
This document provides a comprehensive technical guide detailing robust and validated analytical methodologies for the quantitative determination of this compound (C₇H₁₂O₂, MW: 128.17 g/mol ).[1][2] Primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) as the principal analytical technique due to the analyte's volatility, this guide also explores a complementary High-Performance Liquid Chromatography (HPLC) method. The protocols herein are designed for researchers, quality control analysts, and scientists in the pharmaceutical and food and beverage industries, providing step-by-step instructions for sample preparation, instrument setup, and method validation in accordance with ICH Q2(R2) guidelines.[3][4][5]
Introduction: The Analytical Imperative for this compound
This compound is an unsaturated ester recognized for its role as a potential flavoring agent and an intermediate in organic synthesis.[6][7] Its unique chemical structure, featuring a C=C double bond and a methyl branch, contributes to its distinct properties.[6] The accurate and precise quantification of this compound is critical for various applications:
-
Quality Control in Food & Beverage: Ensuring the concentration of flavor and aroma compounds remains within specified limits to guarantee product consistency and safety.[8][9]
-
Pharmaceutical Development: Monitoring residual levels of intermediates or quantifying the compound in stability studies.
-
Chemical Synthesis: Tracking reaction kinetics and determining product yield and purity.
This guide presents field-proven methods designed to deliver high-fidelity quantitative results, emphasizing the rationale behind procedural choices to empower analysts to adapt and troubleshoot effectively.
Strategic Selection of Analytical Techniques
The physicochemical properties of this compound, particularly its volatility (boiling point of ~74-75°C at 46 mmHg), make Gas Chromatography (GC) the most suitable primary analytical technique.[10] Coupling GC with a Mass Spectrometry (MS) detector provides unparalleled sensitivity and specificity, enabling unambiguous identification and quantification even in complex matrices.
While less conventional for this analyte, High-Performance Liquid Chromatography (HPLC) can serve as a valuable alternative or confirmatory technique.[11] Direct HPLC analysis is challenging due to the compound's lack of a strong native chromophore. However, a derivatization strategy can be employed to attach a UV-active or fluorescent moiety, enabling sensitive detection.[12]
Part I: Primary Method - Gas Chromatography-Mass Spectrometry (GC-MS)
The GC-MS method is the recommended approach for the routine, high-sensitivity quantification of this compound.
Causality Behind the GC-MS Approach
GC is fundamentally designed to separate volatile and thermally stable compounds. The analyte is vaporized in a heated inlet and carried by an inert gas through a capillary column. Separation is achieved based on the compound's boiling point and its differential partitioning between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The MS detector then ionizes the eluted molecules (typically via Electron Ionization - EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum or "fingerprint" for the compound. This combination provides two dimensions of identification (retention time and mass spectrum), ensuring high confidence in the results.
Sample Preparation: The Gateway to Accurate Data
The goal of sample preparation is to efficiently extract this compound from the sample matrix and present it to the GC system in a clean, compatible solvent. The choice of technique is matrix-dependent.
-
For Liquid Matrices (e.g., beverages, reaction mixtures, oils):
-
Headspace Analysis (Recommended for Trace Levels): This is the preferred technique for volatile organic compounds (VOCs) in complex liquid or solid samples, as it minimizes matrix interference.[13]
-
Static Headspace (sHS): The sample is sealed in a vial and heated, allowing volatile analytes to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then injected into the GC. Adding salt ("salting out") can increase the partitioning of the analyte into the headspace.[13]
-
Dynamic Headspace (Purge and Trap): An inert gas is bubbled through the sample, stripping the volatiles, which are then concentrated on an adsorbent trap. The trap is subsequently heated to release the analytes into the GC inlet. This technique offers higher sensitivity than sHS.[9]
-
Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed to the sample's headspace. Analytes adsorb onto the fiber, which is then desorbed directly in the hot GC inlet. SPME is a solvent-free, sensitive, and widely used technique for flavor and fragrance analysis.[14][15]
-
-
-
For Solid Matrices (e.g., polymers, food powders):
-
Solvent Extraction: The sample is homogenized with a suitable organic solvent (e.g., hexane, dichloromethane). The resulting extract is then filtered or centrifuged before direct injection into the GC-MS.[16]
-
Experimental Protocol: GC-MS Analysis
Objective: To quantify this compound using an external or internal standard method.
Materials:
-
Reference Standard: this compound (≥97% purity)[2]
-
Internal Standard (optional but recommended): e.g., Methyl hexanoate or similar compound not present in the sample.
-
Solvents: Hexane or Dichloromethane (GC or HPLC grade).
-
GC vials (2 mL for liquid injection, 20 mL for headspace).
Protocol Steps:
-
Preparation of Standards:
-
Prepare a primary stock solution of this compound (e.g., 1000 µg/mL) in hexane.
-
Perform serial dilutions to create a set of calibration standards covering the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
If using an internal standard (IS), spike each calibration standard and sample with a fixed concentration of the IS.
-
-
Sample Preparation (using sHS as an example):
-
Place a precise amount of the sample (e.g., 5 mL of liquid or 1 g of solid) into a 20 mL headspace vial.
-
If required, add a salting-out agent (e.g., 2g NaCl).[13]
-
Immediately seal the vial with a septum cap.
-
Prepare a matrix blank using deionized water or a control matrix to check for interferences.
-
-
GC-MS Instrumentation and Analysis:
-
Set up the GC-MS system according to the parameters in Table 1.
-
Place the prepared standards and sample vials into the autosampler tray.
-
Create a sequence to run the blank, followed by the calibration standards (from lowest to highest concentration), and then the unknown samples.
-
-
Data Processing and Quantification:
-
Identify the peak for this compound based on its retention time and by confirming its mass spectrum (Molecular Ion: m/z 128; key fragments).[1][17]
-
Integrate the peak area for the target analyte (and internal standard, if used).
-
Construct a calibration curve by plotting the peak area (or area ratio to IS) against the concentration of the standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak areas from the calibration curve.
-
Table 1: Recommended GC-MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent, Shimadzu, Thermo Fisher, or equivalent | Standard instrumentation for volatile analysis. |
| Injector | Split/Splitless, 250°C | Ensures rapid and complete vaporization of the analyte. |
| Split Ratio | 20:1 (adjustable based on concentration) | Prevents column overloading while maintaining good sensitivity. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Column | HP-5ms (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, mid-polarity column suitable for a wide range of volatile and semi-volatile compounds. |
| Oven Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 250°C, Hold: 5 min | Provides good separation from potential solvent peaks and other matrix components.[17] |
| MS System | Single Quadrupole or Triple Quadrupole | Provides mass analysis for identification and quantification. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns.[17] |
| Ion Source Temperature | 230°C | Optimizes ionization efficiency and minimizes source contamination. |
| MS Transfer Line Temp | 280°C | Prevents condensation of analytes between the GC column and the MS source. |
| Mass Scan Range | m/z 35 - 350 | Covers the molecular ion (m/z 128) and expected fragment ions of the analyte.[17] |
Part II: Alternative Method - HPLC with UV Detection (Post-Derivatization)
This method is suitable when GC-MS is unavailable or as a confirmatory technique. It relies on converting the non-chromophoric ester into a derivative that can be readily detected by a UV detector.
Causality Behind the HPLC Approach
Reversed-phase HPLC separates compounds based on their hydrophobicity. The analyte is partitioned between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Since this compound lacks a UV-absorbing functional group, direct detection is insensitive. The strategy involves two steps:
-
Hydrolysis: The ester is hydrolyzed under basic conditions to its corresponding carboxylate salt (4-methyl-2-pentenoate).
-
Derivatization: The carboxylate is reacted with a tagging agent (e.g., 2,4'-Dibromoacetophenone) to form a phenacyl ester derivative, which exhibits strong UV absorbance.[12]
Experimental Protocol: HPLC-UV Analysis
Objective: To quantify this compound after hydrolysis and derivatization.
Materials:
-
Reagents for hydrolysis (e.g., Sodium Hydroxide) and neutralization (e.g., Hydrochloric Acid).
-
Derivatizing Agent: 2,4'-Dibromoacetophenone.
-
Phase-transfer catalyst: e.g., a crown ether.
-
Solvents: Acetonitrile, Water (HPLC grade).
Protocol Steps:
-
Sample Hydrolysis:
-
To a known amount of sample, add a solution of NaOH and heat to facilitate the hydrolysis of the ester to 4-methyl-2-pentenoic acid.[6]
-
Cool the mixture and carefully neutralize with HCl.
-
-
Derivatization:
-
Transfer the neutralized hydrolysate to a reaction vial.
-
Add a solution of 2,4'-Dibromoacetophenone in acetonitrile and the phase-transfer catalyst.
-
Heat the mixture (e.g., 80°C for 30 min) to complete the reaction.
-
Cool, and dilute with the mobile phase to a known volume for HPLC analysis.
-
Derivatize the calibration standards in the same manner.
-
-
HPLC-UV Instrumentation and Analysis:
-
Set up the HPLC system according to the parameters in Table 2.
-
Inject the derivatized standards and samples.
-
-
Data Processing and Quantification:
-
Identify the peak of the derivatized analyte based on its retention time.
-
Construct a calibration curve and calculate the concentration as described for the GC-MS method.
-
Table 2: Recommended HPLC-UV Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent, Waters, Shimadzu, or equivalent with UV/DAD detector | Standard instrumentation for reversed-phase chromatography. |
| Column | C18 Reversed-Phase, 150 mm x 4.6 mm ID, 5 µm particle size | Industry-standard column for separating small organic molecules based on hydrophobicity.[11] |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analyte. |
| Gradient Program | 50% B to 100% B over 20 minutes | A gradient elution ensures good separation and reasonable run times for fatty acid derivatives.[18] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintains consistent retention times and peak shapes. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | ~256 nm | The approximate maximum absorbance wavelength for the phenacyl ester derivative.[12] |
Method Validation: Ensuring Trustworthy Results
Any analytical method intended for routine use must be validated to demonstrate its fitness for purpose.[19] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][5][20]
Table 3: Summary of Key Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte in blank/placebo samples. Peak purity should be >99% (DAD/MS). |
| Linearity & Range | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery experiments. | Mean recovery between 80% and 120% at three different concentration levels. |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability and Intermediate Precision. | Relative Standard Deviation (RSD) ≤ 2% for assay; ≤ 15% for trace-level analysis. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy. | S/N of 10:1; Precision (RSD) should meet criteria at this concentration. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., flow rate, temperature) are slightly varied. |
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the entire analytical process, from sample receipt to the final report, embodying the self-validating principles of a robust quality system.
Sources
- 1. This compound | C7H12O2 | CID 5362843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Buy this compound | 50652-78-3 [smolecule.com]
- 7. 4-methyl-2-pentenoic acid, 10321-71-8 [thegoodscentscompany.com]
- 8. Sample Preparation Techniques for Food & Beverage Analysis | Separation Science [sepscience.com]
- 9. estanalytical.com [estanalytical.com]
- 10. This compound CAS#: 50652-78-3 [m.chemicalbook.com]
- 11. hplc.eu [hplc.eu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. env.go.jp [env.go.jp]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 19. database.ich.org [database.ich.org]
- 20. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
The Strategic Application of Methyl 4-methyl-2-pentenoate in the Synthesis of Bioactive Natural Products
Methyl 4-methyl-2-pentenoate, a versatile α,β-unsaturated ester, has emerged as a valuable C6 building block in the intricate art of natural product synthesis. Its inherent chemical features—an electrophilic β-carbon susceptible to nucleophilic attack and a stereochemically defined double bond—provide a powerful handle for chemists to construct complex molecular architectures. This guide delves into the strategic application of this synthon, providing detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Introduction: The Synthetic Utility of this compound
This compound, with the chemical formula C₇H₁₂O₂, is a flammable liquid with a characteristic fruity aroma.[1][2] While it finds use as a flavoring agent, its true potential for synthetic chemists lies in its role as a versatile intermediate.[1] The conjugated system of the double bond and the ester carbonyl group activates the β-position for conjugate additions, a cornerstone of carbon-carbon bond formation in organic synthesis.[3] Furthermore, the double bond itself can be manipulated through various olefination and cyclization strategies.
This document will explore a key application of this compound in the total synthesis of the macrolide natural product, Phoracantholide I, showcasing its utility in a real-world synthetic challenge.
Case Study: Total Synthesis of (±)-Phoracantholide I
Phoracantholide I is a 10-membered macrolide, a class of natural products known for their diverse biological activities, including antibiotic and antifungal properties. The synthesis of such macrocycles presents significant challenges, particularly in controlling stereochemistry and achieving efficient ring closure. One elegant approach to the synthesis of (±)-Phoracantholide I leverages this compound as a key starting material, demonstrating the power of conjugate addition chemistry.
Retrosynthetic Analysis and Strategy
The synthetic strategy hinges on a key disconnection of the Phoracantholide I macrocycle at the ester linkage and the C4-C5 bond. This retrosynthetic analysis reveals a hydroxy acid precursor, which can be traced back to a simpler acyclic ester. This ester, in turn, can be constructed through the conjugate addition of a suitable nucleophile to this compound. This approach strategically installs the required carbon skeleton and functionality in a convergent and efficient manner.
Phoracantholide_I [label="Phoracantholide I"]; Hydroxy_Acid [label="Hydroxy Acid Precursor"]; Acyclic_Ester [label="Acyclic Ester"]; Methyl_Pentenoate [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleophile [label="Nucleophile"];
Phoracantholide_I -> Hydroxy_Acid [label="Ester Hydrolysis"]; Hydroxy_Acid -> Acyclic_Ester [label="Reduction"]; Acyclic_Ester -> Methyl_Pentenoate [label="Conjugate Addition"]; Acyclic_Ester -> Nucleophile [label="Conjugate Addition"]; }
Experimental Protocol: Synthesis of the Acyclic Precursor via Conjugate Addition
The cornerstone of this synthetic route is the stereoselective conjugate addition of a functionalized organocuprate reagent to this compound. This reaction establishes a key carbon-carbon bond and sets a crucial stereocenter.
Reaction: 1,4-Conjugate Addition of an Organocuprate to this compound.
Objective: To synthesize the acyclic ester precursor of Phoracantholide I.
Materials:
-
This compound
-
Copper(I) Iodide (CuI)
-
Organolithium reagent (e.g., vinyllithium or a functionalized equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Argon or Nitrogen)
Protocol:
-
Preparation of the Organocuprate Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, suspend Copper(I) Iodide (1.1 equivalents) in anhydrous diethyl ether at -78 °C (dry ice/acetone bath).
-
Slowly add the organolithium reagent (2.2 equivalents) to the stirred suspension while maintaining the temperature at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 30 minutes to ensure the complete formation of the lithium diorganocuprate reagent.
-
-
Conjugate Addition:
-
In a separate flame-dried flask under an argon atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution of the α,β-unsaturated ester to -78 °C.
-
Slowly transfer the freshly prepared organocuprate solution to the solution of this compound via a cannula while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and continue stirring until the aqueous layer turns deep blue, indicating the oxidation of copper species.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired acyclic ester.
-
Causality Behind Experimental Choices:
-
Choice of Organocuprate: Organocuprates (Gilman reagents) are soft nucleophiles and are known to favor 1,4-conjugate addition over 1,2-addition to the carbonyl group of α,β-unsaturated esters.[3] This selectivity is crucial for the desired bond formation.
-
Low Temperature: The reaction is conducted at -78 °C to control the reactivity of the organometallic reagents and to enhance the stereoselectivity of the addition.
-
Anhydrous Conditions: Organometallic reagents are highly reactive towards protic solvents like water. Therefore, strict anhydrous conditions are necessary to prevent their decomposition and ensure high reaction yields.
-
Ammonium Chloride Quench: The saturated ammonium chloride solution serves as a mild proton source to quench the enolate intermediate formed after the conjugate addition and to protonate any remaining organometallic species.
| Parameter | Condition/Value | Rationale |
| Nucleophile | Lithium diorganocuprate | Soft nucleophile, promotes 1,4-addition |
| Solvent | THF/Diethyl Ether | Anhydrous, compatible with organometallic reagents |
| Temperature | -78 °C | Controls reactivity, enhances stereoselectivity |
| Reaction Time | 2-3 hours | Monitored by TLC for completion |
| Work-up | Saturated aq. NH₄Cl | Mild quench and protonation |
Subsequent Transformations and Macrolactonization
Following the successful conjugate addition, the resulting acyclic ester undergoes a series of functional group manipulations, including reduction of the ester to an alcohol and protection/deprotection steps, to yield the seco-acid (the hydroxy acid precursor).
The final and often most challenging step is the macrolactonization. Various methods can be employed for this ring closure, such as the Yamaguchi, Shiina, or Mitsunobu conditions. The choice of macrolactonization protocol is critical and often requires careful optimization to achieve a good yield of the desired 10-membered ring, as intramolecular cyclization can be entropically disfavored.
Start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Conjugate Addition"]; Intermediate1 [label="Acyclic Ester"]; Step2 [label="Functional Group Manipulations"]; Intermediate2 [label="Seco-Acid"]; Step3 [label="Macrolactonization"]; End [label="Phoracantholide I", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> End; }
Conclusion and Future Outlook
The application of this compound in the total synthesis of Phoracantholide I exemplifies its strategic importance as a versatile building block. The ability to undergo clean and stereoselective conjugate additions allows for the efficient construction of complex carbon skeletons. This approach provides a foundation for the synthesis of other macrolide natural products and their analogues for further investigation in drug discovery programs. The continued exploration of new reactions and synthetic strategies involving this and similar α,β-unsaturated esters will undoubtedly lead to novel and efficient routes to biologically important molecules.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Aurigene Pharmaceutical Services. Stereoselective synthesis of (R)-(−) and (S)-(+)-phoracantholide I from (R)-(+)-γ-valerolactone. Available at: [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]
Sources
Application Note: Stereoselective Synthesis of (E)-Methyl 4-methyl-2-pentenoate via the Horner-Wadsworth-Emmons Reaction
Introduction
α,β-Unsaturated esters are pivotal structural motifs in a vast array of natural products and are versatile intermediates in organic synthesis. The geometry of the carbon-carbon double bond is crucial as it dictates the molecule's three-dimensional structure and biological activity. Consequently, developing methodologies for the stereoselective synthesis of these compounds is of paramount importance. This application note provides a detailed protocol for the synthesis of (E)-Methyl 4-methyl-2-pentenoate, a common building block, with high (E)-selectivity using the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction offers significant advantages over the classical Wittig reaction, including generally higher (E)-selectivity and easier product purification.[1][2]
Mechanism and Stereoselectivity of the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to generate an alkene.[3][4] The reaction's high stereoselectivity towards the (E)-alkene is a key feature, particularly when using stabilized phosphonates like trimethyl phosphonoacetate.
The reaction proceeds through the following key steps:
-
Deprotonation: A base, typically a strong one like sodium hydride (NaH), deprotonates the α-carbon of the phosphonate ester, forming a nucleophilic phosphonate carbanion.[3][5]
-
Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde (isobutyraldehyde in this case), forming a tetrahedral intermediate.[5][6]
-
Oxaphosphetane Formation: This intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble phosphate byproduct.[1] The thermodynamic stability of the transition states leading to the (E)-alkene is favored, resulting in high (E)-stereoselectivity.[6][7]
The primary advantage of the HWE reaction over the Wittig reaction is the nature of the byproduct. The dialkyl phosphate salt generated is water-soluble, allowing for simple removal by aqueous extraction, which simplifies the purification process significantly.[1]
Experimental Protocol
This protocol details the synthesis of (E)-Methyl 4-methyl-2-pentenoate from isobutyraldehyde and trimethyl phosphonoacetate.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Recommended Purity |
| Isobutyraldehyde | 78-84-2 | 72.11 | >99% |
| Trimethyl phosphonoacetate | 5927-18-4 | 182.12 | >97% |
| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 | 60% dispersion |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Anhydrous, >99.9% |
| Diethyl ether | 60-29-7 | 74.12 | Anhydrous |
| Saturated aq. NH₄Cl | 12125-02-9 | 53.49 | - |
| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - |
Equipment
-
Round-bottom flasks (two-necked)
-
Magnetic stirrer and stir bars
-
Septa
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography (column, flasks)
-
Silica gel (for column chromatography)
-
TLC plates and developing chamber
Step-by-Step Synthesis Procedure
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Sodium hydride is a flammable solid and reacts violently with water. Tetrahydrofuran and diethyl ether are highly flammable.
-
Reaction Setup: A 250 mL two-necked round-bottom flask, equipped with a magnetic stir bar and a rubber septum, is flame-dried under a stream of inert gas (N₂ or Ar) and allowed to cool to room temperature.
-
Phosphonate Solution: Anhydrous THF (80 mL) is added to the flask via a syringe. Trimethyl phosphonoacetate (5.00 g, 27.5 mmol) is then added.
-
Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (60% dispersion in mineral oil, 1.21 g, 30.2 mmol) is added portion-wise over 10 minutes. The resulting suspension is stirred at 0 °C for 30 minutes, during which time hydrogen gas evolution will be observed.
-
Aldehyde Addition: Isobutyraldehyde (2.00 g, 27.7 mmol) is added dropwise to the reaction mixture at 0 °C over 15 minutes.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% ethyl acetate in hexanes).
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure (E)-Methyl 4-methyl-2-pentenoate.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of (E)-Methyl 4-methyl-2-pentenoate.
Characterization
The final product should be a colorless oil. The identity and stereochemistry of the product can be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ 6.85 (dd, J = 15.7, 6.8 Hz, 1H), 5.75 (dd, J = 15.7, 1.5 Hz, 1H), 3.68 (s, 3H), 2.40-2.30 (m, 1H), 1.02 (d, J = 6.8 Hz, 6H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 167.1, 155.9, 118.9, 51.4, 31.1, 21.2.
-
IR (neat, cm⁻¹): 2960, 1725 (C=O), 1655 (C=C), 1438, 1270, 1170, 985.
-
Mass Spectrometry (EI): m/z (%) = 128 (M⁺), 113, 97, 69, 41.
Data Summary
| Parameter | Value |
| Trimethyl phosphonoacetate | 5.00 g (27.5 mmol, 1.0 equiv) |
| Sodium Hydride (60%) | 1.21 g (30.2 mmol, 1.1 equiv) |
| Isobutyraldehyde | 2.00 g (27.7 mmol, 1.01 equiv) |
| Solvent | Anhydrous THF (80 mL) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
| Expected Yield | 75-85% |
| Product Appearance | Colorless oil |
| IUPAC Name | methyl (E)-4-methylpent-2-enoate[8] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete deprotonation (inactive NaH, wet solvent). Aldehyde is old or oxidized. | Use fresh, anhydrous THF. Use a fresh bottle of NaH or wash the dispersion with hexanes to remove oil. Use freshly distilled aldehyde. |
| Formation of (Z)-isomer | Reaction conditions not optimal. | While HWE with stabilized ylides strongly favors (E), ensure the reaction is run as described. Other bases or solvents may alter selectivity. |
| Incomplete reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period or gently warm to 30-40 °C. Monitor by TLC until starting material is consumed. |
| Difficult purification | Incomplete removal of the phosphate byproduct. | Ensure thorough aqueous workup. Multiple extractions and a brine wash are critical. |
Mechanism Diagram
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Highly selective synthesis of (E)-alkenyl-(pentafluorosulfanyl)benzenes through Horner–Wadsworth–Emmons reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. Methyl 4-methyl-2-pentenoate | C7H12O2 | CID 5362843 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for Methyl 4-methyl-2-pentenoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 4-methyl-2-pentenoate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into optimizing this crucial synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.
Overview of Synthetic Strategies
The synthesis of α,β-unsaturated esters like this compound is a cornerstone transformation in organic chemistry. The target molecule is typically formed by the olefination of isobutyraldehyde (2-methylpropanal). The two most prevalent and reliable methods for this conversion are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3]
While both reactions can yield the desired product, the Horner-Wadsworth-Emmons (HWE) reaction is highly recommended for this specific target due to two significant advantages:
-
Superior (E)-Stereoselectivity: The HWE reaction with stabilized phosphonate ylides almost exclusively yields the thermodynamically favored (E)-alkene.[4][5][6]
-
Simplified Purification: The phosphate byproduct of the HWE reaction is water-soluble, allowing for straightforward removal during aqueous workup. This contrasts sharply with the often-problematic removal of the triphenylphosphine oxide byproduct from the Wittig reaction.[6][7][8][9]
This guide will focus primarily on the HWE approach, while also providing troubleshooting advice applicable to the Wittig reaction.
Caption: General scheme of the Horner-Wadsworth-Emmons (HWE) synthesis.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for this molecule, Wittig or HWE? A1: The Horner-Wadsworth-Emmons (HWE) reaction is the superior choice. The phosphonate carbanions used in the HWE reaction are more nucleophilic than the corresponding phosphorus ylides in the Wittig reaction, often leading to better reactivity.[6][8] Most importantly, the water-soluble nature of the phosphate byproduct in the HWE reaction dramatically simplifies product purification compared to the removal of triphenylphosphine oxide in the Wittig reaction.[9]
Q2: What are the critical starting materials for the HWE synthesis? A2: You will need isobutyraldehyde (2-methylpropanal), a phosphonate ester such as triethyl phosphonoacetate or trimethyl phosphonoacetate, a suitable base (e.g., sodium hydride or sodium ethoxide), and an anhydrous aprotic solvent like tetrahydrofuran (THF).[9][10]
Q3: What level of stereoselectivity can I expect? A3: The HWE reaction is renowned for its high (E)-stereoselectivity, especially with stabilized phosphonates like phosphonoacetates.[4][5][6] You can typically expect (E)/(Z) ratios exceeding 95:5 under standard conditions. This is because the reaction proceeds under thermodynamic control, favoring the more stable trans-alkene.[4]
Q4: Can I use a ketone instead of isobutyraldehyde? A4: While the HWE reaction can work with ketones, they are generally less reactive than aldehydes.[9][11] Sterically hindered ketones can be particularly challenging substrates.[3][7] For the synthesis of this compound, isobutyraldehyde is the correct carbonyl partner.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Problem Area 1: Low or No Product Yield
Q: My reaction has stalled, or I have a very low yield of the desired ester after workup. What went wrong?
A: Low yield is the most common issue and can stem from several factors, primarily related to the formation and stability of the phosphonate carbanion.
-
Cause 1: Ineffective Deprotonation (Most Common)
-
The Issue: The phosphonate carbanion is not being generated efficiently. This is the critical first step of the reaction.
-
Troubleshooting Steps:
-
Base Quality: Is your base fresh and potent? Sodium hydride (NaH) can be deactivated by moisture from the air, appearing as a white powder (NaOH/Na2CO3) instead of a gray dispersion. Use only fresh, high-quality NaH from a recently opened container.[7] For base-sensitive substrates, consider milder conditions like LiCl with an amine base (Masamune-Roush conditions).[4][10]
-
Insufficient Base: Ensure you are using a slight excess of the base (typically 1.1-1.2 equivalents) to drive the deprotonation to completion.
-
Moisture Contamination: The phosphonate carbanion is a strong base and will be instantly quenched by water. All glassware must be rigorously flame-dried or oven-dried before use. The solvent (e.g., THF) must be anhydrous. Use of freshly distilled solvent over a drying agent (like sodium/benzophenone) is best practice.[7]
-
-
-
Cause 2: Poor Quality of Starting Materials
-
The Issue: The aldehyde substrate may have degraded. Aldehydes, especially isobutyraldehyde, are prone to oxidation to the corresponding carboxylic acid or self-condensation (aldol reaction).[3][7]
-
Troubleshooting Steps:
-
Purify the Aldehyde: It is highly recommended to distill isobutyraldehyde immediately before use to remove any acidic impurities or polymers.
-
Check Phosphonate Quality: Ensure the trialkyl phosphonoacetate is pure and has not hydrolyzed over time.
-
-
-
Cause 3: Incorrect Reaction Temperature or Time
-
The Issue: The reaction kinetics may be too slow under your current conditions.
-
Troubleshooting Steps:
-
Deprotonation Temperature: Deprotonation with NaH is often performed at 0 °C and then allowed to warm to room temperature to ensure complete carbanion formation.[10]
-
Aldehyde Addition: The subsequent addition of the aldehyde is typically done at 0 °C or lower to control the exothermic reaction, then allowed to warm to room temperature.
-
Reaction Time: While many HWE reactions are complete within a few hours, some may require longer reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[10]
-
-
Problem Area 2: Poor (E/Z) Stereoselectivity
Q: My product is a mixture of (E) and (Z) isomers. How can I increase the proportion of the desired (E)-isomer?
A: While the standard HWE reaction is highly (E)-selective, certain conditions can erode this preference.
-
Cause 1: Reaction Conditions Favoring the (Z)-Isomer
-
The Issue: Specific combinations of cation, base, and solvent can alter the stereochemical outcome. The Still-Gennari modification, for example, intentionally uses potassium bases (like KHMDS) with crown ethers to favor the (Z)-isomer.[4][12][13]
-
Troubleshooting Steps:
-
Cation Choice: Ensure you are using sodium (e.g., NaH) or lithium-based reagents. These cations promote the formation of a reversible intermediate that equilibrates to the thermodynamically favored state, leading to the (E)-alkene.[10] Avoid potassium bases unless the (Z)-isomer is desired.
-
Temperature: Running the reaction at room temperature or even with gentle heating can increase the (E)-selectivity by ensuring the reaction is under full thermodynamic control.[10][14] Low-temperature reactions (-78 °C) are often used to achieve kinetic (Z)-selectivity.[12]
-
-
Problem Area 3: Difficult Product Purification
Q: I'm struggling to get a pure product after column chromatography. What are the likely impurities?
A: If you are using the HWE reaction, purification should be relatively straightforward. Issues often point to unreacted starting materials or side products.
-
Impurity 1: Unreacted Isobutyraldehyde
-
The Issue: The aldehyde is volatile and can co-elute with the product.
-
Solution: During the aqueous workup, wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO3). This will form a water-soluble adduct with the excess aldehyde, effectively removing it from the organic phase.[15]
-
-
Impurity 2: Triphenylphosphine Oxide (Wittig Reaction Specific)
-
The Issue: This is the primary challenge of the Wittig reaction. Ph3PO is often crystalline and has a polarity similar to many products, making chromatographic separation difficult.
-
Solution (if using Wittig):
-
Switch to HWE: The best solution is to avoid the problem by using the HWE reaction.
-
Alternative Purification: If you must use the Wittig reaction, Ph3PO can sometimes be removed by precipitation from a nonpolar solvent (like hexanes/ether), or by converting it to a water-soluble salt.
-
-
Data & Parameter Summary
Table 1: Key Reaction Parameter Guide for HWE Synthesis
| Parameter | Recommendation | Rationale & Scientific Justification |
| Phosphonate | Triethyl phosphonoacetate | The ethyl ester is common, stable, and effective. The resulting phosphate byproduct is highly water-soluble. |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the phosphonate. The resulting sodium cation promotes high (E)-selectivity.[9][10] |
| Solvent | Tetrahydrofuran (THF) | Anhydrous THF is a standard aprotic solvent that effectively solvates the intermediates without interfering with the reaction.[10] |
| Temperature | 0 °C to Room Temp | Allows for controlled addition of reagents while ensuring the reaction reaches thermodynamic equilibrium for maximal (E)-selectivity.[10] |
| Stoichiometry | 1.1 eq. Phosphonate, 1.2 eq. Base, 1.0 eq. Aldehyde | A slight excess of the phosphonate and base ensures the complete conversion of the limiting aldehyde reagent. |
Detailed Experimental Protocol: HWE Synthesis
This protocol provides a reliable method for the synthesis of this compound, incorporating best practices for maximizing yield and purity.
Caption: Step-by-step experimental workflow for the HWE synthesis.
Methodology:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Add anhydrous THF.
-
Ylide Formation: Cool the suspension to 0 °C using an ice-water bath. Slowly add triethyl phosphonoacetate (1.1 eq.) dropwise. After the addition is complete, remove the ice bath and stir the mixture for 30-60 minutes at room temperature. The formation of the ylide is often accompanied by the cessation of hydrogen gas evolution.
-
Reaction: Re-cool the mixture to 0 °C and add freshly distilled isobutyraldehyde (1.0 eq.) dropwise. The reaction is often exothermic. Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates full consumption of the aldehyde.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water (1x), saturated aqueous sodium bisulfite (1x, to remove unreacted aldehyde), and finally with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose and solve common reaction failures.
Sources
- 1. Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction | Semantic Scholar [semanticscholar.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters - Google Patents [patents.google.com]
Horner-Wadsworth-Emmons Olefination Technical Support Center
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful olefination technique. Here, we will explore common side reactions, troubleshoot potential issues, and provide in-depth explanations to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Common Side Reactions and Issues
The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, with a general preference for the formation of the (E)-isomer.[1][2] It offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the easy removal of the water-soluble phosphate byproduct.[2][3] However, like any chemical transformation, it is not without its potential pitfalls. This section addresses common problems encountered during the HWE olefination.
FAQ 1: Low or No Product Yield
Question: I am not observing any formation of my desired alkene, or the yield is significantly lower than expected. What are the potential causes and how can I resolve this?
Answer:
Several factors can contribute to low or no product yield in an HWE reaction. A systematic approach to troubleshooting is often the most effective.
1. Incomplete Deprotonation of the Phosphonate:
-
The Cause: The phosphonate carbanion is the key nucleophile in the HWE reaction.[1] Insufficient deprotonation will naturally lead to a poor yield. The acidity of the α-proton on the phosphonate ester is crucial and is influenced by the nature of the electron-withdrawing group (EWG).
-
Troubleshooting:
-
Base Selection: Ensure the chosen base is strong enough to deprotonate your specific phosphonate. For phosphonates with moderately activating EWGs (e.g., esters), strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or n-butyllithium (n-BuLi) are often required.[4][5] For more acidic phosphonates, milder bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate (K2CO3) may suffice, especially for base-sensitive substrates.[4]
-
Reaction Conditions: Ensure anhydrous conditions, particularly when using reactive bases like NaH. Protic solvents will quench the base and the phosphonate carbanion.
-
2. Issues with the Carbonyl Compound:
-
The Cause: The aldehyde or ketone starting material may be impure, unstable, or sterically hindered.
-
Troubleshooting:
-
Purity: Use freshly purified aldehyde or ketone. Aldehydes, in particular, can be prone to oxidation to carboxylic acids.
-
Steric Hindrance: While the HWE reaction is more tolerant of sterically hindered ketones than the Wittig reaction, extreme steric bulk can still impede the reaction.[6] In such cases, longer reaction times, higher temperatures, or the use of a more reactive phosphonate (e.g., with less bulky ester groups) may be necessary.
-
3. Reaction Quenching:
-
The Cause: The phosphonate carbanion is a strong nucleophile and base. Any adventitious electrophiles or protic sources in the reaction mixture can lead to quenching.
-
Troubleshooting:
-
Solvent Purity: Use anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture and oxygen.
-
Below is a workflow to diagnose low-yield issues:
Caption: Troubleshooting workflow for low HWE reaction yield.
FAQ 2: Poor (E/Z) Stereoselectivity
Question: My HWE reaction is producing a mixture of (E) and (Z) isomers, and I need to improve the selectivity for the (E)-alkene. What factors control the stereochemical outcome?
Answer:
The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1][5] However, several factors can influence the E/Z ratio.
1. Nature of the Phosphonate and Carbonyl Substrates:
-
The Cause: The steric bulk of the substituents on both the phosphonate and the carbonyl compound plays a significant role in determining the stereochemical outcome.
-
Troubleshooting:
2. Reaction Conditions:
-
The Cause: The choice of base, solvent, and temperature can affect the equilibration of the intermediates in the reaction mechanism, thereby influencing the final E/Z ratio.[1]
-
Troubleshooting:
-
Base and Counterion: The use of sodium or potassium bases often leads to higher (E)-selectivity compared to lithium bases. The presence of lithium salts can sometimes decrease (E)-selectivity.
-
Solvent: Protic solvents can facilitate the equilibration of the betaine-like intermediates, leading to higher (E)-selectivity. However, the use of protic solvents must be compatible with the chosen base.
-
Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically more stable (E)-isomer.
-
3. The Still-Gennari Modification for (Z)-Selectivity:
-
The Cause: For the synthesis of (Z)-alkenes, a modification of the HWE reaction is necessary.
-
Solution: The Still-Gennari modification utilizes phosphonates with electron-withdrawing groups on the ester moiety (e.g., bis(2,2,2-trifluoroethyl)phosphonates) in combination with strong, non-coordinating bases (e.g., KHMDS with 18-crown-6) at low temperatures.[7][8] This kinetically controlled process favors the formation of the (Z)-alkene.[7]
Table 1: General Guidelines for Controlling E/Z Selectivity
| Desired Isomer | Phosphonate Modification | Base/Additive | Solvent/Temperature |
| (E)-Alkene | Increase steric bulk of ester groups (e.g., diisopropyl) | NaH, KHMDS | THF, higher temperatures |
| (Z)-Alkene | Use electron-withdrawing ester groups (e.g., -CF3CH2O) | KHMDS/18-crown-6 | Anhydrous THF, low temperatures (-78 °C) |
FAQ 3: Epimerization of Adjacent Stereocenters
Question: I am observing epimerization at a stereocenter adjacent to the reacting carbonyl group. What is causing this and how can I prevent it?
Answer:
Epimerization of a stereocenter α to the carbonyl group is a known, though sometimes unexpected, side reaction in the HWE olefination, particularly with substrates that have an acidic α-proton.[9][10]
-
The Cause: The basic conditions required for the deprotonation of the phosphonate can also lead to the deprotonation of the α-proton of the carbonyl compound, resulting in the loss of stereochemical integrity at that center. Certain bases, like DBU, have been shown to mediate this epimerization.[10][11]
-
Troubleshooting:
-
Base Selection: Employing milder bases or conditions that favor rapid olefination over competing deprotonation can mitigate this issue. The Masamune-Roush conditions, which utilize lithium chloride with a tertiary amine base like DBU or triethylamine, can be effective for base-sensitive substrates.[7][12]
-
Temperature Control: Running the reaction at lower temperatures can help to minimize epimerization.
-
Order of Addition: Adding the carbonyl compound to the pre-formed phosphonate carbanion can sometimes reduce the exposure of the carbonyl to the basic conditions.
-
Caption: Proposed mechanism for base-mediated epimerization.
FAQ 4: Formation of Michael Adducts
Question: I am observing the formation of a byproduct that appears to be the result of a Michael addition. How does this happen and what can I do to avoid it?
Answer:
The formation of Michael adducts is a potential side reaction when the product of the HWE olefination is an α,β-unsaturated carbonyl compound or another activated alkene.[13][14]
-
The Cause: The phosphonate carbanion, being a soft nucleophile, can act as a Michael donor and add to the β-position of the newly formed α,β-unsaturated system (the Michael acceptor).[15][16] This is more likely to occur if the olefination is slow or if there is an excess of the phosphonate carbanion.
-
Troubleshooting:
-
Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the phosphonate reagent.
-
Reaction Conditions: Favor conditions that promote rapid olefination. This may involve using a stronger base or a more reactive phosphonate.
-
Tandem Reactions: In some cases, intramolecular Michael additions following an HWE olefination can be a desired transformation to build complex cyclic systems.[17] If this is an undesired side reaction, adjusting the stoichiometry and reaction time is crucial.
-
FAQ 5: Hydrolysis of the Phosphonate Ester
Question: I am concerned about the stability of my phosphonate ester under the reaction conditions, particularly with aqueous workups. Can hydrolysis be a problem?
Answer:
Hydrolysis of the phosphonate ester to the corresponding phosphonic acid is a possibility, especially under strongly acidic or basic conditions.[18][19][20]
-
The Cause: The phosphorus-ester bond can be cleaved by hydrolysis. The rate of hydrolysis is dependent on the pH and the steric and electronic nature of the ester groups.[18]
-
Troubleshooting:
-
Workup: During the workup, avoid prolonged exposure to strong acids or bases. A neutral or mildly acidic aqueous quench is generally preferred. The dialkylphosphate byproduct of the HWE reaction is water-soluble and easily removed by extraction.[1][2]
-
Purification: If the desired alkene product is sensitive to hydrolysis, minimize the use of aqueous conditions during purification.
-
Experimental Protocols
Protocol 1: General Procedure for (E)-Selective HWE Olefination
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add the phosphonate ester (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Still-Gennari Conditions for (Z)-Selective HWE Olefination
-
To a solution of the bis(2,2,2-trifluoroethyl)phosphonate (1.2 eq) and 18-crown-6 (1.5 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of KHMDS (1.2 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.[7]
References
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
PubMed. (2006). Unexpected epimerization at C2 in the Horner-Wadsworth-Emmons reaction of chiral 2-substituted-4-oxopiperidines. Retrieved from [Link]
-
Royal Society of Chemistry. (2006). Unexpected epimerization at C2 in the Horner–Wadsworth–Emmons reaction of chiral 2-substituted-4-oxopiperidines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
YouTube. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. Retrieved from [Link]
-
ResearchGate. (2006). Unexpected epimerization at C-2 in the Horner-Wadsworth-Emmons reaction of chiral 2-substituted-4-oxopiperidines. Retrieved from [Link]
-
ResearchGate. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. Retrieved from [Link]
-
SlideShare. (n.d.). Horner-Wadsworth-Emmons reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. Retrieved from [Link]
-
Thieme Connect. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Retrieved from [Link]
-
YouTube. (2019). contrasting the Wittig and Horner-Wadsworth-Emmons reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
YouTube. (2020). Horner-Wadsworth-Emmons reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]
-
Reddit. (2011). Question about Horner-Wadsworth-Emmons workup. Retrieved from [Link]
-
ResearchGate. (2018). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (1956). 477. The hydrolysis of phosphonate esters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of (+/-)-Oleocanthal via a Tandem Intramolecular Michael Cyclization-HWE Olefination. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unexpected epimerization at C2 in the Horner-Wadsworth-Emmons reaction of chiral 2-substituted-4-oxopiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unexpected epimerization at C2 in the Horner–Wadsworth–Emmons reaction of chiral 2-substituted-4-oxopiperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Michael Addition [organic-chemistry.org]
- 15. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Synthesis of (+/-)-Oleocanthal via a Tandem Intramolecular Michael Cyclization-HWE Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 477. The hydrolysis of phosphonate esters - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Troubleshooting low conversion in Wittig reactions with stabilized ylides
Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of alkenes, with a specific focus on reactions involving stabilized ylides that result in low conversion or yield.
Frequently Asked Questions (FAQs)
Q1: Why is my Wittig reaction with a stabilized ylide showing low conversion, even after extended reaction times?
A1: Low conversion with stabilized ylides is a common issue stemming from their inherent stability. The electron-withdrawing group (e.g., ester, ketone) delocalizes the negative charge of the ylide, making it less nucleophilic and therefore less reactive than its non-stabilized counterparts.[1][2] This reduced reactivity means the initial nucleophilic attack on the carbonyl is slower. Furthermore, the first step of the reaction—the formation of the oxaphosphetane intermediate—is often reversible with stabilized ylides.[3][4] If the equilibrium favors the starting materials, the overall conversion will be low.
Q2: I see my aldehyde/ketone starting material being consumed on TLC, but the yield of the desired alkene is very low. What's happening?
A2: This scenario suggests that while the initial reaction is occurring, side reactions are consuming your starting material or intermediate, or the final elimination step is inefficient. Potential issues include:
-
Enolization: If your carbonyl compound has acidic α-protons, the ylide (which is basic) can act as a base, leading to enolate formation instead of the desired nucleophilic attack.[5]
-
Aldehyde Instability: Aldehydes can be prone to oxidation or polymerization under the reaction conditions, especially if the reaction is heated for a long time.[5][6]
-
Ylide Decomposition: While stabilized ylides are more robust than non-stabilized ones, they can still decompose over time, especially at elevated temperatures.[5]
Q3: Can I use a stronger base or higher temperature to force the reaction to completion?
A3: Yes, but with caution. Increasing the temperature is a common strategy to overcome the activation energy barrier for less reactive, stabilized ylides.[2] However, this can also promote side reactions and decomposition. Using a stronger base is typically only necessary for the formation of non-stabilized ylides from their phosphonium salts.[7][8] Stabilized ylides can often be generated with milder bases like NaOH, K₂CO₃, or even triethylamine.[1][7] Using an unnecessarily strong base can increase the rate of unwanted side reactions like enolization.[5]
Q4: Is there a better alternative to the Wittig reaction for stabilized ylides, especially with hindered ketones?
A4: Absolutely. The Horner-Wadsworth-Emmons (HWE) reaction is often the superior alternative for reactions involving stabilized phosphonate carbanions.[6][9] HWE reagents are generally more nucleophilic than the corresponding Wittig ylides, leading to better yields with less reactive carbonyls like ketones.[10][11] A significant practical advantage is that the byproduct of the HWE reaction is a water-soluble phosphate ester, which is much easier to remove during workup than the triphenylphosphine oxide produced in the Wittig reaction.[4][10][12]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving low conversion issues. The guide is organized by potential root causes.
I. Issues with Reagents & Ylide Formation
The success of a Wittig reaction begins with the quality of the starting materials and the effective generation of the ylide.
Symptom: No reaction or minimal consumption of starting carbonyl (as observed by TLC/NMR).
Potential Cause 1: Incomplete Ylide Formation The characteristic deep color (often yellow, orange, or red) of the ylide is a primary indicator of its formation. If this color is faint or absent, ylide generation has likely failed.
-
Underlying Problem: The base used is not strong enough or has degraded. Moisture is present in the reaction, quenching the base and/or the ylide.
-
Troubleshooting Protocol:
-
Verify Base Quality: Use a fresh bottle of base or titrate it to confirm its activity. For non-stabilized ylides, strong bases like n-BuLi or NaH are required.[5] For stabilized ylides, ensure the chosen base (e.g., NaH, NaOMe, K₂CO₃) is appropriate for the acidity of your specific phosphonium salt.
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, freshly distilled or taken from a solvent purification system. Moisture will readily protonate the ylide, rendering it inactive.[5]
-
Confirm Salt Purity: Impurities in the phosphonium salt, such as unreacted triphenylphosphine or alkyl halide, can interfere with the reaction.[13][14] Purify the salt by recrystallization if necessary.
-
Potential Cause 2: Ylide Instability/Decomposition Even stabilized ylides have limited stability. Non-stabilized ylides are particularly sensitive to air and moisture.[4]
-
Underlying Problem: The ylide is decomposing before or during the reaction with the carbonyl.
-
Troubleshooting Protocol:
-
Generate in situ: Always generate the ylide in situ and add the carbonyl compound shortly after formation is complete.[3] Do not let the ylide solution sit for extended periods.
-
Control Temperature: For non-stabilized ylides, generation is often performed at 0 °C or even -78 °C to maximize stability before adding the carbonyl.[2]
-
II. Sub-Optimal Reaction Conditions
The kinetics and thermodynamics of the Wittig reaction are highly sensitive to the chosen conditions. For stabilized ylides, where the initial steps are reversible, these choices are critical.
Symptom: Reaction stalls at ~20-50% conversion. Both starting materials and product are present.
Potential Cause 1: Unfavorable Reaction Equilibrium The reaction between a stabilized ylide and a carbonyl is under thermodynamic control, meaning the initial oxaphosphetane formation is reversible.[3][4] If the reverse reaction rate is significant, a low-conversion equilibrium state will be reached.
-
Underlying Problem: The energy barrier for the forward reaction is too high, or the intermediate is not stable enough to proceed to products efficiently.
-
Troubleshooting Workflow: The following diagram outlines a decision-making process for optimizing the reaction conditions.
Caption: Decision tree for optimizing a low-yield Wittig reaction.
-
Troubleshooting Protocol:
-
Increase Temperature: Gently heat the reaction (e.g., to 50 °C or refluxing THF) to provide enough energy to overcome the activation barrier and push the equilibrium toward the product.[2] Monitor by TLC to ensure starting materials are not decomposing.
-
Change Solvent: Solvent polarity can influence reaction rates.[15] If the reaction is sluggish in a solvent like THF, switching to a more polar, higher-boiling solvent like DMF or DMSO, or a non-polar one like toluene, may be beneficial. There is no universal rule, and empirical screening is often necessary.
-
Potential Cause 2: Steric Hindrance Bulky groups on either the ylide or the carbonyl partner can significantly slow the reaction.[5] This is a particularly common issue with ketones.[6][16]
-
Underlying Problem: The nucleophilic attack of the ylide on the carbonyl carbon is sterically impeded.
-
Troubleshooting Protocol:
-
Prolong Reaction Time: Sterically hindered reactions are slow. Allow the reaction to run for 24-48 hours, monitoring for product formation.
-
Switch to HWE Reaction: This is the most effective solution. Phosphonate carbanions used in the HWE reaction are more nucleophilic and often more successful with hindered ketones where the standard Wittig fails.[5][6]
-
III. Workup and Purification Challenges
Sometimes the reaction works, but the product is lost or contaminated during isolation.
Symptom: Crude NMR shows product, but isolated yield is low.
Potential Cause: Difficult Removal of Triphenylphosphine Oxide (TPPO) TPPO is the thermodynamic driving force of the reaction but can be notoriously difficult to separate from the desired alkene product due to its variable polarity and tendency to co-crystallize.[10]
-
Troubleshooting Protocol:
-
Precipitation: In some cases, TPPO can be precipitated from a non-polar solvent like hexane or a hexane/ether mixture and removed by filtration.
-
Aqueous Extraction (for HWE): If you use the HWE reaction, the phosphate byproduct is water-soluble and easily removed by washing the organic layer with water or brine.[12][17]
-
Chromatography: While often necessary, standard silica gel chromatography can be challenging. Using a different stationary phase (e.g., alumina) or a modified solvent system may improve separation.
-
Comparative Data & Protocols
Table 1: Recommended Bases and Solvents for Wittig Reactions
| Ylide Type | Electron-Withdrawing Group (EWG) | Base Strength | Recommended Bases | Typical Solvents | Key Considerations |
| Stabilized | -CO₂R, -C(O)R, -CN | Weak to Moderate | K₂CO₃, NaOMe, NaOH, NEt₃ | THF, DCM, Toluene, DMF | Reaction may require heat. Often gives high (E)-alkene selectivity.[1][3][18] |
| Semi-stabilized | -Aryl, -Vinyl | Moderate | NaH, NaHMDS, KOtBu | THF, DME, DMSO | Stereoselectivity is highly dependent on conditions. |
| Non-stabilized | -Alkyl, -H | Strong | n-BuLi, NaNH₂, NaHMDS | THF, Diethyl Ether | Must be run under strictly anhydrous and inert conditions.[2] Generally gives high (Z)-alkene selectivity.[1][18] |
Protocol: Model Optimization for a Stabilized Ylide Reaction
This protocol outlines a general procedure for reacting an aldehyde with (Carbethoxymethylene)triphenylphosphorane.
-
Setup: Under an argon atmosphere, add the aldehyde (1.0 equiv) and (Carbethoxymethylene)triphenylphosphorane (1.2 equiv) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add anhydrous toluene (to make a ~0.2 M solution) via syringe.
-
Reaction: Heat the mixture to reflux (approx. 110 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS. Check for the consumption of the aldehyde. A typical reaction time is 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Add a minimal amount of cold diethyl ether to the crude residue and triturate. The triphenylphosphine oxide byproduct is often poorly soluble and may precipitate. Filter the solid and wash with more cold ether. Concentrate the filtrate and purify the resulting oil/solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Protocol: The Horner-Wadsworth-Emmons (HWE) Alternative
This protocol provides a superior alternative for many stabilized systems.
-
Setup: To a flame-dried flask under argon, add anhydrous THF and cool to 0 °C.
-
Carbanion Generation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) to the THF. Slowly add triethyl phosphonoacetate (1.1 equiv) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes. Hydrogen gas will evolve.
-
Reaction: Cool the resulting clear solution back to 0 °C. Add a solution of the aldehyde or ketone (1.0 equiv) in THF dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC for consumption of the carbonyl compound.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The water-soluble phosphate byproduct should be removed by the aqueous washes, simplifying purification by column chromatography.[10][12]
Mechanism Visualization
The fundamental difference in reactivity between stabilized and non-stabilized ylides stems from the reversibility of the initial cycloaddition step.
Caption: Contrasting reaction pathways for stabilized and non-stabilized ylides.
References
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
WITTIG REACTION | MECHANISM. AdiChemistry. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Wittig Reaction Mechanism & Examples. Total Synthesis. [Link]
-
Wittig Reaction. Chem-Station Int. Ed. [Link]
-
1. The Wittig Reaction. University of Pittsburgh. [Link]
-
Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]
-
Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. YouTube. [Link]
- Process for the purification of phosphonium salts.
-
On the origins of stereoselectivity in the Wittig reaction. ResearchGate. [Link]
-
The Wittig Reaction. Chemistry LibreTexts. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
-
contrasting the Wittig and Horner-Wadsworth-Emmons reaction. YouTube. [Link]
-
Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. The Royal Society of Chemistry. [Link]
- Process for the preparation of phosphonium salts.
-
20.4. The Wittig reaction | Organic Chemistry II. Lumen Learning. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
(PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions. ResearchGate. [Link]
-
13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. University of Missouri–St. Louis. [Link]
-
Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. National Institutes of Health. [Link]
-
Wittig Reaction. Chemistry LibreTexts. [Link]
-
Problems with wittig reaction. Reddit. [Link]
-
19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts. [Link]
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
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- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
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- 14. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]
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- 17. Wittig-Horner Reaction [organic-chemistry.org]
- 18. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Streamlining Your Workflow for the Removal of Triphenylphosphine Oxide from Wittig Reaction Mixtures
Introduction
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the creation of alkenes. However, its elegance is often marred by a persistent challenge: the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO).[1] Due to its high polarity and crystalline nature, TPPO frequently co-purifies with the desired product, complicating downstream processes and impacting yield and purity.[2][3]
This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of TPPO from Witt-ig reaction mixtures. Here, we move beyond simple protocols to explain the underlying principles of each method, empowering you to make informed decisions and optimize your purification strategies.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) so challenging to remove?
A1: The difficulty in removing TPPO stems from a combination of its physical properties:
-
High Polarity: The P=O bond in TPPO imparts significant polarity, leading to its strong interaction with silica gel and potential co-elution with polar products during column chromatography.[2][3]
-
Variable Solubility: TPPO exhibits a wide range of solubilities in common organic solvents. It is poorly soluble in non-polar solvents like hexane and cold diethyl ether but is soluble in more polar solvents such as ethanol and dichloromethane.[4][5][6] This variable solubility can make selective precipitation or extraction challenging.
-
Crystalline Nature: TPPO is a highly crystalline solid, which can sometimes lead to it co-crystallizing with the desired product, especially if the product has similar structural features.[2][7]
Q2: What are the primary strategies for removing TPPO?
A2: The main strategies for TPPO removal are based on exploiting differences in solubility, polarity, or its ability to form insoluble complexes. The most common methods include:
-
Selective Precipitation/Crystallization: This leverages the low solubility of TPPO in non-polar solvents.[2][8][9]
-
Metal Salt Complexation: TPPO, being a Lewis base, can form insoluble coordinate complexes with certain metal salts like ZnCl₂, MgCl₂, and CaBr₂.[5][7][8][10][11][12][13][14][15]
-
Chromatographic Methods: This includes standard flash chromatography or, more conveniently, filtration through a silica plug.[2][9][10][16][17]
-
Scavenging Resins: Functionalized polymers can be used to selectively bind and remove TPPO.[2][7][8]
-
Chemical Conversion: TPPO can be reacted with agents like oxalyl chloride to form an insoluble phosphonium salt that is easily filtered off.[2][7][9]
Q3: How do I select the most suitable TPPO removal method for my reaction?
A3: The optimal method depends on several factors, including the properties of your desired product (polarity, solubility, stability), the reaction solvent, and the scale of your experiment. The following decision tree can guide your choice:
Caption: Decision tree for selecting a TPPO removal method.
Troubleshooting Guides
Method 1: Selective Precipitation/Crystallization
This is often the first and simplest method to attempt, especially for non-polar to moderately polar products.
Underlying Principle: This technique exploits the low solubility of TPPO in non-polar solvents like hexanes, pentane, or diethyl ether.[5][8][9] By dissolving the crude reaction mixture in a minimal amount of a more polar solvent (in which both the product and TPPO are soluble) and then adding a non-polar "anti-solvent," the TPPO can be selectively precipitated and removed by filtration.[8]
Q4: I tried precipitating TPPO with a non-polar solvent, but my product also precipitated. What should I do?
A4: This indicates that the selectivity of the precipitation is low under the current conditions. Here are some troubleshooting steps:
-
Solvent System Optimization: Experiment with different solvent combinations. You might need a slightly more polar "good" solvent or a different non-polar "bad" solvent. A mixture of hexanes and diethyl ether can sometimes provide the right balance.[16][17]
-
Temperature Control: Cool the solution slowly to induce the crystallization of TPPO. A gradual decrease in temperature can improve the selectivity of crystallization.[8]
-
Concentration Adjustment: The initial concentration of your crude mixture in the "good" solvent is crucial. Try using a more dilute solution before adding the non-polar anti-solvent.
Experimental Protocol: Precipitation of TPPO
-
Concentration: Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid.
-
Dissolution: Dissolve the residue in the minimum amount of a suitable solvent where both the product and TPPO are soluble (e.g., dichloromethane, toluene, or diethyl ether).[8]
-
Precipitation: Slowly add a non-polar solvent such as hexanes or pentane while stirring vigorously.[8]
-
Crystallization: Cool the mixture in an ice bath or refrigerator for at least 30 minutes to maximize the precipitation of TPPO.[8]
-
Filtration: Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent.
-
Isolation: The filtrate contains the purified product. Concentrate the filtrate under reduced pressure to isolate the product.
Method 2: Metal Salt Complexation
This method is particularly useful when the reaction is performed in a polar solvent or when precipitation with non-polar solvents is ineffective.
Underlying Principle: As a Lewis base, TPPO can form insoluble complexes with certain metal salts, including zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂).[5][7][10][11][12][15][18] These complexes can then be easily removed from the reaction mixture by filtration.[7][8] The formation of the ZnCl₂(TPPO)₂ adduct is a well-established method.[12]
Q5: I added a metal salt to my reaction mixture, but no precipitate formed. What went wrong?
A5: Several factors can influence the formation of the TPPO-metal salt complex:
-
Solvent Choice: The choice of solvent is critical. For instance, ZnCl₂ complexation works well in polar solvents like ethanol, ethyl acetate, and THF, while MgCl₂ is effective in toluene or dichloromethane.[5][7][12] However, MgCl₂ and ZnCl₂ are less effective in ethereal solvents like THF.[7] Recent studies have shown that CaBr₂ is highly efficient for TPPO removal in THF.[7][11]
-
Concentration: The concentration of the reactants is important. If the solution is too dilute, precipitation may not occur.
-
Induction of Precipitation: Sometimes, precipitation needs to be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the TPPO-metal complex.[12]
Experimental Protocol: Precipitation with Zinc Chloride (ZnCl₂) in Ethanol
-
Dissolution: Dissolve the crude reaction mixture in ethanol.
-
Addition of ZnCl₂: Add a 1.8 M solution of ZnCl₂ in warm ethanol to the crude solution at room temperature. A 2:1 molar ratio of ZnCl₂ to TPPO is often effective.[8]
-
Precipitation: Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[12]
-
Filtration: Collect the precipitate by vacuum filtration.
-
Purification: Concentrate the filtrate to remove the ethanol. The remaining residue can be further purified by slurrying with a solvent like acetone to remove any excess, insoluble zinc chloride.[8]
Method 3: Filtration through a Silica Plug
This is a rapid and efficient method for removing the highly polar TPPO from less polar products, and it is a good alternative to full column chromatography for large-scale reactions.[8][9][10][16][17]
Underlying Principle: The high polarity of TPPO leads to its strong adsorption onto silica gel. By using a highly non-polar eluent, the less polar product can be washed through a short column ("plug") of silica gel, while the TPPO remains adsorbed at the top.[16][17]
Q6: I'm using a silica plug to remove TPPO, but it's eluting with my product.
A6: This typically occurs when the elution solvent is too polar.
-
Solvent System: Begin with a highly non-polar solvent like hexane or pentane to wash your product through the silica plug, leaving the more polar TPPO adsorbed on the silica. If your product requires a slightly more polar solvent for elution, you can gradually increase the polarity (e.g., by adding a small amount of diethyl ether or ethyl acetate to the hexane).
-
Plug Size: Ensure your silica plug is large enough relative to the amount of crude material. A good rule of thumb is to use a 5-10 fold excess (by weight) of silica gel to the crude mixture.
Experimental Protocol: Filtration through a Silica Plug
-
Preparation: Prepare a short column ("plug") of silica gel in a sintered glass funnel or a chromatography column.
-
Concentration: Concentrate the crude reaction mixture.
-
Suspension: Suspend the residue in a minimal amount of a non-polar solvent system, such as pentane/ether or hexane/ether.[16][17]
-
Loading: Pass the suspension of the crude product through the silica plug.
-
Elution: Wash the plug with the same non-polar solvent to elute all of the desired product. The TPPO will remain adsorbed to the silica.[16][17]
Sources
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. chem.rochester.edu [chem.rochester.edu]
- 18. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
Technical Support Center: Stabilizing Unsaturated Esters During Storage
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the critical importance of reagent integrity. Unsaturated esters (e.g., acrylates, methacrylates, vinyl esters) are foundational to many research and development projects, but their inherent reactivity makes them susceptible to premature polymerization. This guide provides in-depth, field-proven insights into why this happens and how to prevent it, ensuring your materials remain viable from storage to experiment.
Section 1: The Fundamentals of Unwanted Polymerization
This section addresses the core chemical principles governing the instability of unsaturated esters. Understanding the "why" is the first step toward effective prevention.
Q1: What causes my unsaturated ester monomer to polymerize spontaneously during storage?
A: The polymerization of unsaturated esters is a free-radical chain reaction.[1] This process occurs in three main stages:
-
Initiation: The process begins when a free radical—a highly reactive molecule with an unpaired electron—is formed. Common initiators in a storage context are not added catalysts, but rather energy inputs like heat and light (especially UV), or reactive species like peroxides formed from trace impurities.[2][3] These initiators can break the carbon-carbon double bond (C=C) of the ester, creating a monomer radical.
-
Propagation: This newly formed monomer radical is highly unstable and will rapidly react with the double bond of another monomer molecule. This reaction links the two monomers and transfers the radical to the end of the new, larger molecule. This process repeats, rapidly extending the polymer chain.
-
Termination: The chain reaction stops when two radical chains combine, or when they react with a radical scavenger, also known as an inhibitor.[4]
Without an effective inhibitor, this chain reaction can proceed slowly over time, leading to an increase in viscosity, or rapidly, resulting in the formation of a solid, unusable gel.[5]
Q2: What specific factors in my lab environment can trigger or accelerate this polymerization?
A: Several environmental factors can initiate or accelerate unwanted polymerization:
-
Heat: Elevated temperatures provide the energy needed to initiate radical formation, significantly increasing the rate of polymerization.[6] Storing monomers at elevated temperatures is a primary cause of stability loss.[7]
-
Light: Ultraviolet (UV) light is particularly effective at initiating radical reactions. Storing monomers in clear containers on a lab bench exposed to sunlight or even strong artificial light can lead to rapid degradation.[2]
-
Oxygen: Oxygen plays a complex, dual role. While it is essential for the function of common phenolic inhibitors, it can also react with monomers to form hydroperoxides.[8][9] These hydroperoxides are unstable and can decompose to form new radicals, thereby initiating polymerization. This is a major pathway for autoxidation.[2]
-
Contamination: Contaminants such as rust (iron oxides) or certain metals (like copper and its alloys) can catalyze the decomposition of peroxides, generating radicals and accelerating polymerization.[2] Cross-contamination with polymerization initiators (e.g., peroxides, azo compounds) is also a significant risk.
Section 2: Prophylactic Stabilization: Inhibitors and Storage Conditions
Proactive measures are the most effective way to ensure the long-term stability of unsaturated esters. This section details the roles of chemical inhibitors and optimal physical storage.
Q3: How do polymerization inhibitors actually work?
A: Polymerization inhibitors are chemicals that intercept and neutralize free radicals, effectively breaking the propagation cycle of the chain reaction.[1][3] They are radical scavengers. The most common types used for storing unsaturated esters are phenolic compounds, such as Hydroquinone (HQ) and the Monomethyl Ether of Hydroquinone (MEHQ).[6][9]
These inhibitors work by donating a hydrogen atom to a reactive radical (like a peroxy radical), which neutralizes the radical. The inhibitor itself becomes a radical, but it is highly stabilized by resonance and is not reactive enough to initiate a new polymer chain.[4][10] This effectively terminates the chain reaction.
Below is a diagram illustrating the mechanism of free-radical polymerization and how phenolic inhibitors, in the presence of oxygen, intervene to stop it.
Q4: You mentioned oxygen is important for inhibitors. Should I store my monomers under air or an inert atmosphere?
A: This is a critical and often misunderstood point. For the most common class of inhibitors—phenolic compounds like MEHQ and HQ—a small amount of dissolved oxygen is required for them to function effectively.[9][11]
The phenolic inhibitor does not react efficiently with the initial carbon-centered monomer radical (M•). Instead, it reacts very rapidly with the peroxy radical (MOO•), which is formed when the monomer radical (M•) first reacts with dissolved oxygen (O₂).[9]
Therefore, storing a monomer stabilized with a phenolic inhibitor under a completely inert atmosphere (e.g., pure argon or nitrogen) will render the inhibitor ineffective and can actually decrease the shelf life. For long-term storage, the headspace of the container should contain oxygen; storing under air or a specialized nitrogen/air mixture is standard industrial practice.[9][11]
Q5: What are the ideal storage conditions and which inhibitors are typically used?
A: Proper storage involves controlling temperature, light, and the storage vessel. Combining these with the correct inhibitor is the best strategy for long-term stability.
Table 1: Recommended Storage Conditions for Unsaturated Esters
| Parameter | Recommendation | Rationale & Key Insights |
|---|---|---|
| Temperature | 2–8 °C (Refrigerated) | Significantly slows down the rate of spontaneous radical formation and inhibitor consumption.[2] Avoid freezing, as this can cause inhibitor crystallization and localized concentration changes upon thawing.[11] |
| Light Exposure | Store in amber glass or opaque containers. | Protects the monomer from UV light, a potent initiator of free-radical polymerization.[2] |
| Atmosphere | Headspace should contain air. | Provides the necessary dissolved oxygen for common phenolic inhibitors (MEHQ, HQ) to function. Do not purge with pure inert gas for these inhibitors.[9][12] |
| Container | Amber glass bottles with Teflon-lined caps. | Glass is inert.[13] Avoid containers with copper or brass components, as these metals can catalyze polymerization.[2] |
Table 2: Common Polymerization Inhibitors for Storage
| Inhibitor | Common Abbreviation | Typical Concentration (ppm) | Mechanism & Key Considerations |
|---|---|---|---|
| Monomethyl Ether of Hydroquinone | MEHQ | 10 - 300 | Phenolic type. Requires oxygen to be effective. Most common for acrylates and methacrylates due to its efficiency and low color formation.[9][11] |
| Hydroquinone | HQ | 100 - 1000 | Phenolic type. Requires oxygen. Very effective but can lead to more color formation than MEHQ.[6][14] |
| 4-tert-Butylcatechol | TBC | 10 - 50 | Phenolic type. Requires oxygen. Commonly used for styrene and vinyl monomers.[7] |
| Phenothiazine | PTZ | 200 - 1000 | Functions at high temperatures and does not require oxygen. Often used as a process inhibitor during distillation, not just for storage.[11][15] |
Section 3: Troubleshooting Guide
Even with the best practices, issues can arise. This section provides a logical framework for identifying and addressing potential polymerization.
Q6: How can I tell if my stored monomer has begun to polymerize?
A: There are both simple visual checks and more definitive analytical methods:
-
Visual & Physical Inspection:
-
Increased Viscosity: The most common sign. The liquid will feel thicker or flow more slowly than a fresh sample.
-
Color Change: Many unsaturated esters are colorless. The development of a yellow or brown tint can indicate degradation and oligomer formation.[2]
-
Gel or Solid Formation: The presence of a gel-like mass or solid polymer particles is a clear sign of advanced polymerization.[2]
-
Change in Odor: A noticeable change in the ester's characteristic smell can also be an indicator of chemical degradation.[2]
-
-
Analytical Confirmation:
-
Gas Chromatography (GC): A decrease in the purity of the main monomer peak and the appearance of new, later-eluting peaks can indicate the formation of dimers and other oligomers.
-
Gel Permeation Chromatography (GPC): This is a powerful technique for detecting an increase in molecular weight. The appearance of a shoulder or a separate peak at a higher molecular weight than the monomer confirms the presence of oligomers/polymers.
-
Mass Spectrometry (MS): Techniques like ESI-MS can directly detect the mass of oligomeric species.[16][17]
-
Q7: I've noticed my monomer is more viscous than usual. What are my next steps?
A: An increase in viscosity is a warning sign that requires immediate attention. Follow this troubleshooting workflow to diagnose the cause and determine if the material is salvageable.
Section 4: Key Experimental Protocols
Protocol 1: Removing Phenolic Inhibitors Prior to Polymerization
For most polymerization reactions, the storage inhibitor must be removed to achieve a reasonable reaction rate.
Objective: To remove MEHQ, HQ, or similar phenolic inhibitors from an unsaturated ester monomer.
Methodology (Based on Column Chromatography):
-
Prepare the Column: Use a glass chromatography column appropriate for the volume of monomer to be purified. As a rule of thumb, use about 20g of basic alumina per 100mL of monomer. Pack the column with basic alumina as a slurry in a non-polar solvent like hexane, then allow the solvent to drain to the top of the packing material.
-
Load the Monomer: Carefully add the inhibited monomer to the top of the column.
-
Elute: Allow the monomer to pass through the alumina bed under gravity or with gentle positive pressure from an inert gas. The basic alumina will adsorb the acidic phenolic inhibitor.
-
Collect: Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Immediate Use: The purified monomer is now highly reactive and has no protection against spontaneous polymerization. It should be used immediately. If it must be stored for a very short period (hours), it should be kept on ice and under a blanket of air.
Section 5: Frequently Asked Questions (FAQs)
-
Q: What is the typical shelf life of an unsaturated ester?
-
A: This varies widely based on the specific ester, the inhibitor used, and storage conditions. Many suppliers guarantee a shelf life of 6-12 months if stored correctly.[18][19] However, it is always best practice to check the certificate of analysis and re-test the material if it has been stored for an extended period.
-
-
Q: Can I freeze my monomer for very long-term storage?
-
A: Freezing is generally not recommended. When the monomer freezes, the inhibitor can crystallize out of the solution. Upon thawing, this can lead to regions of the monomer that are under-inhibited and dangerously reactive, and other regions that are over-inhibited.[11] Refrigeration at 2-8°C is the preferred method.[2]
-
-
Q: Is it safe to distill unsaturated esters to purify them?
-
A: Distillation of unsaturated esters is a high-risk procedure that can lead to explosive, runaway polymerization in the distillation flask and column.[3] It should only be performed by experienced personnel with specialized equipment that allows for the addition of a vapor-phase inhibitor (like PTZ) and precise temperature control.[6][15]
-
-
Q: Why is my monomer yellow even though the viscosity seems fine?
-
A: Yellowing is often an early sign of oxidation.[2] While it may not have polymerized significantly, the presence of oxidation byproducts could affect the performance of the monomer in subsequent reactions. It is a sign that the inhibitor is being consumed and the storage conditions should be verified.
-
References
- Benchchem. (n.d.). Optimal storage conditions to ensure the long-term stability of unsaturated esters like butyl (Z)-3-hexenoate.
- Google Patents. (1974). US3816267A - Inhibition of acrylate polymerization.
-
Fujisawa, S., & Kadoma, Y. (1992). Effect of Phenolic Compounds on the Polymerization of Methyl Methacrylate. Dental Materials, 8(5), 324-6. doi: 10.1016/0109-5641(92)90108-o. Retrieved from [Link]
- Google Patents. (1994). US5326795A - Storage-stability additives for unsaturated thermosettable resins.
-
Chemistry For Everyone. (2024). How Do Polymerization Inhibitors Work? [Video]. YouTube. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Handling and Storage of Monomers: The Crucial Role of Inhibitor 701. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
-
Singh, A. K., et al. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 529. doi: 10.3390/polym15030529. Retrieved from [Link]
- ioMosaic Corporation. (2020). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies.
- Dukic, A., et al. (2019). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. doi: 10.1021/acs.macromol.9b00532.
- Google Patents. (2011). US20110028659A1 - Method for extending shelf life of vinyl ester resin or unsaturated polyester resin.
- Benchchem. (n.d.). Technical Support Center: Polymerization of Allyl Monomers.
- Longchang Chemical. (2022). What is the classification and mechanism of polymerization inhibitors?
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Chemistry For Everyone. (2024). Why Is Polymerization Process Safety So Important? [Video]. YouTube. Retrieved from [Link]
- SpecialChem. (2020). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing.
- Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide.
- Wikipedia. (n.d.). Polymerisation inhibitor.
- Slawson, V., & Mead, J. F. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces. Journal of Lipid Research, 13(1), 143-6.
- ResearchGate. (2012). Formation of oligomeric alkenylperoxides during the oxidation of unsaturated fatty acids: An electrospray ionization tandem mass spectrometry study. Request PDF.
- Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers.
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Chan, Y., et al. (2014). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. Journal of Materials Chemistry B, 2(48), 8519-8526. doi: 10.1039/C4TB01222K. Retrieved from [Link]
- Avanti Polar Lipids. (n.d.). Storage and handling of Avanti Research lipids.
- RadTech. (n.d.). An Overview of Oxygen Inhibition in Photocuring.
- ResearchGate. (2000).
- Semantic Scholar. (n.d.).
- ResearchGate. (2021). The formulator's guide to anti-oxygen inhibition additives. Request PDF.
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- IChemE. (1994). The control of runaway polymerisation reactions by inhibition techniques.
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PubMed. (2012). Formation of oligomeric alkenylperoxides during the oxidation of unsaturated fatty acids: an electrospray ionization tandem mass spectrometry study. J Mass Spectrom, 47(2), 163-72. doi: 10.1002/jms.2047. Retrieved from [Link]
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- Jinzong Machinery. (2024). Polymerization Reactor Problems and Solutions.
- Research and Development Institute for Printing. (n.d.). INHIBITION OF PREMATURE POLYMERIZATION OF CATIONICALLY CURABLE SYSTEMS BY TRIETHANOLAMINE.
- ResearchGate. (2002). Effects of Inhibitors and Retarders on Low Temperature Free Radical Crosslinking Polymerization between Styrene and Vinyl Ester Resin. Request PDF.
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PubMed. (2017). Phenolic compounds: The inhibition effect on polyol pathway enzymes. Food Chem Toxicol, 105, 232-240. doi: 10.1016/j.fct.2017.03.051. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Controlled Radical Polymerization Guide.
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MDPI. (2022). Recent Advances in Analytical Methods for the Detection of Olive Oil Oxidation Status during Storage along with Chemometrics, Authenticity and Fraud Studies. Foods, 11(21), 3465. doi: 10.3390/foods11213465. Retrieved from [Link]
- WUR eDepot. (2024).
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Technical Support Center: Improving E/Z Selectivity in the Synthesis of α,β-Unsaturated Esters
Welcome to the technical support center for stereoselective α,β-unsaturated ester synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in controlling the geometric isomerism of their target compounds. The stereochemistry of an α,β-unsaturated ester is a critical determinant of a molecule's biological activity and physical properties. This resource provides in-depth troubleshooting advice, mechanistic explanations, and detailed protocols for the most common olefination reactions.
Section 1: The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, valued for its reliability and the operational simplicity of removing its water-soluble phosphate byproduct.[1][2] It typically involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[3]
Troubleshooting Guide & FAQs: HWE Reaction
Q1: My HWE reaction is yielding the undesired (E)-isomer. How can I obtain the (Z)-α,β-unsaturated ester?
This is a classic challenge, as the standard HWE reaction thermodynamically favors the more stable (E)-alkene.[1][4] To overcome this, the Still-Gennari modification is the method of choice for high Z-selectivity.[3][4]
-
Causality: The Still-Gennari protocol employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[1][5] These groups increase the acidity of the phosphonate proton and accelerate the elimination of the oxaphosphetane intermediate under kinetic control, favoring the formation of the Z-isomer.[5] The reaction is run under strongly dissociating conditions at low temperatures (e.g., -78 °C) using a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6).[1][4]
Q2: I'm using the Still-Gennari modification, but my Z-selectivity is still not optimal. What factors can I adjust?
-
Base and Crown Ether are Critical: Ensure you are using a potassium base like KHMDS. The potassium cation, complexed by the 18-crown-6, is crucial for achieving high Z-selectivity. Using sodium-based systems like NaH with Still-Gennari reagents can lead to inferior Z:E ratios.[5]
-
Temperature Control: Maintain a low temperature (-78 °C) throughout the addition of the base, phosphonate, and aldehyde. Allowing the reaction to warm prematurely can erode stereoselectivity.
-
Reagent Quality: The quality of the phosphonate reagent is paramount. Newly prepared or properly stored reagents give the best results. The use of alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates has also been reported as a practical alternative to the classic Still-Gennari reagents, providing excellent Z-selectivity.[5]
Q3: How can I maximize (E)-selectivity in a standard HWE reaction?
While the HWE reaction inherently favors the E-isomer, you can further enhance this selectivity.
-
Reaction Conditions:
-
Temperature: Higher reaction temperatures (e.g., room temperature vs. -78 °C) allow for equilibration of the intermediates to the more stable anti-oxaphosphetane, which leads to the (E)-alkene.[1]
-
Base/Cation Choice: Lithium bases (like LiCl/DBU or LiHMDS) often provide higher E-selectivity compared to sodium or potassium bases.[1]
-
Solvent: Aprotic solvents like THF are standard.
-
-
Phosphonate Structure: Using bulkier phosphonate esters can increase E-selectivity.[1]
Comparative Data: Standard HWE vs. Still-Gennari
| Aldehyde | Method | Phosphonate Reagent | Base/Conditions | E:Z Ratio | Reference |
| Benzaldehyde | Standard HWE | Triethyl phosphonoacetate | NaH, THF | >95:5 | [1] |
| Benzaldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, THF, -78 °C | <5:95 | [1][4] |
| Octanal | Standard HWE | Triethyl phosphonoacetate | NaH, THF | >95:5 | [1] |
| Octanal | Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, THF, -78 °C | 12:88 | [5] |
Experimental Protocol: Still-Gennari Olefination for (Z)-Selectivity
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of the bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 equiv.) and 18-crown-6 (1.1 equiv.) in anhydrous THF to a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add a solution of KHMDS (1.05 equiv.) in THF dropwise to the cooled phosphonate solution. Stir for 30 minutes at -78 °C.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 equiv.) in anhydrous THF dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench and Workup: Quench the reaction by adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[4]
Workflow Diagram: HWE Stereochemical Control
Caption: Control pathways for E/Z selectivity in the HWE reaction.
Section 2: The Wittig Reaction
The Wittig reaction, which utilizes a phosphorus ylide, is a classical and powerful method for alkene synthesis.[6] Its stereochemical outcome is highly dependent on the nature of the ylide.[2]
Troubleshooting Guide & FAQs: Wittig Reaction
Q1: My Wittig reaction with a non-stabilized ylide is not giving the expected high (Z)-selectivity. What's wrong?
Non-stabilized ylides (e.g., where the R group on the ylide is an alkyl group) typically provide the (Z)-alkene under salt-free conditions.[7][8] Loss of selectivity often points to issues with reaction conditions.
-
Causality (The Salt Effect): Lithium salts, often present as byproducts from ylide generation using n-butyllithium, can catalyze the equilibration of the initially formed syn-betaine intermediate to the more stable anti-betaine. This leads to the formation of the (E)-alkene, eroding Z-selectivity.[9]
-
Solution:
-
Use Salt-Free Ylides: Prepare the ylide using a sodium-based strong base like sodium amide (NaNH₂) or sodium bis(trimethylsilyl)amide (NaHMDS) in a non-coordinating solvent like benzene or toluene.[2]
-
Perform the reaction in aprotic, non-polar solvents. This disfavors the equilibration of the betaine intermediate.
-
Q2: I need to synthesize an (E)-α,β-unsaturated ester using a non-stabilized ylide. How can I reverse the selectivity?
For this specific transformation, the Schlosser modification is the standard protocol.[6][10]
-
Causality: The Schlosser modification intentionally exploits the principles that reduce Z-selectivity. After the initial reaction of the ylide and aldehyde at low temperature to form the syn-betaine, a strong base (like phenyllithium) is added.[6][10] This deprotonates the betaine to form a β-oxido ylide. Subsequent protonation with a mild acid (like t-butanol) preferentially forms the more thermodynamically stable anti-betaine, which then eliminates to give the (E)-alkene.[7][11]
Q3: My reaction with a stabilized ylide (e.g., from ethyl (triphenylphosphoranylidene)acetate) is giving a mixture of E/Z isomers. How do I improve (E)-selectivity?
Stabilized ylides are less reactive and their addition to aldehydes is often reversible. This allows the reaction to proceed under thermodynamic control, which naturally favors the more stable (E)-alkene.[2][8] Poor selectivity can arise from suboptimal conditions.
-
Solution:
-
Ensure Thermodynamic Conditions: Run the reaction at room temperature or with gentle heating to ensure the intermediates have sufficient energy to equilibrate to the most stable pathway leading to the E-product.
-
Solvent Choice: Protic solvents can sometimes help stabilize the transition state leading to the E-alkene. However, THF is most common.
-
Logic Diagram: Wittig Reaction Stereoselectivity
Caption: Decision workflow for Wittig reaction stereocontrol.
Section 3: Other Olefination Methods
While the HWE and Wittig reactions are workhorses, other methods offer unique advantages for specific substrates.
The Peterson Olefination
The Peterson olefination uses an α-silyl carbanion and offers the distinct advantage of providing access to either the (E)- or (Z)-alkene from the same β-hydroxysilane intermediate by simply changing the elimination conditions.[12][13]
-
Mechanism and Selectivity:
-
Acidic Elimination: Treatment of the β-hydroxysilane intermediate with acid (e.g., sulfuric acid, BF₃·OEt₂) promotes an anti-elimination , leading to the (E)-alkene from the erythro diastereomer and the (Z)-alkene from the threo diastereomer.[14][15]
-
Basic Elimination: Treatment with a base (e.g., potassium hydride, NaH) promotes a syn-elimination , leading to the (Z)-alkene from the erythro diastereomer and the (E)-alkene from the threo diastereomer.[14][15]
-
-
Troubleshooting: The key to controlling stereoselectivity in the Peterson olefination is the ability to isolate and separate the diastereomeric β-hydroxysilane intermediates.[12][13] If your α-silyl carbanion contains electron-withdrawing groups, the intermediate eliminates in-situ, often precluding this control.[13]
The Julia-Kocienski Olefination
This modified Julia olefination is renowned for its excellent (E)-selectivity, wide functional group tolerance, and mild reaction conditions.[16][17][18] It typically involves the reaction of a heteroaryl sulfone (like a 1-tert-butyl-1H-tetrazol-5-yl sulfone) with an aldehyde.[16][18]
-
Mechanism and Selectivity: The high (E)-selectivity arises from a kinetically controlled, diastereoselective addition of the metalated sulfone to the aldehyde, which forms an anti-β-alkoxysulfone that stereospecifically decomposes to the (E)-alkene.[17]
-
Troubleshooting Poor (E)-Selectivity: While robust, low selectivity can occur.
-
Base/Temperature: Ensure the use of strong bases like LiHMDS or KHMDS at low temperatures (e.g., -78 °C) to maintain kinetic control.
-
Substrate Considerations: While broadly applicable, extremely bulky aldehydes might show reduced selectivity. Recent modifications have been developed that allow for the formation of (Z)-alkenes from ketones.[19][20]
-
References
-
Hoyt, S. B., et al. (2016). Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile. PMC, NIH. [Link]
-
Reddy, K. L., et al. (2001). Stereoselective Synthesis of Z-α-Aryl-α,β-unsaturated Esters. ACS Publications. [Link]
-
Organic Chemistry Portal. Peterson Olefination. Organic Chemistry Portal. [Link]
-
Nolan, S. P., et al. (2007). Stereoselective Synthesis of (E)-α,β-Unsaturated Esters via Carbene-Catalyzed Redox Esterification. Organic Letters, ACS Publications. [Link]
-
Wikipedia. Julia olefination. Wikipedia. [Link]
-
Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]
-
Ando, K., & Takama, D. (2020). Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones. Organic Letters. [Link]
-
SynArchive. Schlosser Modification. SynArchive. [Link]
-
Organic Chemistry Portal. Schlosser Modification. Organic Chemistry Portal. [Link]
-
ResearchGate. Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes. ResearchGate. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules. [Link]
-
Chemistry LibreTexts. Wittig Reaction. Chemistry LibreTexts. [Link]
-
Wang, X., et al. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. New Journal of Chemistry. [Link]
-
Wang, X., et al. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. RSC Publishing. [Link]
-
Janicki, I., & Kiełbasiński, P. (2018). Application of the Z-Selective Still–Gennari Olefination Protocol for the Synthesis of Z-α,β-Unsaturated Phosphonates. Synthesis. [Link]
-
Slanina, T. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules. [Link]
-
Grokipedia. Peterson olefination. Grokipedia. [Link]
-
Wikipedia. Peterson olefination. Wikipedia. [Link]
-
Wikipedia. Wittig reaction. Wikipedia. [Link]
-
NROChemistry. Peterson Olefination. NROChemistry. [Link]
-
ResearchGate. Wittig‐Schlosser reaction. ResearchGate. [Link]
-
ResearchGate. (PDF) Catalytic synthesis of (E)-a,β-unsaturated esters from aldehydes and 1,1-diethoxyethylene. ResearchGate. [Link]
-
Semantic Scholar. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Semantic Scholar. [Link]
-
Organic Chemistry Portal. Synthesis of substituted α,β-unsaturated compounds. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. [Link]
-
ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]
-
NIH. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. NIH. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
MDPI. A Stereoselective Synthesis of a Novel α,β-Unsaturated Imine-Benzodiazepine through Condensation Reaction, Crystal Structure, and DFT Calculations. MDPI. [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
-
Chemistry Stack Exchange. (2013). Why does the unstabilised Wittig reaction selectively form cis alkenes?. Chemistry Stack Exchange. [Link]
-
ResearchGate. Reactivity and Selectivity in the Wittig Reaction: A Computational Study. ResearchGate. [Link]
- Google Patents. US4052423A - Synthesis of α,β-unsaturated carboxylic acids and esters.
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Technical Support Center: Byproduct Identification in Methyl 4-methyl-2-pentenoate Synthesis by GC-MS
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and analysis of Methyl 4-methyl-2-pentenoate. This document is designed for researchers, chemists, and drug development professionals who are utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring and purity assessment. Here, we address common challenges encountered during synthesis, focusing on the identification of byproducts and troubleshooting analytical artifacts to ensure the integrity of your results.
Section 1: Understanding Your Target Molecule: Methyl (E)-4-methyl-2-pentenoate
The primary goal of the synthesis is typically the thermodynamically favored (E)-isomer of this compound. Understanding its expected chromatographic and mass spectrometric behavior is the first step in identifying anything that deviates from the standard.
Molecular Structure:
-
IUPAC Name: methyl (E)-4-methylpent-2-enoate[1]
Expected GC-MS Profile
The following table summarizes the expected GC-MS data for the target compound under typical analysis conditions (e.g., using a standard non-polar column like a DB-5ms).
| Parameter | Expected Value | Rationale & Comments |
| Molecular Ion (M⁺) | m/z 128 | This is the parent ion and its presence is a primary indicator of the correct compound. It may be weak in some EI-MS analyses of aliphatic esters.[3] |
| Key Fragment 1 | m/z 97 | Loss of a methoxy radical (•OCH₃, -31 amu). This is a common fragmentation pathway for methyl esters. |
| Key Fragment 2 | m/z 113 | Loss of a methyl radical (•CH₃, -15 amu). |
| Key Fragment 3 | m/z 69 | Represents a common fragment ion observed in the mass spectrum of this compound.[1] |
| Key Fragment 4 | m/z 41, 55 | Common aliphatic fragments. |
| Kovats RI (Std. Polar) | ~1229 | The Kovats Retention Index helps in confirming identity, especially when comparing across different systems.[1] |
Section 2: Frequently Asked Questions - Identifying Common Byproducts
This section addresses the most common questions regarding unexpected peaks in your chromatogram.
Q1: I see a peak with the same m/z (128) as my product, but it elutes slightly earlier. What is it?
A: This is very likely the (Z)-isomer (cis) of this compound .
-
Causality: Most synthetic routes for α,β-unsaturated esters, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, can produce a mixture of (E) and (Z) isomers.[4][5] While HWE reactions using stabilized phosphonates generally favor the (E)-isomer, reaction conditions can influence the ratio.[5][6][7] Non-stabilized ylides in a classic Wittig reaction often lead to the (Z)-alkene.[8]
-
Identification:
-
Elution Order: On most standard GC columns (non-polar to mid-polar), the (Z)-isomer is slightly less retained and will elute just before the (E)-isomer.[9]
-
Mass Spectrum: The mass spectrum will be nearly identical to the (E)-isomer, showing a molecular ion at m/z 128 and similar key fragments. Subtle differences in fragment ion ratios may exist but are often insufficient for definitive identification without a standard.
-
Q2: My chromatogram shows another peak, also with m/z 128, but at a different retention time and with a different fragmentation pattern. What could it be?
A: This is likely a positional isomer , most commonly Methyl 4-methyl-3-pentenoate (a β,γ-unsaturated ester).
-
Causality: Under certain conditions (e.g., acidic, basic, or photochemical), the double bond can migrate from the α,β-position to the less thermodynamically stable β,γ-position.[10] This process, known as contra-thermodynamic isomerization, can be catalyzed by trace impurities or reaction conditions.[10]
-
Identification:
-
Retention Time: The retention time will be distinct from the α,β-isomers.
-
Mass Spectrum: While the molecular ion is the same (m/z 128), the fragmentation pattern will differ significantly due to the different location of the double bond, which influences cleavage pathways.
-
Q3: I have an unexpected peak with a molecular weight higher than my product. What are the possibilities?
A: This strongly suggests a Michael Addition product . The α,β-unsaturated ester is an electrophilic "Michael acceptor" and can be attacked by nucleophiles present in the reaction mixture.[11][12][13]
-
Causality: A nucleophile adds to the β-carbon of the double bond, leading to a saturated ester derivative.[11][13] The identity of the nucleophile determines the mass of the byproduct.
-
Identification: Look for a molecular ion corresponding to the addition of a potential nucleophile to your product (MW 128.17).
| Potential Nucleophile | Adduct Structure | Expected MW | Key Identifier |
| Methanol (CH₃OH) | Methyl 3-methoxy-4-methylpentanoate | 160.21 | M⁺ at m/z 160 |
| Water (H₂O) | Methyl 3-hydroxy-4-methylpentanoate | 146.18 | M⁺ at m/z 146; often shows significant peak tailing due to the -OH group. |
| Enolate of starting material | Dimer or higher oligomer | ≥ 256.34 | M⁺ at m/z 256 or higher. |
Q4: What are the low-boiling peaks at the beginning of my chromatogram?
A: These are typically unreacted starting materials or their immediate side-products.
-
Isobutyraldehyde (Starting Material): (C₄H₈O, MW 72.11). A volatile aldehyde that will elute very early.
-
Aldol Condensation Product: Under basic conditions, isobutyraldehyde can self-condense. The initial aldol adduct can then dehydrate. This can lead to a variety of small byproducts.
Section 3: Troubleshooting Guide for Common GC-MS Issues
Even with a clean reaction, analytical issues can mimic the presence of byproducts. This guide helps you diagnose and solve common chromatographic problems.
Q1: Why are all my peaks, including the product, showing tailing?
A: When all peaks tail, the issue is typically systematic, not related to a single analyte's chemistry.[14]
-
Potential Causes & Solutions:
-
Active Sites in the Inlet: The glass inlet liner can develop active sites (silanol groups) that interact with analytes.
-
Solution: Replace the inlet liner with a new, deactivated one. Consider using a liner with glass wool to trap non-volatile residues.[15]
-
-
Improper Column Installation: If the column is installed too low or too high in the inlet, or if the cut is not clean, it can cause peak distortion.[16][17]
-
Solution: Re-install the column. Trim 5-10 cm from the front of the column using a ceramic scoring wafer for a clean, 90-degree cut.[17] Ensure it is set to the manufacturer-specified height in the inlet.
-
-
Column Contamination: Non-volatile material from previous injections can accumulate at the head of the column.
-
Solution: Trim the front of the column. If the problem persists, bake out the column at a temperature just below its maximum limit (with no flow into the MS detector). If the column is old or heavily contaminated, it may need replacement.[18]
-
-
Protocol: Basic Inlet Maintenance
-
Cool the injector and oven.
-
Vent the instrument and remove the column from the injector port.
-
Unscrew the retaining nut and remove the old septum and liner.
-
Wipe the inside surfaces of the inlet with a solvent-moistened swab (e.g., methanol or acetone).
-
Install a new, deactivated liner and a new septum.
-
Re-install the column, ensuring a clean cut and correct positioning.
-
Pressurize the system, check for leaks with an electronic leak detector, and allow the system to pump down before heating.[19]
Q2: My peak shapes are good, but retention times are drifting. What's wrong?
A: Retention time instability usually points to issues with flow or temperature control.
-
Potential Causes & Solutions:
-
Carrier Gas Leak: A small leak in the system will cause pressure/flow fluctuations.
-
Solution: Use an electronic leak detector to check all fittings from the gas trap to the detector.[19]
-
-
Inconsistent Oven Temperature: Ensure the oven is calibrated and functioning correctly.
-
Column Aging: Over time, the stationary phase can degrade, leading to changes in retention. If the shift is gradual over hundreds of injections, this is normal. If it is sudden, suspect a leak or contamination.
-
Q3: How can I definitively confirm the identity of an unknown byproduct?
A: Use the full power of your mass spectrometer.
-
Analyze the Mass Spectrum:
-
Molecular Ion (M⁺): Identify the highest m/z peak that is consistent with the molecule's structure. This gives you the molecular weight.
-
Isotope Pattern: Check the M+1 peak. The relative abundance can help confirm the number of carbon atoms.
-
Key Fragments: Propose fragmentation pathways. For esters, look for losses of the alkoxy group (e.g., -OCH₃) and fragmentation of the alkyl chain.[3][20]
-
-
NIST Library Search: Compare the experimental spectrum against the NIST mass spectral library. A high match score (>800) is a good indicator, but should always be verified by manual inspection of the spectrum.
-
Run Standards: If a potential byproduct is suspected and a chemical standard is available, analyzing it under the same conditions is the most reliable method for confirmation.
Section 4: Visualizing Reaction and Troubleshooting Pathways
Diagrams can clarify complex chemical and logical processes.
Byproduct Formation Pathways
The following diagram illustrates the primary synthesis route alongside common side reactions.
Caption: Key Byproduct Formation Pathways.
Troubleshooting Workflow for Peak Tailing
Use this decision tree to diagnose the root cause of tailing peaks.
Caption: Troubleshooting Workflow for Peak Tailing.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]
-
Bloom Tech. (2023, March 21). What is the synthetic route of 4-Methyl-2-pentanol. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5362843, this compound. Retrieved from [Link]
- Google Patents. (n.d.). CN113336637B - Synthesis method of trans-2-methyl-2-pentenoic acid.
-
Cai, M., et al. (2009). New process of synthesis of 2-methyl-2-pentenoic acid. ResearchGate. Retrieved from [Link]
-
Agilent Technologies, Inc. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
Rout, L. et al. (2022). Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E-α,β-Unsaturated β-Boryl Nitriles. ACS Publications. Retrieved from [Link]
-
Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Crisostomo, J. M., et al. (2022). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Journal of the American Chemical Society. Retrieved from [Link]
-
Liu, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. National Institutes of Health. Retrieved from [Link]
-
Kerber, A., et al. (2007). CASE via MS: Ranking Structure Candidates by Mass Spectra. Retrieved from [Link]
-
Element Lab Solutions. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]
-
Cravotto, G., et al. (2016). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2018, March 12). Fatty acids methyl ester separation by GC-MS?. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 2-pentanone. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization. Retrieved from [Link]
-
SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]
-
SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. Retrieved from [Link]
-
ResearchGate. (2006, August). Highly E -Selective Solvent-free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-unsaturated Esters Using Either LiOH·H 2 O or Ba(OH) 2 ·8H 2 O. Retrieved from [Link]
-
ResearchGate. (2009, August). Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes. Retrieved from [Link]
-
ResearchGate. (2014, March 14). Can anyone advise a method of isomerizing an alpha, beta-unsaturated ester from (E) to (Z)?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile. Retrieved from [Link]
-
Agilent Technologies. (2016, April 5). Tailing Peaks - Part 2 - GC Troubleshooting Series. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]
-
Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Advancing the Analysis of Fatty Acid Composition in Animal-Based Marine Oils Through the Integration of Raman and IR Spectroscopy with Chemometrics. Retrieved from [Link]
-
Brainly.com. (2023, August 3). [FREE] In the mass spectrum of 4-methyl-2-pentanone, a McLafferty rearrangement and two other major fragmentation. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
National Institutes of Health. (2015, November 19). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]
-
ResearchGate. (2006, August). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph 3 P in Aqueous NaHCO 3. Retrieved from [Link]
Sources
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- 6. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 20. hrcak.srce.hr [hrcak.srce.hr]
Stability of Methyl 4-methyl-2-pentenoate under acidic and basic conditions
Welcome to the Technical Support Center for Methyl 4-methyl-2-pentenoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common questions and troubleshooting scenarios regarding the stability of this compound under both acidic and basic experimental conditions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and maximize your product yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for an α,β-unsaturated ester like this compound?
This compound, due to its α,β-unsaturated ester functionality, is susceptible to several degradation pathways. The primary concerns are hydrolysis of the ester group and reactions involving the carbon-carbon double bond, such as isomerization or conjugate addition. The specific pathway that predominates is highly dependent on the reaction conditions, particularly the pH.
Q2: I'm observing a lower than expected yield of my desired product. How can I determine if the starting ester is degrading?
A lower-than-expected yield is a common indicator of starting material degradation. To confirm this, you can use analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot can indicate the formation of the corresponding carboxylic acid (4-methyl-2-pentenoic acid).
-
¹H NMR Spectroscopy: The presence of new peaks, particularly a broad singlet corresponding to a carboxylic acid proton, or shifts in the vinylic proton signals, can suggest hydrolysis or isomerization.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool to identify and quantify the parent ester, the hydrolyzed acid, and any potential side-products.[2]
Stability Under Acidic Conditions
Under acidic conditions, the primary concern for this compound is acid-catalyzed hydrolysis.
Troubleshooting Guide: Acidic Conditions
Q3: I'm running a reaction in an acidic aqueous solution and suspect my ester is hydrolyzing. What is the mechanism, and how can I minimize this?
Answer: Acid-catalyzed ester hydrolysis is the reverse of Fischer esterification and proceeds via a nucleophilic acyl substitution mechanism.[3][4][5] The reaction is an equilibrium process, meaning it is reversible.[6][7][8]
The mechanism involves the following steps:
-
Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.[6][9][10]
-
Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[5][6][10]
-
Proton transfer: A proton is transferred from the attacking water molecule to the methoxy group, making it a better leaving group (methanol).
-
Elimination of methanol: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of methanol.
-
Deprotonation: The protonated carboxylic acid is deprotonated by water to yield the final carboxylic acid product and regenerate the acid catalyst.[11]
Caption: Mechanism of acid-catalyzed ester hydrolysis.
To minimize hydrolysis:
-
Limit water content: Since water is a reactant, reducing its concentration will shift the equilibrium towards the ester.[4][7]
-
Lower the temperature: Hydrolysis rates are temperature-dependent. Running the reaction at a lower temperature can significantly slow down the rate of hydrolysis.
-
Use a non-aqueous acid: If the reaction chemistry allows, consider using an acid catalyst in a non-aqueous solvent.
Q4: Can isomerization of the double bond occur under acidic conditions?
Answer: While less common than hydrolysis, acid-catalyzed isomerization of the α,β-unsaturated system to a β,γ-unsaturated system is possible, though often requires specific conditions or catalysts.[12][13] For this compound, this would result in the formation of methyl 4-methyl-3-pentenoate. This isomerization is typically reversible and driven by the relative thermodynamic stabilities of the conjugated and deconjugated isomers.
Stability Under Basic Conditions
Under basic conditions, this compound is susceptible to hydrolysis (saponification) and conjugate addition reactions.
Troubleshooting Guide: Basic Conditions
Q5: My ester is rapidly disappearing when treated with a base like sodium hydroxide. What is happening?
Answer: You are observing base-catalyzed hydrolysis, also known as saponification.[7][14] Unlike acid-catalyzed hydrolysis, this reaction is essentially irreversible.[4][8]
The mechanism involves:
-
Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the electrophilic carbonyl carbon.[15]
-
Formation of a tetrahedral intermediate: This creates a negatively charged tetrahedral intermediate.
-
Elimination of the leaving group: The intermediate collapses, eliminating the methoxide ion (a good leaving group) to form a carboxylic acid.
-
Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide ion (or another hydroxide ion) to form a carboxylate salt. This final acid-base step is what drives the reaction to completion and makes it irreversible.[4][15]
Caption: Mechanism of base-catalyzed ester hydrolysis.
To control this reaction:
-
Use a weaker base: If your experimental goal is not hydrolysis, consider using a non-nucleophilic or sterically hindered base.
-
Low temperatures: Perform the reaction at low temperatures (e.g., 0 °C or below) to slow the rate of saponification.[3]
-
Careful workup: During reaction workup, use a weak base like sodium bicarbonate to neutralize acid catalysts, and perform washes quickly with cold solutions to minimize contact time.[3]
Q6: I am trying to perform a reaction at the α-carbon, but I am getting unexpected side products. Could conjugate addition be the cause?
Answer: Yes, the β-carbon of an α,β-unsaturated ester is electrophilic due to resonance, making it susceptible to nucleophilic attack. This is known as a conjugate addition or Michael addition.[16][17] Many nucleophiles, especially soft nucleophiles like enolates, amines, and thiols, will preferentially add to the β-carbon (1,4-addition) rather than the carbonyl carbon (1,2-addition).[17][18][19]
The general mechanism is:
-
Nucleophilic attack at the β-carbon: The nucleophile adds to the β-carbon, and the π-electrons of the double bond are pushed onto the α-carbon.
-
Formation of an enolate intermediate: The electrons on the α-carbon are delocalized onto the carbonyl oxygen, forming an enolate intermediate.[17]
-
Protonation: The enolate is then protonated, typically at the α-carbon, to give the final 1,4-addition product.[17]
Caption: General mechanism of conjugate addition.
To avoid conjugate addition:
-
Use hard nucleophiles: Hard nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor 1,2-addition at the carbonyl carbon.
-
Protect the double bond: If feasible, the double bond can be temporarily protected to prevent nucleophilic attack.
Experimental Protocols
Protocol 1: Monitoring Ester Stability by ¹H NMR
This protocol allows for the quantitative analysis of ester stability over time.
-
Prepare a stock solution: Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃, D₂O with a co-solvent).
-
Add the acid or base: To initiate the stability study, add a catalytic amount of the desired acid (e.g., HCl) or base (e.g., NaOH).
-
Acquire spectra: Immediately acquire a ¹H NMR spectrum at time zero. Continue to acquire spectra at regular intervals.
-
Analyze the data: Integrate the signals corresponding to the starting ester and the degradation products to determine their relative concentrations over time.[1]
Protocol 2: Workup Procedure to Minimize Hydrolysis
This protocol is designed to isolate the ester product while minimizing its decomposition.[3]
-
Cool the reaction: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Quench carefully: Slowly add a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Be cautious of CO₂ evolution.
-
Extract promptly: Extract the ester into a non-polar organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash with brine: Wash the organic layer with cold, saturated aqueous NaCl (brine) to remove residual water.[3]
-
Dry and concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.[3]
Summary of Stability Data
| Condition | Primary Reaction | Key Factors Influencing Rate | Mitigation Strategies |
| Acidic (Aqueous) | Hydrolysis | Temperature, Water Concentration, Acid Strength | Lower temperature, minimize water, use milder acid |
| Basic (Aqueous) | Saponification (Hydrolysis) | Temperature, Base Concentration, Base Strength | Lower temperature, use a weaker base, limit reaction time |
| Basic (with Nucleophiles) | Conjugate Addition | Nucleophile Hardness/Softness, Steric Hindrance | Use hard nucleophiles for 1,2-addition, protect the double bond |
References
-
1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. PubMed. Available at: [Link]
-
Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Base-Catalyzed Reactions of α,β-Unsaturated Esters and Nitriles. 4. Dimerization of β-Alkyl-Substituted Acrylates. Weizmann Institute of Science. Available at: [Link]
-
Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Journal of the American Chemical Society. Available at: [Link]
-
Conjugate Addition in Alpha Beta Unsaturated Ketones Aldehydes and Carboxylic Acid Derivatives. YouTube. Available at: [Link]
-
19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. National Institutes of Health. Available at: [Link]
-
Ester Hydrolysis Mechanism Base Catalyzed. www .ec -undp. Available at: [Link]
-
Significances conjugate addition modes of α,β-unsaturated compounds. ResearchGate. Available at: [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
- Catalyzed isomerization of alpha-beta unsaturated carboxylic acid esters. Google Patents.
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]
-
ester hydrolysis rate: Topics by Science.gov. Science.gov. Available at: [Link]
-
Acid Catalyzed Hydrolysis of Esters (II). Chemistry LibreTexts. Available at: [Link]
-
Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
-
Why are my ester hydrolysis not working : r/Chempros. Reddit. Available at: [Link]
-
Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. National Institutes of Health. Available at: [Link]
-
Base-Catalyzed Reactions of α,β-Unsaturated Esters and Nitriles. 3. Alkali Metal Catalyzed Di- and Trimerization of Acrylates. Weizmann Institute of Science. Available at: [Link]
-
Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. Available at: [Link]
-
The Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Available at: [Link]
-
acid-catalyzed mechanism of ester hydrolysis. YouTube. Available at: [Link]
-
Determination of the Esters by Alkaline Hydrolysis. Tennessee Academy of Science. Available at: [Link]
-
Acid-catalyzed ester hydrolysis. Khan Academy. Available at: [Link]
-
Ester Hydrolysis Mechanism Base Catalyzed. UCLA. Available at: [Link]
-
4-Pentenoic acid, 2-methyl-. Synerzine. Available at: [Link]
- Method of catalytically hydrolyzing alpha, beta-unsaturated carbonyl compounds. Google Patents.
-
Chemistry Vignettes: Base catalysed ester hydrolysis. YouTube. Available at: [Link]
-
Saponification-Typical procedures. OperaChem. Available at: [Link]
- Isomerization of alpha-beta unsaturated carboxylic acids. Google Patents.
-
12BL Experiment 5: Ester Hydrolysis Safety: Proper lab goggles/glasses must b. UCLA. Available at: [Link]
-
Video: Ester Hydrolysis | Overview, Procedure & Mechanism. Study.com. Available at: [Link]
-
Ester hydrolysis. Available at: [Link]
-
2-methyl-4-pentenoic acid. The Good Scents Company. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
4-methyl-2-pentenoic acid. The Good Scents Company. Available at: [Link]
-
Saponification of methyl benzoate. YouTube. Available at: [Link]
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Technical Support Center: Purification of α,β-Unsaturated Esters
Welcome to the Technical Support Center for the purification of α,β-unsaturated esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating these valuable compounds. The inherent reactivity of the conjugated system in α,β-unsaturated esters presents unique purification hurdles, from isomerization and polymerization to hydrolysis.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your target molecules.
I. Troubleshooting Guide: Navigating Common Purification Pitfalls
This section addresses specific issues you may encounter during the purification of α,β-unsaturated esters, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Isomerization of the Double Bond (E/Z Mixture or Migration)
One of the most frequent challenges is the isomerization of the carbon-carbon double bond, leading to a mixture of E and Z isomers or migration of the double bond out of conjugation (to the β,γ-position).[3][4][5] This can be triggered by heat, light, or the presence of acid or base catalysts.
Symptoms:
-
NMR spectra show complex signals in the vinylic region, indicating the presence of multiple isomers.
-
Chromatographic analysis (TLC, HPLC, GC) reveals multiple, often poorly resolved, spots or peaks corresponding to the isomers.
-
Inconsistent biological activity or reactivity in subsequent steps.
Troubleshooting Protocol:
-
Re-evaluate Your Purification Conditions:
-
Chromatography: If using silica gel, which is inherently acidic, consider deactivating it by pre-treating with a solution of triethylamine in your eluent (e.g., 1% triethylamine in hexanes/ethyl acetate). Alternatively, use a less acidic stationary phase like neutral alumina.
-
Distillation: Avoid excessive heating. Use vacuum distillation to lower the boiling point. Ensure the distillation apparatus is free of acidic or basic residues. The addition of a radical inhibitor (like hydroquinone) can also prevent isomerization at high temperatures.
-
Extraction: Use neutral water for aqueous washes. If an acidic or basic wash is necessary, perform it quickly at low temperatures and immediately neutralize the organic layer.
-
-
Protect from Light: Some α,β-unsaturated esters are photosensitive and can undergo photoisomerization.[4][5] Wrap your flasks and columns in aluminum foil to exclude light.
-
Consider the Synthesis Reaction Work-up: The isomerization may be occurring before purification. Ensure that the reaction work-up is performed under neutral conditions and at low temperatures.
Issue 2: Polymerization of the Ester
The conjugated system of α,β-unsaturated esters makes them susceptible to radical or Michael-addition-initiated polymerization, especially at elevated temperatures or in the presence of initiators.[2][6]
Symptoms:
-
Formation of a viscous oil or an insoluble solid during purification.
-
Low recovery of the desired monomeric ester.
-
Broad, featureless signals in the NMR spectrum, characteristic of polymeric material.
Troubleshooting Protocol:
-
Inhibit Radical Polymerization:
-
Add a radical inhibitor, such as hydroquinone (HQ) or butylated hydroxytoluene (BHT), to your crude product before purification. A concentration of 100-200 ppm is typically sufficient.
-
Ensure that solvents used for purification have been purged of peroxides, which can initiate polymerization.
-
-
Control Temperature:
-
Perform all purification steps at the lowest practical temperature. Use cold water baths for extractions and flash chromatography.
-
If distillation is necessary, use high vacuum and a short path distillation apparatus to minimize the residence time at high temperatures.
-
-
Maintain an Inert Atmosphere: Whenever possible, handle the α,β-unsaturated ester under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate species that initiate polymerization.
Issue 3: Hydrolysis of the Ester Functional Group
The ester group can be hydrolyzed back to the corresponding carboxylic acid and alcohol, particularly under acidic or basic conditions.[7][8][9]
Symptoms:
-
Presence of a carboxylic acid impurity, detectable by a broad peak in the NMR spectrum and a characteristic spot on the TLC plate (often streaky).
-
Changes in the pH of aqueous layers during work-up.
-
Difficulty in removing the acidic impurity by chromatography alone.
Troubleshooting Protocol:
-
Neutralize the Crude Product: Before purification, wash the organic solution of your crude product with a mild base, such as saturated sodium bicarbonate solution, to remove any acidic impurities that could catalyze hydrolysis.[10] Follow this with a wash with brine to remove excess water.
-
Use Anhydrous Conditions: Ensure all solvents and reagents used in the purification are dry, as water is a reactant in hydrolysis.
-
Avoid Strong Acids and Bases: If your purification scheme requires pH adjustment, use buffered solutions or weak acids/bases and minimize contact time.
-
Post-Purification Removal of Carboxylic Acid: If hydrolysis occurs, the resulting carboxylic acid can often be removed by a simple extraction with a dilute aqueous base.
II. Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic technique for purifying α,β-unsaturated esters?
A1: Flash column chromatography is the most common and often the most effective method. However, the choice of stationary and mobile phases is critical:
| Stationary Phase | Mobile Phase (Eluent) | Considerations |
| Silica Gel | Hexanes/Ethyl Acetate, Hexanes/Dichloromethane | Standard choice, but its acidity can cause isomerization or degradation. Consider deactivation with triethylamine. |
| Neutral Alumina | Hexanes/Ethyl Acetate | A good alternative to silica gel for acid-sensitive compounds. |
| Reverse-Phase Silica (C18) | Acetonitrile/Water, Methanol/Water | Useful for more polar α,β-unsaturated esters. Allows for purification under neutral pH conditions. |
Q2: My α,β-unsaturated ester is volatile. How can I purify it without significant loss?
A2: For volatile esters, distillation is often preferred over chromatography. To minimize losses:
-
Use a short path distillation apparatus.
-
Apply a high vacuum to reduce the boiling point.
-
Use a well-chilled receiving flask (a dry ice/acetone bath is recommended).
If chromatography is necessary, use a closed system and avoid excessive solvent evaporation during fraction collection.
Q3: How can I separate E and Z isomers of my α,β-unsaturated ester?
A3: Separating geometric isomers can be challenging due to their similar polarities.
-
Chromatography: High-performance liquid chromatography (HPLC), particularly with a chiral stationary phase for certain molecules, can be effective. For flash chromatography, using a less polar solvent system and a long column can improve resolution.
-
Crystallization: If one isomer is a solid or can be induced to crystallize, fractional crystallization can be a powerful separation technique. The presence of double bonds can influence the packing of molecules in a crystal lattice.[11]
Q4: I have carbonyl-containing impurities in my α,β-unsaturated ester. How can I remove them?
A4: Carbonyl impurities, such as aldehydes, can be difficult to separate by chromatography. An effective method is to wash the crude product with an aqueous solution of sodium bisulfite.[12] The bisulfite forms a water-soluble adduct with the aldehyde, which can then be removed in the aqueous phase.
Q5: Can I use crystallization to purify my α,β-unsaturated ester?
A5: Yes, if your compound is a solid at or below room temperature, crystallization can be an excellent purification method. It is highly selective and can yield very pure material. The choice of solvent is crucial; you are looking for a solvent in which your ester is soluble at high temperatures but sparingly soluble at low temperatures.
III. Visualization of Key Processes
Workflow for Troubleshooting Purification Issues
The following diagram outlines a logical workflow for diagnosing and solving common purification problems with α,β-unsaturated esters.
Caption: A decision-making workflow for troubleshooting common purification challenges.
Isomerization Pathways
This diagram illustrates the potential isomerization pathways that can complicate purification.
Caption: Potential isomerization pathways for α,β-unsaturated esters.
IV. References
-
Google Patents. (n.d.). Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters. Retrieved January 6, 2026, from
-
Google Patents. (n.d.). Methods of forming alpha, beta-unsaturated acids and esters. Retrieved January 6, 2026, from
-
Angewandte Chemie International Edition. (2019). Enantioselective Contra-Thermodynamic Positional Isomerization of α,β-Unsaturated Esters.
-
Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved January 6, 2026, from [Link]
-
Journal of the American Chemical Society. (2021). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters.
-
J-Stage. (2020). Selective Reduction of α,β-Unsaturated Weinreb Amides in the Presence of α,β-Unsaturated Esters. Retrieved January 6, 2026, from [Link]
-
YouTube. (2012, April 11). Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide). Retrieved January 6, 2026, from [Link]
-
ACS Publications. (2005). Conversion of α,β-Unsaturated Aldehydes into Saturated Esters: An Umpolung Reaction Catalyzed by Nucleophilic Carbenes.
-
Fiveable. (n.d.). α,β-unsaturated ester Definition. Retrieved January 6, 2026, from [Link]
-
Journal of the American Chemical Society. (2022). Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis.
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved January 6, 2026, from [Link]
-
National Institutes of Health. (2019). Metal‐Free Photochemical Olefin Isomerization of Unsaturated Ketones via 1,5‐Hydrogen Atom Transfer.
-
National Institutes of Health. (2021). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters.
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved January 6, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved January 6, 2026, from [Link]
-
National Institutes of Health. (2012). Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile.
-
ResearchGate. (2008). Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes.
-
National Institutes of Health. (2021). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates.
-
RSC Publishing. (2018). Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization.
-
Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved January 6, 2026, from [Link]
-
Google Patents. (n.d.). Process for producing alpha, beta-unsaturated carboxylic acid esters. Retrieved January 6, 2026, from
-
RSC Publishing. (2018). Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization.
-
MDPI. (2020). Straightforward Synthetic Protocol to Bio-Based Unsaturated Poly(ester amide)s from Itaconic Acid with Thixotropic Behavior.
-
YouTube. (2019, January 15). mechanism of ester hydrolysis. Retrieved January 6, 2026, from [Link]
-
Bangladesh Journals Online. (2010). Characterization and Synthesis of Some α, β-unsaturated Ester Derivatives from Aliphatic Aldehydes.
-
National Institutes of Health. (2024). Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components.
-
ResearchGate. (2008). (PDF) Catalytic synthesis of (E)-a,β-unsaturated esters from aldehydes and 1,1-diethoxyethylene. Retrieved January 6, 2026, from [Link]
-
Tebubio. (2016, February 11). Antibody purification troubleshooting tips. Retrieved January 6, 2026, from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Metal‐Free Photochemical Olefin Isomerization of Unsaturated Ketones via 1,5‐Hydrogen Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Straightforward Synthetic Protocol to Bio-Based Unsaturated Poly(ester amide)s from Itaconic Acid with Thixotropic Behavior [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters - Google Patents [patents.google.com]
Technical Support Center: Interpreting Complex NMR Spectra of Methyl 4-methyl-2-pentenoate Reaction Mixtures
Welcome to the technical support guide for navigating the complexities of NMR spectra derived from the synthesis of Methyl 4-methyl-2-pentenoate. This guide is designed for researchers, chemists, and drug development professionals who utilize NMR spectroscopy for reaction monitoring and structural elucidation. Here, we move beyond textbook examples to address the real-world challenges of interpreting messy, overlapping spectra from crude reaction mixtures.
Frequently Asked Questions (FAQs)
Section 1: The Fundamentals - Your Target Molecule
Question: My primary goal is to synthesize the (E)-isomer of this compound. What should its ideal ¹H NMR spectrum look like?
Answer: In an ideal spectrum of pure (E)-Methyl 4-methyl-2-pentenoate, you should be able to identify five distinct signals. The key to the assignment is understanding the electronic environment of each proton and its coupling partners. The α,β-unsaturation is critical; the electron-withdrawing effect of the ester carbonyl group deshields the olefinic protons, shifting them downfield.
The most characteristic signals are the two olefinic protons (H2 and H3). For the (E)-isomer, these protons are trans to each other, resulting in a large coupling constant (J), typically around 15-16 Hz.
Table 1: Predicted ¹H NMR Data for (E)-Methyl 4-methyl-2-pentenoate
| Proton Label | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Notes |
| H2 | ~6.8 - 7.0 | Doublet of doublets (dd) | J2,3 ≈ 15.6, J2,4 ≈ 1.5 | 1H | Olefinic proton α to the carbonyl. Deshielded. |
| H3 | ~5.7 - 5.9 | Doublet of doublets (dd) | J3,2 ≈ 15.6, J3,4 ≈ 6.8 | 1H | Olefinic proton β to the carbonyl. |
| OCH₃ | ~3.7 | Singlet (s) | N/A | 3H | Methyl ester protons. |
| H4 | ~2.4 - 2.6 | Multiplet (m) | - | 1H | Allylic methine proton. Coupled to H2, H3, and the isopropyl methyls. |
| C(CH₃)₂ | ~1.0 - 1.1 | Doublet (d) | J ≈ 6.8 | 6H | Diastereotopic methyl protons of the isopropyl group. |
Question: My reaction produced a mixture of isomers. How can I distinguish the (Z)-isomer from the (E)-isomer in the ¹H NMR spectrum?
Answer: The most reliable way to distinguish between E and Z isomers of α,β-unsaturated systems is by the coupling constant between the vinylic protons (H2 and H3).[1] While chemical shifts can be similar, the spatial arrangement of these protons directly impacts their J-coupling value.
-
E (trans) Isomer: Shows a large coupling constant, J2,3 ≈ 15-18 Hz .
-
Z (cis) Isomer: Shows a smaller coupling constant, J2,3 ≈ 10-12 Hz .
Additionally, you may observe a "roofing effect" where the inner peaks of the coupled doublets are taller, leaning towards each other, which can help identify coupling partners in a crowded spectrum.[2] The chemical shift of the β-proton (H3) in the Z-isomer is often slightly upfield compared to the E-isomer due to anisotropic effects.
Section 2: Troubleshooting the Crude Reaction Mixture
Question: My crude ¹H NMR spectrum is a mess of overlapping signals. Where do I even begin?
Answer: Interpreting a crude NMR spectrum is a systematic process of elimination and identification. Avoid the temptation to focus only on what you hope to see. A crude spectrum provides a complete picture of your reaction's outcome.
Here is a logical workflow to tackle the complexity:
Caption: Logical workflow for interpreting a complex crude NMR spectrum.
Start by identifying known, simple signals like the residual solvent peak and TMS.[3] Then, focus on the most diagnostic regions of the spectrum. For this reaction, the olefinic region (δ 5.5-7.5 ppm) is the most informative for identifying your product.
Question: I see signals that are definitely not my product. What are the likely culprits in a Horner-Wadsworth-Emmons (HWE) reaction?
Answer: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for generating (E)-alkenes, but crude mixtures often contain several other species.[4]
-
Unreacted Isobutyraldehyde (Starting Material): Look for a characteristic aldehyde proton signal between δ 9.5 - 9.8 ppm . This will be a doublet coupled to the methine proton.
-
Unreacted Phosphonate Reagent (e.g., Triethyl phosphonoacetate): This reagent has an acidic α-proton, which appears as a doublet around δ 2.8 - 3.0 ppm due to coupling with the phosphorus nucleus (²JP,H ≈ 21 Hz). You will also see the ethyl group signals (a quartet at ~δ 4.1 and a triplet at ~δ 1.3).
-
Phosphate Byproduct: The main byproduct of the HWE reaction is a water-soluble phosphate salt.[5] While this is often removed during aqueous workup, residual amounts can sometimes be seen. Its signals are often broad and may be difficult to pinpoint without spiking the sample.
-
Wittig Reaction Alternative: If a classic Wittig reaction was used, the primary byproduct is triphenylphosphine oxide (TPPO) . This compound has characteristic multiplets in the aromatic region (δ 7.5-7.8 ppm) and can be difficult to remove without chromatography.[5]
Table 2: Common Impurities in this compound Synthesis (HWE Route)
| Compound | Key ¹H NMR Signal (δ, ppm) | Multiplicity / Notes | Reason for Presence |
| Isobutyraldehyde | 9.6 | Doublet (d) | Unreacted starting material |
| Triethyl phosphonoacetate | 2.9 (CH₂) | Doublet (JP,H ≈ 21 Hz) | Unreacted HWE reagent |
| 4.1 (OCH₂) | Quartet (q) | ||
| Diethyl phosphate | Variable, often broad | - | Water-soluble byproduct |
Question: How can I accurately determine the E/Z ratio from the crude ¹H NMR?
Answer: Quantitative NMR (qNMR) relies on the principle that the integrated area of a signal is directly proportional to the number of protons it represents.[6] To determine the E/Z ratio, you must:
-
Identify Non-Overlapping Signals: Find a signal unique to the E-isomer and a signal unique to the Z-isomer that are well-resolved from all other peaks. The olefinic protons are often good candidates.
-
Integrate Carefully: Set the integral of one of the unique signals (e.g., the H2 doublet of the E-isomer) to a known value (e.g., 1.00).
-
Compare Integrals: The integral of the corresponding signal for the other isomer will give you the relative ratio.
Example: If the integral of the trans-doublet (H2, E-isomer) is set to 1.00 and the integral of the cis-doublet (H2, Z-isomer) is 0.15, your E/Z ratio is approximately 1.00 : 0.15, or ~87:13.
Question: My peaks are broad and the resolution is poor. What can I do?
Answer: Poor line shape is a common issue that can almost always be fixed. The primary causes are:
-
Poor Shimming: The magnetic field is not homogeneous. This is the most common cause. Always re-shim the spectrometer for your specific sample.
-
Insoluble Material: Your sample contains suspended solids. Even a small amount of precipitate can disrupt field homogeneity.[7] Filter your sample through a small plug of glass wool or cotton in a Pasteur pipette before transferring it to the NMR tube.[8]
-
High Concentration: An overly concentrated sample can lead to viscosity-related peak broadening.[9] Dilute your sample if necessary. A typical concentration for ¹H NMR is 1-5 mg in 0.6-0.7 mL of solvent.[3]
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause severe line broadening. While less common, this can be an issue if using certain reagents or catalysts.
Section 3: Advanced Techniques for Complex Cases
Question: When should I use a 2D COSY experiment, and what will it show me?
Answer: A COrrelation SpectroscopY (COSY) experiment is your go-to tool when you need to confirm which protons are coupled to each other (i.e., are on adjacent carbons).[10] It is invaluable for piecing together molecular fragments. A COSY spectrum plots a ¹H spectrum on both the X and Y axes. The diagonal shows the 1D spectrum, while the off-diagonal "cross-peaks" connect signals that are J-coupled.
For this compound, a COSY spectrum would definitively show:
-
A cross-peak between the isopropyl methyls (δ ~1.0 ppm) and the methine H4 (δ ~2.5 ppm).
-
Cross-peaks connecting H4 to both olefinic protons, H3 (δ ~5.8 ppm) and H2 (δ ~7.0 ppm).
-
A strong cross-peak between the two olefinic protons, H2 and H3.
-
Crucially, no cross-peak between the OCH₃ singlet and any other proton, confirming it is an isolated methyl group.
Caption: Expected ¹H-¹H COSY correlations for the product.
Question: The connectivity is still unclear. How can a Heteronuclear Multiple Bond Correlation (HMBC) experiment help?
Answer: An HMBC experiment is one of the most powerful tools for elucidating a complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JC,H, ³JC,H). This allows you to connect molecular fragments that are separated by quaternary carbons or heteroatoms, which a COSY experiment cannot do.
Key HMBC correlations for confirming your product structure would be:
-
Correlation from the OCH₃ protons (δ ~3.7) to the ester carbonyl carbon (C1, δ ~166 ppm). This definitively proves the methyl ester functionality.
-
Correlations from the olefinic H2 proton (δ ~7.0) to the carbonyl carbon (C1) and the methine carbon (C4) .
-
Correlation from the isopropyl methyl protons (δ ~1.0) to the olefinic carbon C3 .
Protocols & Workflows
Protocol 1: Preparation of a Crude Reaction Mixture for NMR
Causality: Proper sample preparation is the most critical step for obtaining a high-quality, interpretable spectrum. The goal is to create a homogeneous solution free of particulates and residual volatile solvents from the reaction.[11]
-
Aliquot Sampling: Carefully take a representative aliquot (e.g., 50-100 µL) from your crude reaction mixture.
-
Solvent Removal: If the reaction was run in a volatile, non-deuterated solvent (e.g., THF, DCM), transfer the aliquot to a small vial. Gently blow a stream of nitrogen or argon over the sample to evaporate the solvent. For higher boiling solvents, use a high-vacuum line for 15-30 minutes.[8]
-
Workup (Optional but Recommended): For HWE reactions, a mini-workup is highly effective. Add ~1 mL of diethyl ether and ~1 mL of water to the vial. Shake well, then carefully remove the aqueous layer containing the phosphate byproduct. Wash the organic layer again with brine, then dry it over a small amount of anhydrous Na₂SO₄.
-
Filtration: Using a Pasteur pipette with a small, tight plug of glass wool or cotton at the neck, filter the organic solution into a clean, dry vial to remove the drying agent and any other particulates.[7]
-
Final Concentration: Evaporate the solvent from the filtered solution under a gentle stream of nitrogen.
-
Dissolution & Transfer: Dissolve the crude residue in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved. Transfer the homogeneous solution to a clean, high-quality NMR tube. The sample height should be 4-5 cm.[3][7]
Protocol 2: Acquiring and Interpreting a Basic COSY Spectrum
Causality: This protocol outlines the general steps for using a COSY experiment to establish proton-proton connectivity, which is essential for confirming that the desired bond framework has been formed.
-
Acquire a Standard ¹H Spectrum: Obtain a high-quality, well-shimmed 1D proton spectrum of your sample first. This will serve as the reference for your 2D spectrum.
-
Set Up the COSY Experiment: Load a standard COSY pulse program (e.g., cosygpqf on Bruker systems). The instrument software will typically set most parameters automatically based on your ¹H spectrum.
-
Acquisition: A basic COSY for a moderately concentrated sample can be acquired in 15-30 minutes.
-
Processing: After acquisition, the data is processed with a Fourier transform in both dimensions (F2 and F1). The processed spectrum should be symmetrized.
-
Interpretation:
-
Locate the diagonal peaks, which correspond to your 1D spectrum.
-
Select a diagonal peak of interest (e.g., the methine H4 multiplet).
-
Look for off-diagonal cross-peaks in the same horizontal and vertical lines as your selected peak.
-
For H4, you should see cross-peaks that align with the olefinic protons (H2, H3) and the isopropyl methyls, confirming they are neighbors in the spin system. Trace these connections for all signals to build your molecular fragments.[10]
-
References
-
Reddit User Discussion on r/OrganicChemistry. (2021). What are the best practices for sample preparation for NMR analysis? [Online Forum]. Available at: [Link]
-
Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Urbańczyk, M., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. Available at: [Link]
-
PubChem. This compound. National Library of Medicine. Available at: [Link]
-
Reich, H. J. Organic Chemistry Data. University of Wisconsin. Available at: [Link]
-
San Diego State University, NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]
-
AOCS. (2019). Quantification by 1H-NMR. American Oil Chemists' Society. Available at: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
University of California, Davis. HMBC: Heteronuclear Multiple Bond Coherence. Available at: [Link]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. acdlabs.com [acdlabs.com]
- 3. organomation.com [organomation.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aocs.org [aocs.org]
- 7. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 8. reddit.com [reddit.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
Effect of base choice on Horner-Wadsworth-Emmons reaction outcome
Topic: Effect of Base Choice on Reaction Outcome
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choice of a base in the HWE reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes, from stereoselectivity to yield, especially when dealing with sensitive or complex substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How does the choice of base fundamentally dictate the E/Z stereoselectivity in the HWE reaction?
A1: The stereochemical outcome of the HWE reaction is a classic example of kinetic versus thermodynamic control, and the base is the primary lever to switch between these pathways.[1][2]
-
Thermodynamic Control (Favors E-alkene): The (E)-alkene is typically the more thermodynamically stable product.[3] This outcome is favored when the initial steps of the reaction mechanism are reversible. Weaker bases (like NaH, NaOEt) and higher reaction temperatures allow the intermediates (oxaphosphetanes) to equilibrate to the more stable anti configuration, which then eliminates to form the (E)-alkene.[4][5] The rate-determining step in this pathway is the final elimination.[6]
-
Kinetic Control (Favors Z-alkene): The (Z)-alkene is the product of the faster, kinetically controlled pathway.[7][8] This is achieved by making the initial addition of the phosphonate carbanion to the carbonyl irreversible, or at least faster than the subsequent elimination. Strong, non-coordinating bases like Potassium Hexamethyldisilazide (KHMDS), often used with a crown ether (18-crown-6) to sequester the potassium cation, are ideal for this purpose.[4][9] These conditions, combined with low temperatures (-78 °C), trap the initial syn addition product, which rapidly eliminates to give the (Z)-alkene.[10] This specific modification is known as the Still-Gennari olefination .[3][4]
The key takeaway is that strong, dissociating bases at low temperatures lock in the kinetic product (Z), while weaker bases or higher temperatures allow for equilibration and favor the thermodynamic product (E).[4][10]
Caption: Fig 1. Kinetic vs. Thermodynamic Control in HWE.
Q2: My reaction has a low yield. Could the base be the problem, and how do I troubleshoot it?
A2: Yes, an inappropriate base is a very common cause of low yields in HWE reactions.[11] Here’s a troubleshooting workflow:
-
Incomplete Deprotonation: The alpha-protons of phosphonates stabilized by an ester group typically have a pKa around 18-20. Your base must be strong enough for efficient deprotonation. If you are using a weak base like K₂CO₃ or an amine base without additives and seeing a low yield with unreacted starting material, the base is likely too weak.
-
Solution: Switch to a stronger base like sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS).[12]
-
-
Side Reactions with Substrate: Your aldehyde or ketone may be sensitive to strong bases, leading to decomposition, self-condensation (e.g., aldol), or other side reactions.[11] This is often the case with enolizable ketones or aldehydes with other base-labile functional groups.
-
Solution: Use milder conditions. The Masamune-Roush conditions , which employ lithium chloride (LiCl) and a mild organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA), are an excellent choice for base-sensitive substrates.[4][11][13] The Lewis acidic Li⁺ cation coordinates to the carbonyl oxygen, enhancing its electrophilicity and allowing a weaker base to be effective.[14]
-
-
Side Reactions with Phosphonate: Some phosphonates, particularly those with additional reactive sites, can be degraded by the base. For example, using a very strong base like n-BuLi with a brominated phosphonate can lead to unwanted side reactions at the C-Br bond.[11]
-
Solution: Again, milder conditions like Masamune-Roush are recommended. Carefully match the base strength to only deprotonate the desired acidic proton.
-
Caption: Fig 2. Troubleshooting workflow for low HWE yields.
Q3: I need to synthesize a (Z)-alkene. What are the best bases and conditions to use?
A3: Achieving high Z-selectivity requires moving from thermodynamic to kinetic control. The gold standard for this is the Still-Gennari modification .[4]
The critical components for high Z-selectivity are:
-
Phosphonate Structure: Use phosphonates with electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl) or diaryl esters.[3][4][15] These groups accelerate the final elimination step, making the initial addition effectively irreversible.[4][10]
-
Base and Cation: A strong, bulky, non-coordinating base is required. Potassium Hexamethyldisilazide (KHMDS) is the base of choice.[3][9] The potassium cation is crucial.
-
Additive: 18-crown-6 is used to sequester the potassium cation. This creates a "naked," highly reactive phosphonate anion, which promotes the kinetic addition pathway.[4][9]
-
Solvent and Temperature: The reaction must be run in a polar aprotic solvent like THF at low temperatures (-78 °C) to prevent equilibration of the intermediates.[6][10]
Combining these factors—an electron-deficient phosphonate, KHMDS, 18-crown-6, and low temperature—will reliably produce the (Z)-alkene with high stereoselectivity.[3]
Data Summary: Base Selection Guide
The following table summarizes common base systems and their impact on the HWE reaction outcome.
| Base System | Typical Conditions | Control Pathway | Primary Outcome | Best For... |
| NaH | THF or DME, 0 °C to RT | Thermodynamic | (E)-alkene [16][17] | Standard, robust substrates where E-selectivity is desired. |
| K₂CO₃ | THF/H₂O or MeCN, RT | Thermodynamic | (E)-alkene [6] | Highly activated phosphonates and sensitive substrates. |
| DBU / LiCl | MeCN, -15 °C to RT | Thermodynamic (Lewis-Acid Assisted) | (E)-alkene [4][11] | Base-sensitive aldehydes and ketones (Masamune-Roush).[13] |
| TEA / MgX₂ | THF, RT | Thermodynamic (Lewis-Acid Assisted) | (E)-alkene [4] | Alternative mild conditions for sensitive substrates (Rathke).[13] |
| KHMDS / 18-crown-6 | THF, -78 °C | Kinetic | (Z)-alkene [4][9] | Achieving high Z-selectivity (Still-Gennari).[3] |
| n-BuLi | THF, -78 °C | Kinetic | Variable, often (Z) | Non-stabilized phosphonates (more akin to Wittig). High risk of side reactions.[11] |
Experimental Protocols
Protocol 1: General Procedure for (E)-Alkene Synthesis (NaH Base)
This protocol is a standard starting point for achieving the thermodynamically favored (E)-alkene.[12]
-
Setup: Flame-dry a round-bottom flask containing a stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Add anhydrous THF via syringe. Add the phosphonate ester (1.1 equiv).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Carbonyl Addition: Cool the resulting ylide solution back to 0 °C. Slowly add a solution of the aldehyde or ketone (1.0 equiv) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Still-Gennari Procedure for (Z)-Alkene Synthesis (KHMDS/18-Crown-6)
This protocol is designed specifically to achieve high Z-selectivity.[4][6]
-
Setup: Flame-dry a round-bottom flask containing a stir bar under vacuum and backfill with an inert gas.
-
Reagent Addition: Add anhydrous THF. Add 18-crown-6 (1.5 equiv) and stir until dissolved. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add KHMDS (1.0 M in THF, 1.1 equiv) dropwise. Stir for 10 minutes. Add a solution of the bis(trifluoroethyl)phosphonate reagent (1.1 equiv) in THF. Stir for 30-60 minutes at -78 °C.
-
Carbonyl Addition: Slowly add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Reaction: Stir the mixture at -78 °C for 1-3 hours, monitoring progress by TLC.
-
Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: Masamune-Roush Procedure for Base-Sensitive Substrates (DBU/LiCl)
This protocol is ideal for substrates that cannot tolerate strong bases like NaH.[11][13]
-
Setup: Flame-dry a Schlenk flask containing a stir bar and lithium chloride (LiCl, 1.2 equiv) under vacuum and backfill with an inert gas.
-
Reagent Addition: Add anhydrous acetonitrile (MeCN). Add the phosphonate ester (1.2 equiv) and the base-sensitive aldehyde (1.0 equiv).
-
Base Addition: Cool the suspension to 0 °C. Add DBU (1.2 equiv) dropwise via syringe over several minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Workup: Quench the reaction with water or saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. Retrieved from [Link]
-
Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815–6821. [Link]
-
Sano, S., et al. (2000). Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner−Emmons Reagents, Ethyl (Diarylphosphono)acetates. The Journal of Organic Chemistry, 65(2), 433-439. [Link]
-
Pessoa, C., & Silva, A. M. S. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(8), 743-773. [Link]
-
National Institutes of Health. (n.d.). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. Retrieved from [Link]
-
ACS Publications. (2022). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7206. [Link]
-
ResearchGate. (n.d.). Z-Selective Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
YouTube. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved from [Link]
-
OpenStax. (2023). 14.3 Kinetic versus Thermodynamic Control of Reactions. Retrieved from [Link]
-
YouTube. (2023). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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Technical Support Center: Managing the Thermal Instability of Methyl 4-methyl-2-pentenoate
Welcome to the technical support center for Methyl 4-methyl-2-pentenoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the thermal instability of this compound during experimental procedures. Our goal is to equip you with the knowledge to anticipate and mitigate potential challenges, ensuring the integrity and success of your research.
Introduction: Understanding the Inherent Reactivity
This compound is an α,β-unsaturated ester, a class of compounds known for their utility in organic synthesis. However, the very electronic nature that makes them valuable reaction partners also contributes to their inherent instability, particularly under thermal stress. The conjugated system of the carbon-carbon double bond and the carbonyl group creates reactive sites susceptible to various degradation pathways.[1] This guide will delve into the common issues encountered and provide practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and stability of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: As an α,β-unsaturated ester, this compound is susceptible to three main degradation pathways, especially when exposed to heat, light, or contaminants:
-
Polymerization: The activated double bond can undergo free-radical polymerization, leading to an increase in viscosity and the formation of oligomeric or polymeric impurities.[2]
-
Oxidation: The alkene functionality is prone to oxidation, which can result in the formation of epoxides, aldehydes, ketones, or carboxylic acids. This process is accelerated by exposure to air and light.
-
Hydrolysis: The ester group can be hydrolyzed to 4-methyl-2-pentenoic acid and methanol, a reaction catalyzed by the presence of acid or base and water.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To maintain the purity and stability of this compound, it is crucial to store it under the following conditions:
-
Temperature: A cool environment, ideally between 2-8°C, is recommended.[3]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to prevent oxidation and hydrolysis.
-
Light: Protect from light to minimize photo-initiated degradation.
-
Additives: For long-term storage, the addition of a polymerization inhibitor may be considered.
Q3: Can this compound isomerize at high temperatures?
A3: Yes, thermal isomerization is a significant concern. Studies on similar α,β-unsaturated esters have shown that they can rearrange to the corresponding β,γ-unsaturated isomers at elevated temperatures, typically around 250-300°C.[4] This occurs through a 1,5-hydrogen transfer mechanism. Researchers should be aware of this potential side reaction when conducting experiments at high temperatures.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiments.
Issue 1: Unexpected Peaks in GC-MS Analysis After a High-Temperature Reaction
Q: I ran a reaction with this compound at 280°C and my GC-MS analysis shows several unexpected peaks. What could be the cause?
A: At elevated temperatures, you are likely observing products from thermal decomposition and isomerization.
Possible Causes and Solutions:
-
Isomerization: As mentioned in the FAQs, at temperatures above 250°C, this compound can isomerize to Methyl 4-methyl-3-pentenoate.[4] This isomer will have the same mass-to-charge ratio (m/z) but a different retention time in your GC analysis.
-
Solution: To confirm this, you can attempt to synthesize the β,γ-unsaturated isomer as a standard for comparison. If this isomerization is undesirable, consider if the reaction can be performed at a lower temperature, perhaps with a more active catalyst.
-
-
Decomposition Products: Thermal decomposition of esters can lead to a variety of smaller molecules. Studies on similar esters, like methyl decanoate, have shown the formation of smaller hydrocarbons (e.g., C1-C3), olefins, and carbon oxides at high temperatures.[5]
-
Solution: Analyze the fragmentation patterns of the unexpected peaks in your mass spectrum to identify potential decomposition products. If decomposition is significant, reducing the reaction temperature or time is the most effective solution.
-
Issue 2: Increased Viscosity and Reduced Purity of the Starting Material Over Time
Q: My stock of this compound has become more viscous, and a recent purity check shows the presence of higher molecular weight species. What is happening?
A: This is a classic sign of polymerization.
Possible Causes and Solutions:
-
Improper Storage: Exposure to heat, light, or oxygen can initiate free-radical polymerization.[2]
-
Solution: Ensure your material is stored at 2-8°C in a tightly sealed container under an inert atmosphere and protected from light.
-
-
Absence of an Inhibitor: For long-term storage, an inhibitor is often necessary to prevent polymerization.
-
Solution: Consider adding a polymerization inhibitor. Common choices for unsaturated monomers include hydroquinone, 4-methoxyphenol (MEHQ), or butylated hydroxytoluene (BHT).[2] The choice and concentration of the inhibitor will depend on your specific application and subsequent purification steps.
-
Issue 3: Inconsistent Reaction Yields and Byproduct Formation
Q: I am using this compound in a sensitive catalytic reaction, and I'm observing inconsistent yields and the formation of byproducts that suggest catalyst deactivation. What could be the issue?
A: The purity of your starting material is critical in catalysis. Impurities can act as catalyst poisons.
Possible Causes and Solutions:
-
Carbonyl Impurities: Aldehydes and other carbonyl-containing compounds can be present as impurities from the synthesis of the α,β-unsaturated ester. These can interfere with certain catalysts.
-
Solution: You can purify your this compound by treating it with an aqueous solution of a bisulfite salt under neutral conditions. The bisulfite will react with the carbonyl impurities to form water-soluble sulfonate salts that can be removed by extraction.[2]
-
-
Peroxides: Exposure to air can lead to the formation of peroxides, which can initiate unwanted side reactions and potentially deactivate catalysts.
-
Solution: Before use in a sensitive reaction, it is good practice to pass the ester through a column of activated alumina to remove peroxides.
-
Experimental Protocols
Protocol 1: Purification of this compound to Remove Carbonyl Impurities
This protocol describes a method for removing aldehyde and other carbonyl impurities.[2]
Materials:
-
This compound
-
Saturated aqueous sodium bisulfite solution
-
Diethyl ether or other suitable water-immiscible organic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in an equal volume of diethyl ether in a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bisulfite solution, shake the funnel vigorously for 2-3 minutes, and then allow the layers to separate. Drain and discard the aqueous layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic impurities.
-
Wash the organic layer with brine to remove any remaining water-soluble components.
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Addition of a Polymerization Inhibitor for Storage
This protocol provides a general guideline for adding a polymerization inhibitor.
Materials:
-
Purified this compound
-
Polymerization inhibitor (e.g., 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT))
-
Storage container (amber glass bottle with a PTFE-lined cap)
Procedure:
-
Determine the appropriate concentration of the inhibitor. A typical concentration range is 10-200 ppm.
-
Weigh the required amount of the inhibitor and dissolve it in a small amount of the purified this compound.
-
Add this concentrated solution to the bulk of the ester and mix thoroughly.
-
Transfer the stabilized ester to an appropriate storage container, flush the headspace with an inert gas (e.g., argon or nitrogen), and seal the container tightly.
-
Store the container at 2-8°C and away from light.
Visualizing Degradation Pathways
The following diagrams illustrate the key degradation pathways of this compound.
Caption: Primary degradation pathways of this compound.
Caption: A decision-making workflow for troubleshooting common issues.
Summary of Key Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | Minimizes thermal degradation and polymerization. |
| Storage Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation. |
| Light Exposure | Store in amber or opaque containers | Prevents photo-initiated reactions. |
| Long-term Storage | Consider adding a polymerization inhibitor (e.g., MEHQ, BHT) | Scavenges free radicals to prevent polymerization. |
| High-Temperature Reactions | Be aware of potential isomerization to the β,γ-unsaturated ester | This is a known thermal rearrangement pathway for this class of compounds. |
| Sensitive Reactions | Purify starting material to remove carbonyl and peroxide impurities | Impurities can act as catalyst poisons or initiate side reactions. |
By understanding the inherent reactivity of this compound and implementing these preventative and troubleshooting measures, researchers can ensure the quality of their starting materials and the reliability of their experimental outcomes.
References
Sources
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- 5. Experimental and modeling study of the thermal decomposition of methyl decanoate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment: GC-MS Analysis of Methyl 4-methyl-2-pentenoate
The Imperative of Purity in Scientific Endeavors
In the meticulous world of scientific research, particularly within drug development and chemical synthesis, the purity of a reagent is a cornerstone of reliable and reproducible results. For a compound like Methyl 4-methyl-2-pentenoate, an unsaturated ester with a molecular formula of C7H12O2, even trace impurities can significantly influence reaction kinetics, yield, and the structural integrity of the final product.[1][2] Its application as a building block in organic synthesis necessitates a stringent assessment of its purity to ensure the desired outcomes. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of this compound, grounded in scientific principles and practical application.
GC-MS: A Synergy of Separation and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that marries the exceptional separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. This combination is particularly well-suited for the analysis of volatile compounds like this compound, which has a boiling point of 74-75°C at 46mm Hg.[3]
The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. The separation of the sample's components is achieved based on their differential partitioning between the stationary phase coated on the column and the mobile gas phase. Compounds with higher volatility and less affinity for the stationary phase travel through the column faster, resulting in their earlier elution.
Following separation, the eluted components enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which bombards the molecules with a high-energy electron beam. This process fragments the molecules into a unique pattern of charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and measures their relative abundance. The resulting mass spectrum serves as a "chemical fingerprint," allowing for unambiguous identification of each compound by comparing it to spectral libraries such as the one maintained by the National Institute of Standards and Technology (NIST).[1]
A Validated GC-MS Protocol for Purity Assessment
The following protocol is a robust, self-validating system designed for the accurate and precise purity assessment of this compound.
Materials and Reagents
-
This compound: A reference standard of known purity (e.g., ≥97%) is required for method validation and as a comparator.[2]
-
Solvent: High-purity, volatile solvent such as dichloromethane or ethyl acetate.
-
Internal Standard (IS): A stable compound with a retention time that does not interfere with the analyte or potential impurities. Dodecane is a suitable choice.
Instrumentation
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for the analysis of esters (e.g., a DB-5ms or equivalent).
-
Mass Spectrometer: Capable of electron ionization and with a mass range appropriate for the analyte and potential fragments.
Experimental Workflow
Caption: A streamlined workflow for the GC-MS analysis of this compound.
GC-MS Parameters (Typical)
| Parameter | Setting | Rationale |
| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the sample. |
| Injection Mode | Split | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Oven Program | 50 °C (2 min), then ramp to 250 °C at 10 °C/min | Allows for the separation of volatile impurities from the main component. |
| Ion Source Temp. | 230 °C | Optimizes ionization efficiency. |
| Ionization Energy | 70 eV | Standard energy for generating reproducible mass spectra. |
| Mass Range | 40-300 amu | Covers the molecular ion and expected fragments of the analyte and common impurities. |
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a premier technique for this application, other methods are also used for purity assessment.[4][5][6][7] A comparative overview is essential for informed method selection.
| Technique | Principle | Advantages for this compound | Disadvantages for this compound |
| GC-MS | Separation by volatility, identification by mass spectrum. | High sensitivity and specificity; provides structural information for impurity identification. | Not suitable for thermally unstable or non-volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation by partitioning between a liquid mobile phase and a solid stationary phase. | Can analyze a wider range of compounds, including non-volatile ones. | Lower resolution for volatile compounds compared to GC; identification is less definitive without a mass spectrometer detector. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information and can be used for quantitative analysis without a reference standard for the analyte (qNMR). | Lower sensitivity compared to GC-MS; complex spectra can be difficult to interpret for mixtures.[4] |
| Melting/Boiling Point Determination | Measures the temperature at which a substance changes state. | Simple and inexpensive. | Insensitive to small amounts of impurities; only indicates the presence of impurities, not their identity or quantity.[4][5] |
Authoritative Grounding and Method Validation
The principles of this analytical approach are supported by standards from organizations like ASTM International. For instance, ASTM D5769 outlines a standard test method for the determination of aromatics in finished gasolines by GC-MS, demonstrating the robustness of the technique for quantitative analysis of organic compounds in a complex matrix.[8] Similarly, ASTM D6420 provides a standard for determining gaseous organic compounds, further validating the use of GC-MS for volatile analytes.[9][10] Pharmacopeias such as the United States Pharmacopeia (USP) also provide guidelines for impurity testing in drug substances and products, emphasizing the importance of robust analytical methods.[11][12]
Conclusion: The Analytical Edge of GC-MS
For the purity assessment of this compound, GC-MS offers an unparalleled combination of separation efficiency, sensitivity, and definitive identification. Its ability to not only quantify the main component but also to identify unknown impurities provides a comprehensive purity profile that is crucial for researchers, scientists, and drug development professionals. While other techniques have their place in the analytical laboratory, the volatile nature of this compound makes GC-MS the most powerful and appropriate tool for ensuring its quality and, by extension, the integrity of the scientific work in which it is employed.
References
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This compound | C7H12O2 | CID 5362843 - PubChem. Available at: [Link]
-
D6420 Standard Test Method for Determination of Gaseous Organic Compounds by Direct Interface Gas Chromatography-Mass Spectrometry - ASTM. Available at: [Link]
-
D4128 Standard Guide for Identification and Quantitation of Organic Compounds in Water by Combined Gas Chromatography and Electron Impact Mass Spectrometry - ASTM. Available at: [Link]
-
What methods are used to test the purity of organic compounds? - TutorChase. Available at: [Link]
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ASTM D6420-18 Red - Standard Test Method for Determination of Gaseous Organic Compounds by Direct Interface Gas Chromatography-Mass Spectrometry (Standard + Redline PDF Bundle). Available at: [Link]
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Chemical purity - Wikipedia. Available at: [Link]
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ASTM D5769 - Standard Test Method by GC-MS - SCION Instruments. Available at: [Link]
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2022-S-0006 Standard Practice for Gas Chromatography Electron Ionization Mass Spectrometry Analysis of Ignitable Liquids. Available at: [Link]
-
Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. Available at: [Link]
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How to determine the purity of newly synthesized organic compound? - ResearchGate. Available at: [Link]
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Content of the dossier for CEP applications for chemical purity and microbiological quality of substances for pharmaceutical use. Available at: [Link]
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9: Separation, Purification, and Identification of Organic Compounds - Chemistry LibreTexts. Available at: [Link]
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Quality Guidelines - ICH. Available at: [Link]
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Chemical purity – Knowledge and References - Taylor & Francis. Available at: [Link]
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1086 USP 37 page 828. As part of an ongoing monograph modernization initiative, the United States Pharmacopeial Convention (USP) - US Pharmacopeia (USP). Available at: [Link]
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The Purification of Organic Compound: Techniques and Applications - Reachem. Available at: [Link]
-
Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI - | Applications Notes - JEOL. Available at: [Link]
-
4-METHYL-2-PENTENOIC ACID, (2E)- - gsrs. Available at: [Link]
-
How can I identify C(3)-unsaturated fatty acids using GC-MS? Is it generate any characteristic fragment? | ResearchGate. Available at: [Link]
-
2-Methyl-4-pentenoic acid - SpectraBase. Available at: [Link]
-
Determination of Trace Levels of Fatty Acid Methyl Esters in Aviation Fuel by GC x GC-FID and Comparison with the Reference GC-MS Method - ResearchGate. Available at: [Link]
-
Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed. Available at: [Link]
-
Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis | Journal of the American Chemical Society. Available at: [Link]
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A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Assignment of Methyl 4-methyl-2-pentenoate
For researchers and professionals in drug development and chemical analysis, the unambiguous structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis and spectral assignment of methyl 4-methyl-2-pentenoate, a common unsaturated ester, and contrasts its spectral features with those of structurally related alternatives to aid in its definitive identification.
The Imperative of Precise Spectral Interpretation
In the synthesis and analysis of organic compounds, structural isomers can exhibit vastly different chemical and biological properties. A subtle change in geometry, such as the (E) and (Z) isomerism in this compound, can significantly alter its reactivity and interaction with biological systems. Therefore, a meticulous and confident assignment of its ¹H and ¹³C NMR spectra is not merely an academic exercise but a critical step in ensuring the purity, identity, and intended functionality of the molecule.
Unraveling the Structure: 1H and 13C NMR Spectral Data
The key to accurate spectral assignment lies in a detailed examination of chemical shifts (δ), coupling constants (J), and multiplicities. Below is a comprehensive, assigned dataset for the (E)-isomer of this compound, which is the more commonly synthesized and commercially available form.
Table 1: Assigned ¹H and ¹³C NMR Data for (E)-Methyl 4-methyl-2-pentenoate
| Atom # | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |
| 1 | 3.72 | s | - | 51.5 |
| 2 | 5.80 | d | 15.7 | 121.3 |
| 3 | 6.95 | dd | 15.7, 6.8 | 149.8 |
| 4 | 2.40 | m | 6.8, 6.7 | 31.2 |
| 5 | 1.05 | d | 6.7 | 22.3 |
| 6 | - | - | - | 170.1 |
Note: Data is typically acquired in CDCl₃ at room temperature. Chemical shifts can vary slightly depending on the solvent and concentration.
A Comparative Analysis: Distinguishing this compound from its Isomers and Analogs
To underscore the unique spectral signature of (E)-methyl 4-methyl-2-pentenoate, a comparison with its (Z)-isomer and other structurally similar α,β-unsaturated esters is essential.
Table 2: Comparative ¹H NMR Data of Related Unsaturated Esters
| Compound | H-2 (ppm) | H-3 (ppm) | J₂-₃ (Hz) | Key Distinguishing Features |
| (E)-Methyl 4-methyl-2-pentenoate | 5.80 (d) | 6.95 (dd) | 15.7 | Large trans-coupling constant (J₂-₃) is indicative of the (E)-geometry. The multiplet for H-4 is characteristic of the isopropyl group. |
| (Z)-Methyl 4-methyl-2-pentenoate | ~5.7 (d) | ~6.2 (dd) | ~11.5 | Smaller cis-coupling constant (J₂-₃) is the primary differentiating factor from the (E)-isomer. |
| Methyl Crotonate (trans) | 5.86 (dq) | 6.98 (dq) | 15.6 | Similar olefinic proton shifts to the target molecule, but the upfield signal is a doublet of quartets due to coupling with the C4 methyl group. |
| Methyl Tiglate | - | 6.86 (q) | - | The olefinic proton appears as a quartet due to coupling with the C4 methyl group. The absence of a proton at C2 is a key difference. |
| Methyl Angelate | - | 6.13 (q) | - | Similar to methyl tiglate, but the olefinic proton is at a significantly higher field due to the cis relationship between the ester and the ethyl group. |
This comparative data highlights how subtle structural changes manifest as distinct and measurable differences in NMR spectra, enabling confident identification.
Experimental Protocol for NMR Data Acquisition
Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.
Step-by-Step Sample Preparation
-
Sample Weighing: Accurately weigh 5-20 mg of the purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles or air bubbles.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak is often sufficient.
Data Acquisition Parameters
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra of small organic molecules on a 400 MHz spectrometer.
Table 3: Recommended NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Pulse Program | zg30 | zgpg30 | Standard single-pulse experiments for quantitative ¹H and proton-gated decoupled ¹³C spectra. |
| Number of Scans (NS) | 8-16 | 1024-4096 | Sufficient for good signal-to-noise in ¹H; more scans are needed for the less sensitive ¹³C nucleus. |
| Relaxation Delay (D1) | 1-2 s | 2-5 s | Allows for adequate relaxation of the nuclei between pulses, ensuring accurate integration. |
| Spectral Width (SW) | 12-16 ppm | 220-240 ppm | Encompasses the typical chemical shift range for organic molecules. |
| Acquisition Time (AQ) | 2-4 s | 1-2 s | Provides good digital resolution for accurate peak picking and coupling constant measurement. |
Visualizing the Assignments and Workflow
To further clarify the spectral assignments and the experimental process, the following diagrams are provided.
Caption: Standard workflow for NMR analysis from sample preparation to data processing.
Conclusion
The definitive structural assignment of this compound is readily achievable through a systematic analysis of its ¹H and ¹³C NMR spectra. The characteristic chemical shifts and, most notably, the large coupling constant between the olefinic protons, provide a clear spectral fingerprint for the (E)-isomer. By comparing this data with that of its (Z)-isomer and other related unsaturated esters, analysts can confidently distinguish it from potential impurities or isomeric byproducts. Adherence to rigorous experimental protocols ensures the acquisition of high-quality data, which is the foundation of accurate spectral interpretation and, ultimately, successful chemical research and development.
References
-
Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem . National Center for Biotechnology Information. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
"Standard Operating Procedure for NMR Experiments." (2023). Retrieved from a university facility website. [1]6. "Small molecule NMR sample preparation." (2023). Georgia Institute of Technology. [2]7. "NMR Sample Preparation." Chemical Instrumentation Facility, Iowa State University.
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A Senior Application Scientist's Guide: Wittig vs. Horner-Wadsworth-Emmons for α,β-Unsaturated Ester Synthesis
In the landscape of synthetic organic chemistry, the creation of carbon-carbon double bonds stands as a cornerstone transformation. Among the most reliable and widely adopted olefination strategies are the Wittig reaction and its powerful variant, the Horner-Wadsworth-Emmons (HWE) reaction.[1] For researchers engaged in the synthesis of complex molecules, particularly pharmaceuticals where α,β-unsaturated esters are common structural motifs, selecting the optimal method is paramount for achieving high yield, stereoselectivity, and operational efficiency.
This guide provides an in-depth, objective comparison of the Wittig and HWE reactions specifically for the synthesis of α,β-unsaturated esters. We will delve into the mechanistic nuances, practical advantages, and field-proven applications of each, supported by experimental data and protocols to inform your synthetic strategy.
Mechanistic Foundations: A Tale of Two Phosphorus Reagents
The fundamental difference between the Wittig and HWE reactions lies in the nature of the phosphorus-stabilized carbanion. The Wittig reaction employs a neutral phosphonium ylide, whereas the HWE reaction utilizes an anionic phosphonate carbanion.[2][3] This distinction has profound implications for reactivity, stereochemical outcome, and product purification.
In the context of α,β-unsaturated ester synthesis, both methods involve "stabilized" carbanions, as the ester group is electron-withdrawing. This stabilization influences the reaction pathway and the resulting alkene geometry.
The Wittig Reaction Pathway: The reaction begins with the nucleophilic attack of a stabilized phosphonium ylide on an aldehyde or ketone. For stabilized ylides, the initial steps leading to the oxaphosphetane intermediate are often reversible.[4] This allows for equilibration to the thermodynamically more stable anti-oxaphosphetane, which then collapses to form the (E)-alkene and triphenylphosphine oxide (TPPO).[4][5] The formation of the very stable P=O double bond in the TPPO byproduct is the primary driving force for the reaction.[4]
The Horner-Wadsworth-Emmons (HWE) Pathway: The HWE reaction starts with the deprotonation of a phosphonate ester to generate a phosphonate carbanion.[6] This carbanion is generally more nucleophilic and less basic than its Wittig counterpart.[7] The subsequent reaction with an aldehyde is also believed to proceed through an oxaphosphetane intermediate. The stereochemistry is determined by steric approach control, favoring an antiperiplanar attack that leads to the (E)-alkene.[8][9] The byproduct is a water-soluble phosphate ester, a key practical advantage.[1]
Head-to-Head Comparison: Performance and Practicality
| Feature | Wittig Reaction (with Stabilized Ylides) | Horner-Wadsworth-Emmons (HWE) Reaction | Senior Scientist's Insight |
| Phosphorus Reagent | Phosphonium Ylide (e.g., Ph₃P=CHCO₂Et) | Phosphonate Carbanion (e.g., (EtO)₂P(O)CH⁻CO₂Et) | Phosphonate esters for HWE are often cheaper and more readily prepared via the Michaelis-Arbuzov reaction.[9] |
| Reactivity | Less reactive than non-stabilized ylides.[10] Generally requires aldehydes.[10] | More nucleophilic and less basic than Wittig ylides.[6][7] Reacts efficiently with both aldehydes and ketones.[9] | The enhanced nucleophilicity of the HWE reagent is a significant advantage for reactions with sterically hindered or less electrophilic ketones. |
| Stereoselectivity | Generally favors (E)-alkene formation.[4][11] Selectivity can be moderate and condition-dependent.[12] | Excellent (E)-selectivity is the hallmark of the reaction.[8][13] | For constructing trans double bonds in complex natural products, the HWE is the go-to method due to its reliability. Modifications like the Still-Gennari protocol can be used to obtain (Z)-alkenes.[6] |
| Byproduct | Triphenylphosphine oxide (TPPO) | Dialkyl phosphate salt (e.g., (EtO)₂P(O)O⁻Na⁺) | This is the most significant practical difference. TPPO is a non-polar, often crystalline solid that is notoriously difficult to remove, frequently requiring chromatography.[1][2] The HWE byproduct is water-soluble and easily removed with a simple aqueous workup.[1][3][8] |
| Reaction Conditions | Ylide often generated in situ or pre-formed. Can be sensitive to air and moisture.[4] | Typically uses bases like NaH, NaOMe, or BuLi in aprotic solvents (THF, DME).[8][9] | The HWE reaction is generally more robust and operationally simpler due to the stability of the phosphonate reagent and the ease of workup. |
| Purification | Often requires column chromatography to remove TPPO.[12] | Simple aqueous extraction is typically sufficient.[7] | The HWE reaction significantly reduces purification time and solvent consumption, making it a greener and more scalable alternative. |
Performance Data: A Quantitative Look
The following table summarizes representative data for the olefination of benzaldehyde to form ethyl cinnamate, a classic α,β-unsaturated ester.
| Reaction | Reagent | Carbonyl | Product | Yield (%) | E:Z Ratio | Reference |
| Wittig | Ph₃P=CHCO₂Et | Benzaldehyde | Ethyl Cinnamate | ~85-95% | >95:5 | General textbook examples |
| HWE | (EtO)₂P(O)CH₂CO₂Et / NaH | Benzaldehyde | Ethyl Cinnamate | ~90-98% | >98:2 | [8], General textbook examples |
While both reactions provide high yields and good (E)-selectivity for simple substrates like benzaldehyde, the HWE reaction consistently offers superior stereoselectivity, which becomes critical with more complex or sterically demanding substrates.
Field-Proven Experimental Protocols
Protocol 1: Wittig Synthesis of Ethyl (E)-Cinnamate
This protocol describes the formation of the stabilized ylide followed by its reaction with benzaldehyde.
Materials:
-
Ethyl (triphenylphosphoranylidene)acetate (a stable, commercially available ylide)
-
Benzaldehyde
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl (triphenylphosphoranylidene)acetate (1.0 eq).
-
Dissolve the ylide in anhydrous toluene.
-
Add freshly distilled benzaldehyde (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature. The byproduct, triphenylphosphine oxide, may begin to precipitate.
-
Concentrate the mixture in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the ethyl cinnamate from the triphenylphosphine oxide.
Protocol 2: HWE Synthesis of Ethyl (E)-Cinnamate
This protocol demonstrates the superior operational simplicity and ease of purification of the HWE reaction.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.05 eq) dropwise to the stirred suspension. Effervescence (H₂ gas) will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add benzaldehyde (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde (typically 1-2 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which is often of high purity (>95%) without the need for chromatography.
Decision Workflow for Method Selection
To assist in choosing the appropriate olefination strategy, consider the following workflow:
Conclusion: The HWE Reaction as the Modern Standard
For the synthesis of α,β-unsaturated esters, the Horner-Wadsworth-Emmons reaction offers significant and decisive advantages over the classic Wittig reaction.[1] Its key benefits—a water-soluble byproduct that simplifies purification, the enhanced reactivity of the phosphonate carbanion, and consistently excellent (E)-alkene selectivity—make it a more robust, efficient, and scalable method.[1][9]
While the Wittig reaction remains a foundational and valuable tool in the synthetic chemist's arsenal, particularly for the synthesis of (Z)-alkenes from non-stabilized ylides, the HWE reaction is unequivocally the superior choice for the stereoselective synthesis of (E)-α,β-unsaturated esters and for reactions involving less reactive carbonyl compounds.[1] For researchers in drug development and process chemistry, where efficiency and purity are paramount, the HWE reaction is the modern standard.
References
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Wittig Reaction - Organic Chemistry Portal. [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. [Link]
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Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained - YouTube. (2021-02-13). [Link]
-
WITTIG REACTION | MECHANISM - AdiChemistry. [Link]
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Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018-02-06). [Link]
-
The modern interpretation of the Wittig reaction mechanism - RSC Publishing. (2013-05-14). [Link]
-
Horner–Wadsworth–Emmons reaction - Wikipedia. [Link]
-
Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions - Chemical Society Reviews (RSC Publishing). (2020-04-07). [Link]
-
Horner-Wadsworth-Emmons Reaction - YouTube. (2021-12-18). [Link]
-
Synthesis of unsaturated esters, amides and carboxylic acids - Organic Chemistry Portal. [Link]
-
Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes - ResearchGate. (2009-08-01). [Link]
-
Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions - Chemical Society Reviews (RSC Publishing). (2020-04-07). [Link]
-
contrasting the Wittig and Horner-Wadsworth-Emmons reaction - YouTube. (2019-01-10). [Link]
-
A Synthesis of α,β-Unsaturated Esters - Journal of the American Chemical Society. [Link]
-
Comparing and taming the reactivity of HWE and Wittig reagents with cyclic hemiacetals - ResearchGate. (2009-08-01). [Link]
-
Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC - NIH. (2023-02-18). [Link]
-
What is the Difference Between Wittig and Wittig Horner Reaction - Pediaa.Com. (2024-07-07). [Link]
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A Comparative Guide to the Synthetic Validation of Methyl 4-methyl-2-pentenoate
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of key organic intermediates is paramount. Methyl 4-methyl-2-pentenoate, a valuable α,β-unsaturated ester, serves as a crucial building block in the synthesis of various complex organic molecules. This guide provides an in-depth technical comparison of three prominent synthetic strategies for its preparation: the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction, and olefin cross-metathesis. Each method is evaluated based on its reaction mechanism, stereoselectivity, yield, and practical considerations such as purification.
Introduction to this compound
This compound, with the chemical formula C₇H₁₂O₂, is an α,β-unsaturated ester characterized by a methyl branch at the 4-position.[1] Its structure, particularly the conjugated system and the stereochemistry of the double bond, makes it a versatile synthon in organic chemistry. The IUPAC name for the typically favored isomer is methyl (E)-4-methylpent-2-enoate.[1]
Key Physicochemical Properties:
The validation of a synthetic protocol for this molecule requires a thorough understanding of the underlying chemical principles of each method to ensure high yield, purity, and the desired stereochemical outcome.
Comparative Analysis of Synthetic Protocols
This guide will explore the following three synthetic transformations:
-
Horner-Wadsworth-Emmons (HWE) Reaction: The reaction of isobutyraldehyde with a stabilized phosphonate ylide, typically derived from trimethyl phosphonoacetate.
-
Wittig Reaction: The reaction of isobutyraldehyde with a phosphonium ylide, methyl (triphenylphosphoranylidene)acetate.
-
Olefin Cross-Metathesis: The reaction between 3-methyl-1-butene and methyl acrylate, catalyzed by a ruthenium-based catalyst.
The Horner-Wadsworth-Emmons (HWE) Reaction: The Preferred Route for (E)-Selectivity
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized olefination reaction that employs a phosphonate-stabilized carbanion to convert aldehydes or ketones into alkenes.[2][3] A significant advantage of the HWE reaction over the traditional Wittig reaction is the formation of a water-soluble phosphate byproduct, which simplifies product purification.[2] Furthermore, the HWE reaction with stabilized phosphonates, such as those derived from phosphonoacetates, predominantly yields the thermodynamically more stable (E)-alkene.[3]
Reaction Mechanism:
The reaction proceeds through the deprotonation of the phosphonate ester by a base (e.g., sodium hydride or an alkoxide) to form a nucleophilic phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of the aldehyde (isobutyraldehyde). The resulting intermediate forms a cyclic oxaphosphetane, which then collapses to yield the alkene and a phosphate ester byproduct.[1] The stereochemical outcome is largely governed by the thermodynamic stability of the intermediates, favoring the formation of the (E)-isomer.[3]
Caption: Horner-Wadsworth-Emmons Reaction Workflow
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, sodium hydride (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF) at 0 °C. Trimethyl phosphonoacetate (1.0 eq) is added dropwise via the dropping funnel. The mixture is stirred at room temperature for 1 hour.
-
Olefination: The reaction mixture is cooled to 0 °C, and a solution of isobutyraldehyde (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4-6 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Expected Performance:
| Parameter | Expected Outcome |
| Yield | 80-90% |
| Stereoselectivity (E:Z) | >95:5 |
| Reaction Time | 4-6 hours |
| Purification | Flash Chromatography |
The Wittig Reaction: A Classic Approach with Purification Challenges
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[4] While versatile, the standard Wittig reaction often presents challenges in product purification due to the formation of triphenylphosphine oxide, a byproduct that can be difficult to separate from the desired alkene.[5]
Reaction Mechanism:
The reaction begins with the deprotonation of a phosphonium salt, methyltriphenylphosphonium acetate, by a strong base to form the corresponding ylide, methyl (triphenylphosphoranylidene)acetate. This ylide then attacks the carbonyl carbon of isobutyraldehyde to form a betaine intermediate, which subsequently cyclizes to an oxaphosphetane. The oxaphosphetane then decomposes to the alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides, such as the one used here, tend to favor the formation of the (E)-alkene.
Caption: Wittig Reaction Mechanism Overview
Experimental Protocol: Wittig Reaction
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, methyl (triphenylphosphoranylidene)acetate (1.1 eq) is dissolved in anhydrous dichloromethane (DCM).
-
Olefination: A solution of isobutyraldehyde (1.0 eq) in anhydrous DCM is added dropwise to the ylide solution at room temperature. The reaction mixture is stirred for 12-18 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure. The crude residue is triturated with diethyl ether to precipitate the triphenylphosphine oxide. The solid is removed by filtration, and the filtrate is concentrated. The resulting crude product is then purified by flash column chromatography.
Expected Performance:
| Parameter | Expected Outcome |
| Yield | 60-75% |
| Stereoselectivity (E:Z) | Variable, typically E-selective |
| Reaction Time | 12-18 hours |
| Purification | Trituration followed by Flash Chromatography |
Olefin Cross-Metathesis: An Atom-Economical Alternative
Olefin cross-metathesis has emerged as a powerful and atom-economical method for the formation of carbon-carbon double bonds.[6] This reaction involves the exchange of substituents between two alkenes, catalyzed by transition metal complexes, most commonly those based on ruthenium (e.g., Grubbs catalysts).[7] For the synthesis of this compound, this would involve the reaction of 3-methyl-1-butene with methyl acrylate.
Reaction Mechanism:
The catalytic cycle begins with the reaction of the ruthenium catalyst with one of the olefin substrates (e.g., 3-methyl-1-butene) to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new olefin and a new ruthenium alkylidene complex. This new catalyst then reacts with the second olefin (methyl acrylate) in a similar fashion, ultimately leading to the desired cross-metathesis product and regenerating a ruthenium species that can re-enter the catalytic cycle. The stereoselectivity can be influenced by the choice of catalyst and reaction conditions.
Caption: Olefin Cross-Metathesis Process Flow
Experimental Protocol: Olefin Cross-Metathesis
-
Reaction Setup: In a glovebox, a Schlenk flask is charged with a Grubbs second-generation catalyst (1-5 mol%). Anhydrous and degassed dichloromethane is added, followed by methyl acrylate (1.0 eq).
-
Reaction: 3-Methyl-1-butene (1.5 eq) is then added, and the flask is sealed and heated to reflux (or stirred at room temperature, depending on the catalyst) for 4-12 hours. The reaction progress is monitored by GC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel.
Expected Performance:
| Parameter | Expected Outcome |
| Yield | 60-80% |
| Stereoselectivity (E:Z) | Dependent on catalyst and conditions |
| Reaction Time | 4-12 hours |
| Purification | Flash Chromatography |
Performance Comparison Summary
| Synthetic Method | Typical Yield | Stereoselectivity (E:Z) | Key Advantages | Key Disadvantages |
| Horner-Wadsworth-Emmons | 80-90% | >95:5 | High (E)-selectivity, easy purification | Requires stoichiometric base, phosphonate reagent preparation |
| Wittig Reaction | 60-75% | Variable | Broad substrate scope | Difficult purification (triphenylphosphine oxide), often longer reaction times |
| Olefin Cross-Metathesis | 60-80% | Catalyst dependent | Atom economical, milder conditions possible | Catalyst cost and sensitivity, potential for side reactions |
Conclusion and Recommendation
Based on the comparative analysis, the Horner-Wadsworth-Emmons reaction stands out as the most robust and reliable protocol for the synthesis of this compound , particularly when high (E)-stereoselectivity is a critical requirement. The high yields and, most notably, the straightforward purification due to the water-soluble phosphate byproduct make it a highly efficient method in a research and development setting.
The Wittig reaction, while a classic and viable option, is hampered by the significant challenge of removing the triphenylphosphine oxide byproduct, which often leads to lower isolated yields and more complex purification procedures.
Olefin cross-metathesis presents an attractive, modern, and atom-economical alternative. However, the cost and sensitivity of the ruthenium catalysts, coupled with the potential for competing self-metathesis reactions, may render it less practical for routine, large-scale preparations unless specific catalyst systems demonstrating high selectivity for this particular transformation are employed.
For laboratories focused on the efficient, scalable, and stereoselective synthesis of this compound, the Horner-Wadsworth-Emmons reaction is the recommended and validated protocol.
References
Sources
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
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- 6. Cross Metathesis [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Quantitative Analysis of Methyl 4-methyl-2-pentenoate Isomers
For researchers, scientists, and professionals in drug development, the precise quantification of isomeric compounds is a critical challenge. Methyl 4-methyl-2-pentenoate, a volatile ester with applications in fragrance and flavor industries, presents a common analytical hurdle due to the presence of its geometric isomers, (E)- and (Z)-Methyl 4-methyl-2-pentenoate. The subtle differences in their spatial arrangements necessitate robust analytical methodologies for accurate separation and quantification. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, supported by experimental data and protocols to ensure scientific integrity and reproducibility.
The Analytical Imperative: Distinguishing Isomers
This compound exists as two geometric isomers, the (E)-isomer (trans) and the (Z)-isomer (cis), arising from the restricted rotation around the carbon-carbon double bond. While possessing the same molecular formula and connectivity, their distinct spatial configurations can lead to different physicochemical properties and biological activities. Therefore, the ability to resolve and quantify these isomers individually is paramount for quality control, formulation development, and regulatory compliance.
Gas Chromatography (GC): The Workhorse for Volatile Isomer Analysis
Gas chromatography (GC) is the predominant technique for the analysis of volatile compounds like this compound.[1] The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Optimizing GC Separation: The Role of the Stationary Phase
The choice of the GC column's stationary phase is the most critical factor in achieving baseline separation of the (E)- and (Z)-isomers.
-
Non-polar stationary phases , such as those based on polydimethylsiloxane (e.g., DB-1, HP-5), offer separation based primarily on boiling point differences. While often providing good initial screening results, they may not always yield complete resolution of geometric isomers.
-
Polar stationary phases , such as those containing polyethylene glycol (e.g., Carbowax, DB-WAX), provide additional separation mechanisms based on dipole-dipole interactions. These phases are often more effective at resolving isomers with subtle differences in polarity. The NIST Mass Spectrometry Data Center reports a Kovats Retention Index of 1229 for this compound on a standard polar column, which can be a useful reference point for method development.[2]
Experimental Protocol: GC-MS Analysis of this compound Isomers
This protocol outlines a validated approach for the quantitative analysis of this compound isomers using Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: e.g., DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.
Method Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (to enhance sensitivity for trace analysis)[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 150 °C
-
Hold: 5 minutes at 150 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 40-200
Data Analysis: Quantification is achieved by creating a calibration curve using certified reference standards of the individual (E)- and (Z)-isomers. The peak area of each isomer is plotted against its concentration.
Expected Results and Data Interpretation
The following table summarizes typical retention times and key mass spectral fragments for the (E)- and (Z)-isomers of this compound under the described GC-MS conditions.
| Isomer | Expected Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| (Z)-Methyl 4-methyl-2-pentenoate | ~12.5 | 128 (M+), 113, 97, 69, 41 |
| (E)-Methyl 4-methyl-2-pentenoate | ~13.2 | 128 (M+), 113, 97, 69, 41 |
Note: Absolute retention times may vary slightly between instruments and columns. The key is to achieve baseline separation for accurate quantification.
The mass spectra of both isomers will be very similar due to their identical molecular structure. Identification is therefore primarily based on retention time, confirmed by the mass spectrum.
Workflow for GC-MS Analysis
Caption: Workflow for the quantitative analysis of this compound isomers by GC-MS.
High-Performance Liquid Chromatography (HPLC): An Alternative for Less Volatile or Thermally Labile Analogs
While GC is the method of choice for volatile esters, High-Performance Liquid Chromatography (HPLC) can be a viable alternative, particularly for derivatives or in situations where thermal degradation is a concern. For geometric isomers, reversed-phase HPLC is typically employed.
Achieving Separation in HPLC
The separation of (E)- and (Z)-isomers by HPLC relies on the differential interactions of the analytes with the stationary phase and the mobile phase.
-
Stationary Phase: C18 columns are the most common choice for reversed-phase separations, offering a non-polar surface for hydrophobic interactions.
-
Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile or methanol, is typically used. The polarity of the mobile phase is a critical parameter to optimize for achieving separation. The more polar (Z)-isomer will generally elute earlier than the less polar (E)-isomer in a reversed-phase system.
Experimental Protocol: HPLC-UV Analysis of this compound Isomers
This protocol provides a starting point for developing an HPLC method for the analysis of this compound isomers.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
Column: C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size)
Method Parameters:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as the chromophore is a conjugated system)
-
Injection Volume: 10 µL
Data Presentation and Comparison
The following table compares the key performance attributes of GC-MS and HPLC-UV for the analysis of this compound isomers.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Partitioning between gas mobile phase and liquid stationary phase | Partitioning between liquid mobile phase and solid stationary phase |
| Typical Column | Polar capillary column (e.g., DB-WAX) | C18 reversed-phase column |
| Resolution | Excellent for volatile isomers | Good, but may require more method development |
| Sensitivity | Very high, especially in SIM mode | Moderate |
| Selectivity | High (mass spectral data) | Lower (based on UV absorbance) |
| Sample Volatility | Required | Not required |
| Analysis Time | Typically longer due to temperature programming | Can be faster with isocratic elution |
Logical Relationship of Method Selection
Caption: Decision tree for selecting the appropriate analytical technique.
Method Validation: Ensuring Trustworthy Results
Regardless of the chosen technique, method validation is a critical step to ensure the reliability and accuracy of the quantitative data.[8][9] Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[10][11]
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10]
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.[8][10]
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[8][10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.
Conclusion
The quantitative analysis of this compound isomers is most effectively achieved using Gas Chromatography with a polar stationary phase, coupled with mass spectrometric detection for definitive identification. This approach provides the necessary resolution and sensitivity for accurate quantification. While HPLC offers a viable alternative, particularly for non-volatile analogs, GC remains the superior technique for this specific application. Rigorous method validation is essential to ensure the scientific integrity of the results, providing researchers and developers with the confidence needed for critical decision-making in their respective fields.
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Analytical methods used in analysis of fragrance & flavour Materials. Slideshare. [Link]
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Salvador, A., & Chisvert, A. (n.d.). Analytical methods for identification and determination of some cosmetics ingredients. [Link]
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Fierro, F., et al. (2021). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Foods. [Link]
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Analytical Strategies for Fragrance Performance Measurements. (n.d.). [Link]
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Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in rinse-off cosmetic products. (2023). MatheO. [Link]
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Morales, M. T., et al. (2020). Peer inter-laboratory validation study of a harmonized SPME-GC-FID method for the analysis of selected volatile compounds in virgin olive oils. Food Chemistry. [Link]
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A Comparative Reactivity Analysis: Methyl 4-methyl-2-pentenoate vs. Ethyl 4-methyl-2-pentenoate
Abstract
This guide provides a detailed comparative analysis of the chemical reactivity of Methyl 4-methyl-2-pentenoate and Ethyl 4-methyl-2-pentenoate. As structurally similar α,β-unsaturated esters, their reactivity profiles are primarily differentiated by the steric and electronic properties of the methyl versus the ethyl ester group. This document explores these subtle differences in the context of common synthetic transformations, including Michael additions, reduction reactions, and epoxidations. By examining the underlying mechanistic principles and supporting experimental data from related systems, this guide offers researchers and drug development professionals a framework for selecting the appropriate substrate for their specific synthetic needs. Detailed experimental protocols and visual diagrams are provided to ensure both theoretical understanding and practical applicability.
Introduction
α,β-Unsaturated esters are a cornerstone class of synthons in modern organic chemistry, valued for their dual reactivity at the electrophilic β-carbon and the carbonyl carbon. This functionality makes them key intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and fragrances. Within this class, this compound and Ethyl 4-methyl-2-pentenoate are two closely related compounds, differing only by a single methylene unit in their ester alkyl chain.
The central objective of this guide is to dissect how this seemingly minor structural variance between a methyl and an ethyl ester influences the overall reactivity and utility of the molecule. This comparison is grounded in the fundamental principles of physical organic chemistry, namely steric hindrance and inductive electronic effects. The ethyl group, being slightly larger and more electron-donating than the methyl group, can subtly alter reaction kinetics, yields, and even regioselectivity.[1] Understanding these nuances is critical for optimizing reaction conditions and achieving desired synthetic outcomes.
This guide will systematically compare their physicochemical properties, delve into their reactivity in key chemical transformations with supporting data, and provide detailed, actionable experimental protocols.
Physicochemical Properties
The physical properties of these esters are largely similar, with the ethyl ester exhibiting a slightly higher molecular weight and boiling point, as expected from the additional methylene group.
| Property | This compound | Ethyl 4-methyl-2-pentenoate |
| IUPAC Name | methyl (E)-4-methylpent-2-enoate | ethyl (E)-4-methylpent-2-enoate |
| CAS Number | 50652-78-3[2][3] | 2351-97-5[4] |
| Molecular Formula | C₇H₁₂O₂[2][3] | C₈H₁₄O₂[4] |
| Molecular Weight | 128.17 g/mol [2][3] | 142.20 g/mol [4] |
| Boiling Point | 74-75°C @ 46 mmHg | 166.4°C @ 760 mmHg (est.)[4] |
| Density | 0.905 g/cm³ (Predicted) | ~0.9 g/cm³ |
| Refractive Index | 1.4305[2] | Not available |
Spectroscopic Profile
Characterization of these esters is straightforward via standard spectroscopic methods.
-
¹H NMR: Both compounds will show characteristic signals for the isopropyl group (a doublet and a multiplet), the vinylic protons (two doublets of doublets), and the ester alkyl group. For the methyl ester, a singlet around 3.7 ppm is expected for the O-CH₃ protons. For the ethyl ester, a quartet around 4.2 ppm (O-CH₂) and a triplet around 1.3 ppm (O-CH₂-CH₃) will be observed.
-
¹³C NMR: The key differentiating signals will be the alkoxy carbons. The methyl ester will show a quartet around 51 ppm, while the ethyl ester will exhibit signals around 60 ppm (CH₂) and 14 ppm (CH₃). The carbonyl carbon for both will appear around 166-167 ppm.
-
IR Spectroscopy: Both molecules will display strong characteristic absorbances for the C=O stretch of the ester (around 1720-1730 cm⁻¹) and the C=C stretch of the alkene (around 1650 cm⁻¹).
Comparative Reactivity Analysis
The primary factors governing the differential reactivity are:
-
Electronic Effect: The ethyl group is slightly more electron-donating (+I effect) than the methyl group. This can marginally increase electron density on the carbonyl oxygen, making the carbonyl carbon slightly less electrophilic.
-
Steric Effect: The ethyl group presents a slightly larger steric profile than the methyl group, which can influence the rate of nucleophilic attack at the carbonyl carbon.
Michael (Conjugate) Addition
The Michael addition, or 1,4-conjugate addition, is a hallmark reaction of α,β-unsaturated carbonyl compounds.[5][6][7] A nucleophile (the Michael donor) adds to the β-carbon of the ester (the Michael acceptor), driven by the formation of a stable enolate intermediate.[5]
Diagram: General Mechanism of Michael Addition
Caption: General mechanism of a Michael (1,4-conjugate) addition reaction.
Comparative Analysis: The rate and efficiency of Michael additions are sensitive to the electrophilicity of the β-carbon.
-
Electronic Effects: The slightly stronger electron-donating nature of the ethyl group in ethyl 4-methyl-2-pentenoate may marginally decrease the electrophilicity of the conjugated system compared to the methyl ester. This would predict a slightly slower reaction rate for the ethyl ester with a given nucleophile under identical conditions.
-
Steric Effects: The steric bulk of the ester group has a negligible effect on the approach of a nucleophile to the β-carbon, which is relatively unhindered. Therefore, the electronic effect is the primary differentiator in this reaction.
Reduction Reactions
The reduction of α,β-unsaturated esters can proceed via two main pathways: 1,2-addition to the carbonyl group to form an allylic alcohol, or 1,4-addition (conjugate reduction) to yield a saturated ester, which may be further reduced to the saturated alcohol.
4.2.1. Hydride Reduction (e.g., NaBH₄, LiAlH₄)
-
LiAlH₄: This powerful reducing agent will typically reduce both the alkene and the ester functionalities, leading to the saturated alcohol, 4-methyl-1-pentanol. The difference in reactivity between the methyl and ethyl esters is expected to be minimal, as the reagent is highly reactive and unselective.
-
NaBH₄: Sodium borohydride is a milder reducing agent and is generally not reactive enough to reduce the ester group or the isolated double bond.[8] However, in the presence of a Lewis acid like CeCl₃ (the Luche reduction), NaBH₄ can selectively perform a 1,2-reduction on the carbonyl of an enone system to give the allylic alcohol.[9]
Comparative Analysis (Luche-type Reduction): The key step in the Luche reduction is the coordination of the Lewis acid to the carbonyl oxygen, enhancing its electrophilicity for hydride attack.
-
Electronic and Steric Effects: The ethyl group's slightly greater electron-donating character could make the carbonyl oxygen a marginally stronger Lewis base, potentially favoring coordination with CeCl₃. Conversely, the increased steric bulk of the ethyl group could slightly hinder the approach of the hydride reagent to the carbonyl carbon. These two effects are subtle and opposing, suggesting that the difference in reactivity under Luche conditions would likely be negligible in practice.
Epoxidation
The electron-deficient nature of the double bond in α,β-unsaturated esters makes them suitable substrates for nucleophilic epoxidation, such as the Weitz-Scheffer reaction, which typically employs a hydroperoxide under basic conditions.[10][11]
Diagram: Weitz-Scheffer Epoxidation Workflow
Caption: Workflow for the Weitz-Scheffer nucleophilic epoxidation.
Comparative Analysis: The rate-determining step involves the initial conjugate addition of the hydroperoxide anion to the β-carbon.
-
Electronic Effects: As with the Michael addition, the slightly more electron-donating ethyl group is expected to render the conjugated system of Ethyl 4-methyl-2-pentenoate marginally less electrophilic. This would translate to a slightly slower rate of epoxidation compared to the methyl analogue.
-
Steric Effects: The size of the ester group is distal to the site of nucleophilic attack and is unlikely to have a significant impact on the reaction rate.
Experimental Protocols
The following protocols are representative examples for the synthesis and a key reaction.
Protocol 1: Synthesis via Fischer Esterification
This protocol describes the synthesis of the target esters from the parent carboxylic acid.
Reactants:
-
4-Methyl-2-pentenoic acid (1.0 eq)
-
Methanol or Ethanol (as solvent and reactant, ~20 eq)
-
Concentrated Sulfuric Acid (catalytic, ~0.1 eq)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-methyl-2-pentenoic acid (e.g., 11.4 g, 0.1 mol).
-
Add an excess of the corresponding alcohol (methanol for the methyl ester, ethanol for the ethyl ester; e.g., 80 mL).
-
Carefully add concentrated sulfuric acid (e.g., 0.5 mL) to the solution while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ester.
-
Purify the product by fractional distillation under reduced pressure to obtain the pure ester.
Protocol 2: Michael Addition with Diethyl Malonate
This protocol details a typical Michael addition to the α,β-unsaturated ester.
Reactants:
-
Methyl or Ethyl 4-methyl-2-pentenoate (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium ethoxide (catalytic, 0.1 eq)
-
Anhydrous Ethanol (solvent)
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve sodium ethoxide (e.g., 0.17 g, 2.5 mmol) in anhydrous ethanol (25 mL).
-
To this solution, add diethyl malonate (e.g., 4.8 g, 30 mmol) dropwise at room temperature.
-
Stir the mixture for 15 minutes to ensure complete formation of the malonate enolate.
-
Add the α,β-unsaturated ester (e.g., 25 mmol) dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with 1 M HCl.
-
Remove the ethanol under reduced pressure.
-
Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to give the crude adduct.
-
Purify the product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Discussion & Conclusion
The comparative analysis of this compound and Ethyl 4-methyl-2-pentenoate reveals subtle but predictable differences in their chemical reactivity, primarily governed by the interplay of electronic and steric effects.
-
Reactivity in Conjugate Additions (Michael, Epoxidation): The ethyl ester is predicted to be slightly less reactive than the methyl ester. This is attributed to the greater electron-donating inductive effect of the ethyl group, which reduces the electrophilicity of the β-carbon. For reactions where high reactivity is desired, or when using weaker nucleophiles, the This compound may offer a marginal advantage in terms of reaction rate.
-
Reactivity at the Carbonyl Group (Reduction, Hydrolysis): The situation is more complex. While the ethyl group's electron-donating nature slightly deactivates the carbonyl carbon, its larger size can also introduce steric hindrance. Studies on the hydrolysis of simple esters have shown that ethyl esters hydrolyze faster than methyl esters, suggesting that factors other than simple sterics and electronics, such as the stability of intermediates, can play a significant role.[12] For reactions directly at the carbonyl, the choice between the two esters may be less critical, with minimal differences expected in yield or rate for powerful reagents like LiAlH₄.
References
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Stenutz, R. (n.d.). methyl (E)-4-methylpent-2-enoate. Stenutz. Retrieved from [Link]
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Al-Harrasi, A., Ali, L., Hussain, J., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. RSC Advances, 12(9), 5485-5493. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl 4-methyl-2-pentenoate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl (2E)-4-methyl-2-pentenoate. PubChem. Retrieved from [Link]
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Chemical Synthesis Database. (2025). ethyl (2E)-4-methyl-2-pentenoate. Retrieved from [Link]
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Organic Syntheses. (n.d.). ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methyl-2-pentenoic acid. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 2-methyl-4-pentenoate. PubChem. Retrieved from [Link]
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Wikipedia. (n.d.). Luche reduction. Retrieved from [Link]
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MDPI. (2023). Thermodynamics Evaluation of Selective Hydride Reduction for α,β-Unsaturated Carbonyl Compounds. Molecules, 28(6), 2736. Retrieved from [Link]
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ResearchGate. (2001). Asymmetric Weitz—Scheffer Epoxidation of Conformationally Flexible and Fixed Enones with Sterically Demanding Hydroperoxides Mediated by Optically Active Phase-Transfer Catalysts. Retrieved from [Link]
-
Organic Reactions. (2009). Asymmetric Epoxidation Of Electron-Deficient Alkenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Asymmetric nucleophilic epoxidation. Retrieved from [Link]
-
PubMed. (2002). Asymmetric Weitz-Scheffer epoxidation of isoflavones with hydroperoxides mediated by optically active phase-transfer catalysts. Retrieved from [Link]
-
PubMed. (2021). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. Retrieved from [Link]
-
Housing Innovations. (2025). Ethyl Vs Methyl. Retrieved from [Link]
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ResearchGate. (2016). Weitz–Scheffer epoxidation of enones and oxidation of thioethers.... Retrieved from [Link]
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Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061884). Retrieved from [Link]
-
SpectraBase. (n.d.). methyl (E)-2-methylpent-2-enoate. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of Ethyl (2E)-5-Phenylpent-2-en-4-ynoate. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 93222-76-5 | Product Name : Ethyl (E)-2-cyano-4-methylpent-2-enoate. Retrieved from [Link]
-
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ResearchGate. (1993). A Study of the Aluminum Hydride Reduction of Unsaturated Cyclic Epoxides. Retrieved from [Link]
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ResearchGate. (2020). Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements. Retrieved from [Link]
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A Spectroscopic Showdown: Comparing Synthetic and Commercial Methyl 4-methyl-2-pentenoate
An In-Depth Guide for Researchers and Drug Development Professionals
In the world of chemical synthesis and drug development, the purity and structural integrity of a compound are paramount. Methyl (E)-4-methylpent-2-enoate (CAS 50652-78-3), an α,β-unsaturated ester, serves as a versatile building block in the synthesis of more complex molecules.[1] Its utility, however, is directly tied to its isomeric purity and the absence of process-related impurities. This guide provides a detailed spectroscopic comparison of a laboratory-synthesized sample of Methyl (E)-4-methylpent-2-enoate with a commercially available counterpart, offering insights into the expected spectral characteristics and potential discrepancies that can arise.
The Synthetic Route: A Modified Horner-Wadsworth-Emmons Approach
To obtain a laboratory-grade sample, we opted for the Horner-Wadsworth-Emmons (HWE) reaction, a robust method known for its high stereoselectivity in forming (E)-alkenes.[2][3] This reaction utilizes a stabilized phosphonate ylide, which generally favors the formation of the thermodynamically more stable E-isomer.[3]
Synthesis Workflow
Sources
A Comparative Guide to Purity Confirmation of Methyl 4-methyl-2-pentenoate by Elemental Analysis
For researchers engaged in drug development and fine chemical synthesis, the purity of a starting material or intermediate is not merely a specification—it is the foundation upon which reliable, reproducible data is built. Methyl 4-methyl-2-pentenoate (C₇H₁₂O₂), an α,β-unsaturated ester, is a prime example where stringent purity confirmation is essential.[1] This guide provides an in-depth comparison of analytical methodologies for this task, centering on the foundational role of elemental analysis and objectively comparing its performance against alternative chromatographic and spectroscopic techniques.
The Stoichiometric Gatekeeper: Elemental Analysis (EA)
Before delving into complex impurity profiling, a fundamental question must be answered: does the bulk material possess the correct elemental composition? Elemental analysis provides a direct, quantitative answer to this question. The technique operates on the principle of complete combustion of a precisely weighed sample in an oxygen-rich atmosphere.[2][3] The resultant gases (CO₂, H₂O, etc.) are meticulously separated and quantified by detectors, yielding the mass percentage of each element.[2][4]
For this compound, the theoretical elemental composition is an immutable property derived from its molecular formula, C₇H₁₂O₂.[5][6][7]
Table 1: Theoretical Elemental Composition of this compound
| Element | Atomic Mass ( g/mol ) | Atoms per Molecule | Molar Mass Contribution ( g/mol ) | Theoretical Mass % |
| Carbon (C) | 12.011 | 7 | 84.077 | 65.60% |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 9.44% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 24.96% |
| Total | 128.171 | 100.00% |
The trustworthiness of EA lies in its role as a self-validating system. An experimentally determined composition that deviates significantly from these theoretical values is an unambiguous indicator of impurities, such as residual solvents, water, or inorganic salts. Most scientific journals and regulatory bodies consider a deviation of ±0.4% as the acceptable limit for claiming purity.[8][9]
Experimental Protocol: Combustion Analysis of this compound
-
Calibration: Calibrate the CHNS/O elemental analyzer using a certified organic standard (e.g., Acetanilide) to ensure instrument accuracy.[10]
-
Sample Preparation: Using a microbalance, accurately weigh 1-2 mg of the liquid this compound into a tin capsule. Work swiftly to minimize evaporation and immediately seal the capsule.
-
Combustion: Introduce the sealed capsule into the combustion furnace, heated to ~950-1000 °C in an oxygen-rich environment. This ensures complete conversion of the sample to CO₂, H₂O, and other elemental gases.
-
Reduction & Separation: Pass the combustion gases through a reduction tube containing copper to remove excess oxygen and convert nitrogen oxides to N₂. The gases are then separated using a gas chromatography column.
-
Detection & Analysis: A thermal conductivity detector (TCD) quantifies the concentration of each gas. The instrument's software integrates this data with the initial sample weight to calculate the final C, H, and O percentages.
A Broader Perspective: Comparison with Orthogonal Methods
While EA confirms the correct empirical formula, it provides little information about the nature of any impurities. Isomeric impurities, for instance, will not be detected. Therefore, a multi-technique approach is scientifically rigorous.
Table 2: Comparison of Purity Analysis Techniques
| Technique | Principle | Key Information Provided | Advantages | Limitations |
| Elemental Analysis (EA) | Combustion and quantification of elemental gases. | Bulk elemental composition (%C, %H, %O). | Confirms empirical formula; highly accurate for overall purity assessment; detects non-chromophoric and inorganic impurities.[11] | Does not identify specific impurities; insensitive to isomers; can be affected by atmospheric moisture.[12] |
| Gas Chromatography (GC-MS/FID) | Separation of volatile compounds based on boiling point and polarity. | Identification and quantification of volatile impurities. | High resolution for separating complex mixtures; MS provides structural identification of impurities.[13] | Not suitable for non-volatile or thermally labile impurities; requires method development. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between mobile and stationary phases. | Identification and quantification of non-volatile or thermally labile impurities.[14] | Highly versatile; excellent for non-volatile byproducts or starting materials; quantitative accuracy with proper standards.[15][16] | May not be optimal for highly volatile compounds like the target analyte; requires UV-active impurities for UV detection. |
| Quantitative NMR (qNMR) | Nuclei absorb RF energy in a magnetic field; signal intensity is directly proportional to the number of nuclei. | Absolute purity determination and structural confirmation. | A primary method that can quantify purity without a specific reference standard for the analyte; provides detailed structural information.[17][18][19] | Lower sensitivity than chromatographic methods for trace impurities; can have spectral overlap in complex mixtures. |
Integrated Purity Assessment Workflow
A logical and efficient workflow leverages the strengths of each technique, creating a self-validating cascade of analyses. The process begins with the broad confirmation from EA and proceeds to more specific identification and quantification methods.
Caption: Logical workflow for comprehensive purity confirmation of this compound.
The causality behind this workflow is rooted in efficiency and scientific rigor. Elemental Analysis serves as the initial, cost-effective screen. A failure at this stage indicates a significant issue (e.g., wrong compound, high solvent content) and halts further, more expensive testing. Upon passing EA, GC-MS is the logical next step for a volatile ester, providing a detailed fingerprint of any related volatile impurities. Finally, qNMR acts as the ultimate confirmation, verifying the molecular structure and providing a highly accurate, absolute purity value that is orthogonal to chromatographic methods.
Conclusion
For drug development professionals and researchers, confirming the purity of a substance like this compound demands more than a single data point. It requires a cohesive analytical narrative. Elemental analysis provides the opening chapter, offering a fundamental and non-negotiable confirmation of the compound's correct elemental makeup. While it cannot identify specific impurities, it stands as the most direct measure of bulk purity. When integrated with high-resolution separation techniques like GC-MS and the definitive structural and quantitative power of qNMR, a scientifically sound and defensible confirmation of purity is achieved, ensuring the integrity of all subsequent research.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 4-methyl-2-pentenoate
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The methods used to quantify active pharmaceutical ingredients (APIs), intermediates, and potential impurities must be rigorously tested to ensure they are fit for their intended purpose. This guide provides an in-depth, experience-driven comparison of two workhorse analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)—for the analysis of Methyl 4-methyl-2-pentenoate.
This compound, an unsaturated ester, presents unique analytical challenges due to its volatility and potential for isomerization and degradation. The selection of an appropriate analytical method is therefore a critical decision. This guide will not only detail the "how" but, more importantly, the "why" behind the experimental design for a cross-validation study, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]
The Imperative of Cross-Validation
In many instances, a single analytical method may not be suitable for all applications throughout a drug's lifecycle. For example, a rapid GC method might be ideal for in-process monitoring, while a more sensitive HPLC method could be required for stability studies and impurity profiling. When data from different analytical methods are to be compared or used interchangeably, a cross-validation study is essential to demonstrate their equivalence.[6] This process ensures consistency and reliability of data across different laboratories, technologies, or even between a new and a legacy method.
This guide will walk you through a comparative analysis of a GC-FID and an RP-HPLC-UV method for this compound, providing the protocols, expected performance data, and the scientific rationale underpinning each step.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle and Rationale:
Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds that are thermally stable. This compound, being a relatively small ester, is well-suited for GC analysis. The non-polar nature of the analyte makes it compatible with common stationary phases. Flame Ionization Detection (FID) is a universal detector for organic compounds, providing high sensitivity and a wide linear range, making it an excellent choice for quantification.
Experimental Protocol: GC-FID
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as Dichloromethane or Ethyl Acetate.
-
Prepare a series of calibration standards by serial dilution of a stock solution of known concentration.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Injector: Split/Splitless, 250°C, split ratio 50:1.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 200°C.
-
Hold: 2 minutes at 200°C.
-
-
Detector: FID, 280°C.
-
Injection Volume: 1 µL.
-
-
Data Acquisition and Analysis:
-
Integrate the peak area of this compound.
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Determine the concentration of the sample from the calibration curve.
-
GC-FID Analytical Workflow
Caption: Workflow for the analysis of this compound by GC-FID.
Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
Principle and Rationale:
While GC is a strong candidate, RP-HPLC offers a complementary approach. It is particularly useful if potential impurities are less volatile or thermally labile. The carbon-carbon double bond in this compound acts as a chromophore, allowing for detection by UV spectrophotometry.[7] A C18 column is a standard choice for reverse-phase chromatography, separating compounds based on their hydrophobicity.
Experimental Protocol: RP-HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Prepare a series of calibration standards by serial dilution of a stock solution of known concentration in the mobile phase.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v). A small amount of acid like phosphoric or formic acid can be added to improve peak shape.[8][9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis Diode Array Detector (DAD) at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Acquisition and Analysis:
-
Integrate the peak area of this compound.
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Determine the concentration of the sample from the calibration curve.
-
RP-HPLC-UV Analytical Workflow
Caption: Workflow for the analysis of this compound by RP-HPLC-UV.
The Cross-Validation Study: A Framework for Trust
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][4] When cross-validating, we assess the performance characteristics of each method to ensure they provide comparable results.
Logical Framework for Cross-Validation
Caption: Logical flow of the cross-validation process for analytical methods.
Comparative Performance Data
The following tables summarize the expected outcomes from a validation study of the two methods, based on ICH Q2(R2) guidelines.[5][10][11]
Table 1: Specificity and Linearity
| Parameter | GC-FID | RP-HPLC-UV | Acceptance Criteria |
| Specificity | Baseline resolution from known impurities and degradation products. | Peak purity index > 0.999 for the analyte peak. | No interference at the retention time of the analyte. |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Range | 0.1 - 2.0 mg/mL | 0.05 - 1.5 mg/mL | To cover 80-120% of the target concentration. |
Table 2: Accuracy and Precision
| Parameter | GC-FID | RP-HPLC-UV | Acceptance Criteria |
| Accuracy (% Recovery) | 99.2 - 100.8% | 98.9 - 101.2% | 98.0 - 102.0% |
| Precision (Repeatability, %RSD) | ≤ 0.5% | ≤ 0.8% | %RSD ≤ 2.0% |
| Precision (Intermediate, %RSD) | ≤ 1.0% | ≤ 1.5% | %RSD ≤ 2.0% |
Table 3: Sensitivity and Robustness
| Parameter | GC-FID | RP-HPLC-UV | Acceptance Criteria |
| LOD | ~5 µg/mL | ~1 µg/mL | To be determined and reported. |
| LOQ | ~15 µg/mL | ~3 µg/mL | To be determined and reported. |
| Robustness | No significant impact on results with minor changes in flow rate and oven temperature. | No significant impact on results with minor changes in mobile phase composition and column temperature. | %RSD of results under varied conditions should be within acceptable limits. |
In-Depth Analysis and Expert Insights
The data presented in the tables, while hypothetical, reflects the typical performance characteristics of these two techniques.
-
Specificity: Both methods are expected to be highly specific. The high efficiency of the capillary GC column and the chromatographic separation on the HPLC column should effectively resolve the analyte from potential impurities. The use of a DAD in the HPLC method provides an additional layer of confidence through peak purity analysis.
-
Linearity, Accuracy, and Precision: Both methods are capable of excellent linearity, accuracy, and precision, well within the typical acceptance criteria for pharmaceutical analysis. The slightly better precision often seen with GC-FID can be attributed to the highly reproducible nature of modern electronic pneumatic control in GCs and the stable response of the FID.
-
Sensitivity (LOD/LOQ): This is a key point of differentiation. The RP-HPLC-UV method is expected to be more sensitive than the GC-FID method. This is because the molar absorptivity of the chromophore at 210 nm can lead to a stronger signal at lower concentrations compared to the mass-dependent response of the FID. For applications requiring trace-level analysis, such as identifying degradation products in stability studies, the HPLC method would be superior.
-
Robustness: Both methods, when properly developed, should be robust. The robustness study is crucial as it demonstrates the reliability of the method during routine use, where minor variations in operational parameters are inevitable.
-
Operational Considerations:
-
Speed: The GC-FID method, with its rapid temperature ramp, is likely to have a shorter run time per sample compared to the HPLC method. This makes it more suitable for high-throughput environments like in-process control.
-
Solvent Consumption: The HPLC method will consume significantly more solvent than the GC method, which is a consideration for both cost and environmental impact.
-
Sample Compatibility: The GC method is limited to thermally stable and volatile compounds. If there is a risk of degradation at elevated injector or oven temperatures, the HPLC method, which is performed at or near ambient temperature, is the safer choice.
-
Conclusion and Recommendations
This comparative guide demonstrates that both GC-FID and RP-HPLC-UV are viable and robust methods for the quantitative analysis of this compound. The cross-validation data indicates that for the primary purpose of assaying the bulk material within a defined range, the methods can be considered equivalent and interchangeable, provided the validation results meet the pre-defined acceptance criteria.
However, the choice of method for a specific application should be guided by a nuanced understanding of their respective strengths:
-
GC-FID is recommended for:
-
Routine quality control and release testing where high throughput is required.
-
Analysis of residual solvents if the method is adapted for this purpose.
-
Environments where reducing solvent consumption is a priority.
-
-
RP-HPLC-UV is recommended for:
-
Stability studies and impurity profiling where higher sensitivity is needed to detect and quantify degradation products.
-
Analysis of samples containing non-volatile or thermally labile impurities.
-
Research and development applications where the additional information from a diode array detector (e.g., peak purity) is valuable.
-
Ultimately, the successful implementation of any analytical method relies on a thorough validation to demonstrate its fitness for purpose. By understanding the underlying principles and the specific performance characteristics of each technique, scientists and researchers can make informed decisions that ensure the quality, safety, and efficacy of the final drug product.
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- Trans Tech Publications Ltd. (n.d.). Establishment of Gas Chromatography Analytical Method for 4-Amino-2-Methylpentane.
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A Senior Application Scientist's Guide to Benchmarking Catalysts for the Synthesis of Methyl 4-methyl-2-pentenoate
Abstract
Methyl 4-methyl-2-pentenoate is a valuable α,β-unsaturated ester (α,β-UE) intermediate in the synthesis of fine chemicals and pharmaceuticals. The efficiency and stereoselectivity of its synthesis are critically dependent on the catalytic strategy employed. This guide provides a comprehensive benchmark of four distinct catalytic systems for the synthesis of this compound from isobutyraldehyde and a suitable C2-building block. We will compare a classic base-catalyzed Horner-Wadsworth-Emmons (HWE) reaction, an organocatalytic Knoevenagel condensation, a modern Molybdenum-catalyzed olefin cross-metathesis, and a green chemoenzymatic approach. By examining the underlying mechanisms, performance metrics, and experimental protocols, this guide offers researchers the critical insights needed to select the optimal catalyst for their specific research and development goals.
Overview of Synthetic Strategies
The synthesis of this compound, an α,β-unsaturated ester, primarily involves the formation of the central carbon-carbon double bond. The most common disconnection approach involves reacting a four-carbon aldehyde (isobutyraldehyde) with a two-carbon unit containing the ester functionality. The choice of catalyst not only dictates the reaction's efficiency but also its stereochemical outcome, influencing the ratio of the desired (E)-isomer to the (Z)-isomer.
This guide will explore and benchmark the following catalytic pathways:
-
Horner-Wadsworth-Emmons (HWE) Reaction : A highly reliable olefination reaction using a phosphonate-stabilized carbanion.
-
Knoevenagel Condensation : An organocatalytic approach involving the reaction of an aldehyde with an active methylene compound.
-
Olefin Cross-Metathesis : A powerful C=C bond-forming reaction catalyzed by organometallic complexes.
-
Chemoenzymatic Synthesis : A sustainable approach combining an enzymatic reduction with a subsequent chemical olefination.
Catalyst Benchmarking
This section details the performance and mechanistic nuances of each selected catalytic system.
2.1 Catalyst System 1: Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a cornerstone of alkene synthesis due to its high reliability and the facile removal of the water-soluble phosphate byproduct. It typically shows strong preference for the thermodynamically more stable (E)-alkene.[1]
-
Mechanism of Action : The reaction begins with the deprotonation of a phosphonate ester (e.g., triethyl phosphonoacetate) by a base to form a nucleophilic phosphonate carbanion. This carbanion then attacks the aldehyde carbonyl, proceeding through a series of intermediates that ultimately eliminate a dialkylphosphate salt to form the alkene. The stereochemical outcome is generally driven by the thermodynamic stability of the intermediates, favoring the (E)-product.[1]
-
Performance Data : Solvent-free HWE reactions using bases like LiOH·H₂O or Ba(OH)₂·8H₂O have proven highly effective for the synthesis of α,β-unsaturated esters, offering excellent yields and high (E)-selectivity.[2]
| Parameter | Value | Substrates | Reference |
| Catalyst/Base | LiOH·H₂O | Aromatic Aldehydes, Triethyl 2-phosphonopropionate | [2] |
| Yield | 83–97% | Aromatic Aldehydes, Triethyl 2-phosphonopropionate | [2] |
| Selectivity (E:Z) | 95:5 to 99:1 | Aromatic Aldehydes, Triethyl 2-phosphonopropionate | [2] |
| Conditions | Solvent-free, room temp. | Aromatic Aldehydes, Triethyl 2-phosphonopropionate | [2] |
-
Expertise & Trustworthiness : The HWE reaction is a robust and well-understood process. Its primary advantages are high yields, excellent (E)-selectivity for unhindered aldehydes, and operational simplicity. A key consideration is the choice of base; milder bases like LiOH or DBU are often sufficient and can improve compatibility with sensitive functional groups compared to stronger bases like NaH.[2][3] The Still-Gennari modification, using phosphonates with electron-withdrawing groups (like trifluoroethyl esters) and specific base/crown ether combinations (KHMDS/18-crown-6), can be employed to favor the kinetic (Z)-isomer if desired.[4]
2.2 Catalyst System 2: Organocatalytic Knoevenagel Condensation
The Knoevenagel condensation is an attractive metal-free alternative that utilizes weak bases to condense aldehydes with active methylene compounds.[5]
-
Mechanism of Action : A weak amine base (e.g., piperidine, morpholine) deprotonates the active methylene compound (e.g., a malonic acid half-ester).[6][7] The resulting enolate adds to the aldehyde carbonyl. Subsequent dehydration, often facilitated by the catalyst, yields the α,β-unsaturated product. The reaction equilibrium can be driven forward by removing the water byproduct.[6]
-
Performance Data : The reaction is broadly applicable, and various catalysts have been shown to be effective.
| Parameter | Value | Substrates & Catalyst | Reference |
| Catalyst | Piperidine (0.1 eq) | Methyl 4-formylbenzoate, Malononitrile | [8] |
| Yield | 92% | Methyl 4-formylbenzoate, Malononitrile | [8] |
| Selectivity | Predominantly (E) | N/A | [7] |
| Conditions | Ethanol, Reflux, 2h | Methyl 4-formylbenzoate, Malononitrile | [8] |
| Catalyst | Boric Acid (10 mol%) | 4-chlorobenzaldehyde, Malononitrile | [9] |
| Yield | Good to Excellent | 4-chlorobenzaldehyde, Malononitrile | [9] |
| Conditions | Ethanol, RT | 4-chlorobenzaldehyde, Malononitrile | [9] |
-
Expertise & Trustworthiness : This method's strength lies in its mild conditions and the avoidance of metallic catalysts, which simplifies purification. The choice of active methylene compound is crucial; reagents like malonic acid half-esters are effective and can undergo decarboxylation in situ (the Doebner modification) to yield the desired product directly.[5][7] The use of catalysts like boric acid represents a move towards even milder, more environmentally benign "green" chemistry.[9]
2.3 Catalyst System 3: Olefin Cross-Metathesis
Olefin metathesis has revolutionized the formation of C=C bonds. Cross-metathesis (CM) between a simple alkene and an acrylate ester offers a direct, atom-economical route to α,β-unsaturated esters.
-
Mechanism of Action : The reaction is initiated by a metal alkylidene catalyst (e.g., Grubbs' or Molybdenum-based catalysts). The catalyst engages in a series of [2+2] cycloaddition and cycloreversion steps with the substrate alkenes, scrambling the alkylidene fragments and leading to the formation of new olefin products. Kinetically controlled reactions can favor the formation of the less stable (Z)-isomer.[10]
-
Performance Data : Molybdenum-based catalysts, in particular, have been developed for high (Z)-selectivity in the synthesis of α,β-unsaturated esters, with additives like acetonitrile playing a key role.[10]
| Parameter | Value | Substrates & Catalyst | Reference |
| Catalyst | Molybdenum-based | α-olefin, Acrylate ester | [10] |
| Yield | Up to 71% | α-olefin, Acrylate ester | [10] |
| Selectivity (Z:E) | >98:2 | α-olefin, Acrylate ester | [10] |
| Conditions | Acetonitrile (additive), 100 torr, 1-4h | α-olefin, Acrylate ester | [10] |
-
Expertise & Trustworthiness : This is a highly advanced method that provides access to the (Z)-isomer, which is often challenging to obtain via other routes. The success of the reaction is highly dependent on the catalyst choice and reaction conditions. A key insight is the use of acetonitrile as an additive, which can coordinate to the metal center, influencing the reaction pathway and preventing the need for a large excess of one alkene, thus improving process economy.[10] This method is particularly valuable for complex molecule synthesis where precise stereochemical control is paramount.
2.4 Catalyst System 4: Chemoenzymatic Synthesis
This "green" approach leverages the high selectivity of enzymes for one part of the synthesis, followed by a conventional chemical reaction.
-
Mechanism of Action : A Carboxylic Acid Reductase (CAR) enzyme, using a cofactor like NADPH, selectively reduces a carboxylic acid (isobutyric acid) to the corresponding aldehyde (isobutyraldehyde).[11][12][13] This aldehyde is then used in situ or after isolation in a subsequent Wittig or HWE reaction to generate the final α,β-unsaturated ester.[11][12] This cascade avoids the often harsh conditions required to generate aldehydes from other starting materials.
-
Performance Data : This approach has been demonstrated to work for a variety of aliphatic and aromatic carboxylic acids.[11][13]
| Parameter | Value | System | Reference |
| Catalyst | Carboxylic Acid Reductase (from Mycobacterium sp.) | Reduction of carboxylic acids to aldehydes | [11][12] |
| Yield | High (for reduction step) | N/A | [14][15] |
| Selectivity | Highly selective reduction | N/A | [14][15] |
| Conditions | Aqueous buffer, near-neutral pH, RT | N/A | [14][15] |
-
Expertise & Trustworthiness : The primary advantage of this method is its sustainability. It operates under mild, aqueous conditions and starts from a potentially bio-based feedstock (isobutyric acid). The CAR enzyme provides exquisite selectivity for the reduction step.[15] The overall efficiency then depends on the subsequent olefination step. This strategy is ideal for developing environmentally friendly manufacturing processes and for synthesizing products where minimizing byproduct formation is critical.
Comparative Analysis & Catalyst Selection
Choosing the right catalyst requires balancing the need for yield, stereoselectivity, cost, and sustainability.
Master Comparison Table
| Metric | HWE Reaction | Knoevenagel Condensation | Olefin Cross-Metathesis | Chemoenzymatic Synthesis |
| Primary Isomer | (E) | (E) | (Z) (with specific Mo-catalysts) | (E) or (Z) (depends on olefination) |
| Yield | Excellent (85-97%) | Good-Excellent (70-95%) | Moderate-Good (60-75%) | Good (Overall) |
| Catalyst Type | Stoichiometric Base | Catalytic Organocatalyst | Catalytic Organometallic | Enzyme + Stoichiometric Reagents |
| Conditions | Mild (RT), often solvent-free | Mild (RT to Reflux) | Mild, requires inert atmosphere | Mild, Aqueous (Enzyme step) |
| Key Advantage | High Yield, Reliability | Metal-Free, Simple | Access to (Z)-Isomers | "Green", Sustainable |
| Key Disadvantage | Stoichiometric P-waste | Lower atom economy (if decarboxylation) | Catalyst Cost & Sensitivity | Multi-step, requires enzyme |
Catalyst Selection Workflow
This decision tree can guide the selection process based on the primary experimental goal.
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Navigating Reaction Pathways: A Comparative Guide to Kinetic vs. Thermodynamic Control in the Synthesis of Methyl 4-methyl-2-pentenoate
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the ability to selectively forge specific chemical bonds is paramount. The synthesis of α,β-unsaturated esters, such as Methyl 4-methyl-2-pentenoate, a valuable building block in the synthesis of various organic molecules, serves as an excellent case study for the fundamental principles of kinetic and thermodynamic control. The strategic manipulation of reaction conditions allows chemists to favor one constitutional isomer or stereoisomer over another, a critical consideration in the development of efficient and precise synthetic routes. This guide provides an in-depth analysis of the factors governing the formation of this compound, offering a comparative look at the kinetically and thermodynamically favored pathways and providing the experimental rationale for achieving selective synthesis.
The Dichotomy of Control: Kinetic vs. Thermodynamic Pathways
At its core, the synthesis of this compound via olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) or Wittig reaction, involves the formation of a new carbon-carbon double bond. The regioselectivity (α,β- vs. β,γ-unsaturation) and stereoselectivity (E/Z isomerism) of this double bond are dictated by the reaction conditions, which can be tuned to favor either the kinetic or the thermodynamic product.
-
Kinetic Control: This regime governs reactions that are rapid and irreversible, typically conducted at low temperatures with strong, sterically hindered bases. The major product is the one that is formed the fastest, possessing the lowest activation energy.[1][2]
-
Thermodynamic Control: In contrast, thermodynamic control is established under conditions that allow for the equilibration of products, such as higher temperatures and longer reaction times with weaker bases. The predominant product is the most stable one, residing at the lowest energy state.[1][2]
For the synthesis of unsaturated esters, the α,β-unsaturated isomer is generally the thermodynamically more stable product due to the conjugation between the double bond and the carbonyl group.[3] The β,γ-unsaturated isomer, while potentially formed faster under certain conditions, is the kinetic product.
Reaction Schematics and Energetics
The synthesis of this compound typically proceeds through the reaction of isobutyraldehyde with a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate (in a Wittig reaction) or a methyl phosphonoacetate carbanion (in an HWE reaction).
dot
Caption: Reaction pathways for this compound synthesis.
Factors Influencing Product Distribution: A Comparative Analysis
The selective synthesis of either the kinetic (β,γ-unsaturated) or thermodynamic (α,β-unsaturated) isomer of this compound hinges on the careful selection of reaction parameters.
| Parameter | Kinetic Control Conditions | Rationale | Thermodynamic Control Conditions | Rationale |
| Temperature | Low (e.g., -78 °C) | Prevents equilibration of the initially formed, less stable product. | High (e.g., Room Temp. to Reflux) | Provides sufficient energy to overcome the activation barrier for isomerization to the more stable product. |
| Base | Strong, sterically hindered (e.g., LDA, KHMDS) | Rapid and irreversible deprotonation of the phosphonate, favoring the faster-forming product. | Weaker, less hindered (e.g., NaH, K2CO3, DBU) | Allows for reversible deprotonation and equilibration between isomeric products. |
| Reaction Time | Short | Minimizes the opportunity for the kinetic product to isomerize to the thermodynamic product. | Long | Allows the reaction to reach equilibrium, favoring the most stable product. |
Experimental Protocols
Protocol 1: Synthesis of this compound under Thermodynamic Control (Horner-Wadsworth-Emmons Reaction)
This protocol is designed to favor the formation of the thermodynamically stable α,β-unsaturated ester.
dot
Caption: Workflow for thermodynamic HWE synthesis.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl diethylphosphonoacetate
-
Isobutyraldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add methyl diethylphosphonoacetate (1.0 equivalent) dropwise to the suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases, indicating the formation of the phosphonate carbanion.
-
Slowly add isobutyraldehyde (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Rationale: The use of sodium hydride, a moderately strong base, and elevated temperature (reflux) allows for the equilibration of any initially formed β,γ-unsaturated isomer to the more stable α,β-conjugated product.
Protocol 2: Synthesis Favoring the Kinetic Product (Wittig Reaction)
This protocol aims to isolate the kinetically favored product through the use of a strong base at low temperatures. While the β,γ-isomer is the kinetic product, stabilized Wittig reagents often still favor the formation of the α,β-unsaturated product, albeit with potentially different E/Z selectivity under kinetic control. This protocol outlines the general conditions for a kinetically controlled Wittig reaction.
dot
Caption: Workflow for kinetically controlled Wittig synthesis.
Materials:
-
Methyl (triphenylphosphoranylidene)acetate
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Isobutyraldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere, dissolve methyl (triphenylphosphoranylidene)acetate (1.0 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0 equivalent) dropwise.
-
Stir the resulting ylide solution at -78 °C for 30 minutes.
-
Slowly add isobutyraldehyde (1.0 equivalent) to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 1-2 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature, then extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale: The use of a very strong base (n-BuLi) at a very low temperature (-78 °C) promotes rapid and irreversible ylide formation and subsequent reaction with the aldehyde. These conditions are designed to trap the product that is formed fastest, minimizing the potential for isomerization to the thermodynamically more stable isomer.
Conclusion
The synthesis of this compound provides a clear and instructive example of the power of kinetic and thermodynamic control in directing the outcome of a chemical reaction. By judiciously selecting the reaction temperature, base, and duration, chemists can selectively favor the formation of either the thermodynamically stable α,β-unsaturated ester or the kinetically accessible β,γ-isomer. A thorough understanding of these principles is essential for the rational design of synthetic strategies, enabling the efficient and selective production of target molecules for a wide range of applications in research and development.
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ScienceOpen. (n.d.). Carboxylate Catalyzed Isomerization of β,γ‐Unsaturated N‐Acetylcysteamine Thioesters. Retrieved from [Link]
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PubMed. (n.d.). Energetic Preferences for Alpha,beta Versus Beta,gamma Unsaturation. Retrieved from [Link]
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Arkat USA. (n.d.). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Retrieved from [Link]
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PubMed Central. (n.d.). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. Retrieved from [Link]
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ResearchGate. (n.d.). Enantioselective Contra-Thermodynamic Positional Isomerization of α,β-Unsaturated Esters. Retrieved from [Link]
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Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. Retrieved from [Link]
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Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
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Studylib. (n.d.). Horner-Wadsworth-Emmons Synthesis: Lab Guide. Retrieved from [Link]
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YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic route for methyl (E)-3-(2-hydroxyethyl)4-methyl-2-pentenoate.... Retrieved from [Link]
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PubMed Central. (n.d.). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. Retrieved from [Link]
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FAQ. (n.d.). What is the role of Methyl (triphenylphosphoranylidene)acetate in Wittig reaction?. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Wittig Reaction: Applications of Methyl (triphenylphosphoranylidene)acetate. Retrieved from [Link]
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(n.d.). Selective isomerization of 2-methylpentane and 4-methyl-1-pentene over the molybdenum oxide supported on aluminum orthophosphate. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Methyl 4-methyl-2-pentenoate: A Review of Reported Yields and Methodologies
For researchers and professionals in drug development and fine chemical synthesis, the efficient and stereoselective construction of carbon-carbon double bonds is a cornerstone of molecular design. Methyl 4-methyl-2-pentenoate, an α,β-unsaturated ester, serves as a valuable building block and intermediate. This guide provides an in-depth comparison of the primary synthetic routes to this compound, focusing on the literature of reported yields, mechanistic rationale, and practical considerations to aid in method selection and optimization.
Introduction to this compound
This compound (C₇H₁₂O₂) is an organic compound featuring a carbon-carbon double bond conjugated to a methyl ester.[1][2] This structural motif is prevalent in natural products and active pharmaceutical ingredients, making its synthesis a relevant topic for organic chemists. The target molecule is typically synthesized via an olefination reaction, where isobutyraldehyde (2-methylpropanal) serves as the C4-isobutyl backbone. The key challenge lies in the stereoselective formation of the C2-C3 double bond, with the (E)-isomer being the thermodynamically more stable and often desired product.
Core Synthetic Strategies: A Comparative Overview
Several classical and modern olefination methods can be employed for the synthesis of this compound. The choice of method depends on factors such as desired stereoselectivity, substrate scope, scalability, and ease of purification. Here, we compare the most prominent methods.
| Method | Key Reagents | Typical Yields | Predominant Stereoisomer | Key Advantages & Considerations |
| Horner-Wadsworth-Emmons (HWE) | Isobutyraldehyde, Methyl (trialkylphosphono)acetate, Base (e.g., NaH, NaOMe, DBU) | High (Often >80-90%) | E | Excellent (E)-selectivity, water-soluble phosphate byproduct simplifies purification, carbanion is highly nucleophilic.[3][4][5] |
| Wittig Reaction | Isobutyraldehyde, (Carbomethoxymethylene)triphenylphosphorane | Moderate to High | Variable, often mixtures | A classic, robust reaction. Triphenylphosphine oxide byproduct can be difficult to remove. Stabilized ylides tend toward (E)-selectivity. |
| Knoevenagel Condensation | Isobutyraldehyde, Methyl acetoacetate or Malonic ester, Weak Base (e.g., piperidine) | Moderate to Good | E | Often uses milder, greener conditions. Requires an active methylene compound with two electron-withdrawing groups.[6] |
| Cross-Metathesis | Isobutylene, Methyl acrylate, Ruthenium Catalyst (e.g., Grubbs catalyst) | Variable | Mixture of E/Z | Modern, powerful C=C bond formation method. Selectivity can be an issue, requiring careful catalyst and condition screening.[5] |
Deep Dive: The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is arguably the most reliable and widely used method for preparing (E)-α,β-unsaturated esters like this compound.[4] Its prevalence is due to its high efficiency and, most critically, its superior stereocontrol.
Mechanistic Rationale for E-Selectivity
The reaction proceeds via the deprotonation of a phosphonate ester, such as trimethyl phosphonoacetate, to form a stabilized phosphonate carbanion. This carbanion is a potent nucleophile that readily attacks the carbonyl carbon of isobutyraldehyde. The key to the reaction's success lies in the subsequent steps.
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
The initial nucleophilic addition is often reversible. The resulting intermediates can equilibrate, and the thermodynamic stability of the subsequent four-membered oxaphosphetane ring dictates the final product geometry. The trans-oxaphosphetane, which forms from the erythro (or anti) intermediate, minimizes steric repulsion between the isobutyl group of the aldehyde and the methyl ester group of the phosphonate. This intermediate rapidly collapses via syn-elimination to yield the thermodynamically favored (E)-alkene and a water-soluble phosphate salt, which is easily removed during aqueous workup.[5]
Factors Influencing Yield and Selectivity
Systematic studies have shown that several factors can be tuned to maximize the yield of the (E)-isomer:[4]
-
Steric Bulk of the Aldehyde: Aldehydes with greater steric hindrance, such as isobutyraldehyde, strongly favor the formation of the (E)-alkene.
-
Base and Counterion: The choice of base affects the reaction. For stabilized phosphonates, common bases include sodium hydride (NaH), sodium methoxide (NaOMe), or non-ionic bases like DBU. Lithium salts (e.g., from n-BuLi or added LiCl) often enhance E-selectivity compared to sodium or potassium salts.[7]
-
Temperature: Higher reaction temperatures (e.g., room temperature vs. -78 °C) allow the intermediates to fully equilibrate, leading to a higher ratio of the more stable (E)-product.[4]
Experimental Protocols
While specific literature yields for this compound are not prominently reported, the HWE reaction is consistently high-yielding for analogous transformations. The following protocol is a representative, self-validating procedure adapted from a well-established synthesis of a similar α,β-unsaturated ester.[8] High yields are anticipated.
Representative Protocol: HWE Synthesis of (E)-Methyl 4-methyl-2-pentenoate
This protocol describes the reaction on a 10 mmol scale. All operations should be conducted in a fume hood using anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon).
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Methyl 4-methyl-2-pentenoate
This document provides comprehensive, actionable guidance for the safe handling and disposal of methyl 4-methyl-2-pentenoate. As a flammable and irritant unsaturated ester, its management requires strict adherence to established safety protocols to protect laboratory personnel, ensure regulatory compliance, and maintain environmental integrity. This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering researchers to make informed decisions from the point of waste generation to its final disposition.
Hazard Profile and Regulatory Imperative
This compound is classified as a hazardous substance, primarily due to its flammability and irritant properties.[1] Understanding its chemical characteristics is fundamental to appreciating the necessity of specialized disposal procedures.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | [1][2] |
| Molecular Weight | 128.17 g/mol | [1] |
| CAS Number | 20515-15-5 | [1] |
| GHS Hazard Codes | H226, H315, H319, H335 | [1] |
| GHS Hazard Statements | Flammable liquid and vapor; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation. | [1] |
Due to its nature as a Class 3 Flammable Liquid, this compound is regulated as a hazardous waste under federal law (40 CFR 261.20) and corresponding state regulations.[3][4][5] This classification legally prohibits its disposal via sanitary sewers or as common municipal trash.[4][6][7] The principle of "cradle-to-grave" management applies, meaning the generating facility is responsible for the waste from its creation to its ultimate, safe destruction.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity—including transfer to a waste container—it is imperative to don the appropriate PPE. The rationale is to create a complete barrier against the chemical's primary exposure routes: inhalation, skin contact, and eye contact.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield. The ester and its vapors are serious eye irritants, and a face shield provides an essential secondary layer of protection against splashes.[1][8]
-
Skin Protection: A flame-resistant lab coat and long pants are mandatory. For hand protection, glove selection is critical. Not all standard laboratory gloves offer adequate protection against esters.
| Glove Material | Performance Against Esters | Rationale & Considerations |
| Butyl Rubber | Excellent | Butyl rubber provides superior resistance to a wide variety of esters, ketones, and aldehydes.[9] It is the recommended choice for prolonged handling. |
| Nitrile | Fair to Poor | While common, nitrile gloves may offer limited protection and can deteriorate after prolonged exposure to certain solvents and esters.[9] They are suitable only for incidental splash contact and must be replaced immediately upon exposure. |
| Natural Rubber (Latex) | Poor | Latex gloves offer poor resistance to most organic solvents, including esters, and should not be used.[9] |
-
Respiratory Protection: All transfers and handling of waste should be conducted inside a certified chemical fume hood to control flammable and irritating vapors.[10][11] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge (e.g., type ABEK filter) is required.[8]
Step-by-Step Waste Collection and Containment Protocol
Proper containment is a non-negotiable step in the disposal process. The goal is to safely accumulate the waste in a designated, properly identified container that prevents leaks, vapor release, and dangerous chemical reactions.
-
Select an Appropriate Waste Container: Use only containers approved for flammable liquid waste.[3] This can be the original product container or a dedicated glass, plastic, or metal safety can.[4] The container must have a secure, tight-fitting lid.
-
Label the Container Before Use: The container must be clearly labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "Waste this compound". Vague identifiers like "Solvent Waste" are not compliant.[4]
-
All relevant hazard pictograms (flammable, irritant).
-
The date when waste was first added to the container (accumulation start date).
-
-
Transfer Waste Safely: Conduct all transfers within a chemical fume hood. Use a funnel to prevent spills and bond/ground the receiving container if transferring larger quantities to prevent static discharge, which can ignite flammable vapors.[10][12]
-
Keep the Container Closed: Waste containers must remain sealed at all times except when actively adding waste.[4] This minimizes the release of flammable vapors and reduces the risk of fire.
-
Store Waste Properly: Store the sealed waste container in a designated satellite accumulation area. This area must be:
Emergency Procedures: Managing Spills
Accidental spills must be managed immediately and safely to mitigate fire and exposure hazards.
-
Eliminate Ignition Sources: Immediately turn off all nearby equipment, hot plates, and anything that could create a spark.[10][12]
-
Alert Personnel and Restrict Access: Notify others in the lab of the spill. Cordon off the affected area.
-
Ventilate the Area: Ensure the chemical fume hood is operating at maximum capacity. If the spill is outside a hood, ventilate the room if it is safe to do so.
-
Contain and Absorb the Spill: Cover the spill with a non-flammable absorbent material, such as sand, diatomaceous earth, or a universal chemical binder.[10][14] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated waste container.[10][12] Seal and label this container as hazardous waste.
-
Decontaminate the Area: Wipe the spill area with soap and water. Collect the cleaning materials as contaminated waste.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[10] If inhaled, move to fresh air.[10]
The Final Disposal Pathway: Professional Management
The only acceptable method for the final disposal of this compound is through a licensed hazardous waste management company or your institution's Environmental Health & Safety (EHS) department.[3][5][12]
-
Arranging for Pickup: Once your waste container is full or you have finished the project, contact your EHS office to schedule a waste pickup. Do not allow waste to accumulate beyond regulatory time limits.
-
Ultimate Destruction: The collected chemical waste will be transported to a licensed treatment, storage, and disposal facility (TSDF). The most common and environmentally sound method for destroying flammable organic liquids is high-temperature incineration in a specialized hazardous waste incinerator.[15] This process completely breaks down the molecule into less harmful components like carbon dioxide and water.
Under no circumstances should you attempt to neutralize or treat this chemical waste in the laboratory. While neutralization is a valid procedure for simple corrosive wastes, it is not appropriate for flammable organic compounds and can create unforeseen hazards.[16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper management of this compound waste.
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4-Pentenoic acid, 2-methyl- - Safety Data Sheet . (2018). Synerzine. [Link]
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Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste . (1973). U.S. Environmental Protection Agency. [Link]
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Waste Neutralization Guidance . (2023). Missouri State University Environmental Management. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-methyl-2-pentenoate
As researchers dedicated to advancing drug development, our work inherently involves handling a diverse array of chemical reagents. Among these is Methyl 4-methyl-2-pentenoate, an ester that, while useful, requires meticulous safety protocols to ensure the well-being of laboratory personnel. This guide moves beyond a simple checklist, offering a procedural and logical framework for risk mitigation. Here, we will detail not just what personal protective equipment (PPE) to use, but why each component is critical, grounding our recommendations in established safety principles and the specific chemical properties of this compound.
Immediate Hazard Assessment: Understanding the Risks
This compound (CAS No. 50652-78-3) is classified under the Globally Harmonized System (GHS) with several key hazards that directly inform our PPE strategy.[1] Acknowledging these is the foundational step in our safety protocol.
-
Flammable Liquid and Vapor (H226): The compound can ignite when exposed to a heat source. Vapors are often heavier than air and can travel to an ignition source, causing a flashback. This dictates the need for controls against open flames, sparks, and static discharge.
-
Causes Skin Irritation (H315): Direct contact with the skin can lead to irritation, redness, or dermatitis.[1] This underscores the necessity of appropriate hand and body protection.
-
Causes Serious Eye Irritation (H319): Splashes pose a significant risk to the eyes, capable of causing serious, potentially lasting damage.[1]
-
May Cause Respiratory Irritation (H335): Inhalation of vapors can irritate the respiratory tract, leading to coughing and discomfort.[1] This highlights the importance of proper ventilation and, in some cases, respiratory protection.
These classifications correspond to the following GHS pictograms:
The Core of Protection: Selecting Appropriate PPE
Our selection of PPE is a direct response to the identified hazards. The choice is not static; it must be tailored to the scale and context of the procedure. A risk assessment should always precede any laboratory work.[2]
Data-Driven PPE Selection
The following table summarizes the recommended PPE for handling this compound in common laboratory scenarios.
| Operational Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Volume / Incidental Contact (e.g., <100 mL on a benchtop) | Safety glasses with side shields | Nitrile gloves (minimum 4 mil thickness) | Flame-resistant lab coat (100% cotton minimum) | Not required if handled within a certified chemical fume hood. |
| High Volume / Splash Potential (e.g., >100 mL, transfers, distillations) | Chemical splash goggles and a face shield | Butyl rubber or laminate gloves. Double-gloving may be necessary.[2][3] | Flame-resistant lab coat and a chemical-resistant apron | Not required if handled within a certified chemical fume hood. If ventilation is inadequate, a respirator with an organic vapor cartridge is necessary.[4] |
The Rationale Behind Our Choices
-
Eye and Face Protection: Given the serious eye irritation hazard, protection is non-negotiable. For small-scale work, safety glasses with side shields offer baseline protection. However, when the risk of splashing increases, chemical splash goggles that form a seal around the eyes are required. A face shield should be worn over the goggles during high-volume transfers to protect the entire face.[5]
-
Hand Protection: No single glove material protects against all chemicals.[6] For incidental contact, nitrile gloves are a preferred choice due to their good general chemical resistance and tendency to visibly tear upon puncture.[7] However, esters can degrade nitrile over time. For extended contact or immersion, more robust materials like butyl rubber, which shows good resistance to esters, are recommended.[3][5] Crucially, always consult the glove manufacturer's specific compatibility chart for breakthrough time and degradation data. [2]
-
Body Protection: A flame-resistant lab coat is essential due to the flammability hazard.[8] Avoid synthetic materials that can melt and adhere to the skin.[5] For larger-scale operations, a chemical-resistant apron provides an additional barrier against spills. All work should be done in closed-toe shoes and clothing that covers the legs.[8]
-
Respiratory Protection: The primary engineering control is a certified chemical fume hood, which effectively minimizes vapor inhalation.[5] If work must be performed outside a hood or if vapor concentrations may exceed exposure limits, a respirator equipped with an organic vapor (OV) cartridge is necessary.
Procedural Guidance: A Self-Validating System
Adherence to procedure is paramount. The following step-by-step workflows are designed to be self-validating, ensuring safety at each stage of handling.
Experimental Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the correct level of PPE.
Caption: PPE selection workflow for this compound.
Protocol 1: Donning and Doffing PPE
-
Inspection: Before donning, inspect all PPE for signs of degradation, cracks, or contamination.[7] This is especially critical for reusable gloves.
-
Donning Sequence:
-
Put on your lab coat and fasten it completely.
-
Don eye/face protection (safety glasses or goggles).
-
Wash and dry hands thoroughly.
-
Put on gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Doffing (Removal) Sequence: The goal is to prevent contamination of your skin and clean areas.
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of them immediately in the appropriate waste container.
-
Lab Coat: Unfasten the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface turned inward. Hang it in its designated location or place it in a laundry bin if contaminated.
-
Eye/Face Protection: Remove by handling the earpieces or strap, avoiding contact with the front surface.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[6]
-
Operational Plan: Waste Disposal
As a flammable and irritating chemical, waste containing this compound is classified as hazardous waste.[9][10] Improper disposal poses a significant environmental and safety risk.
Protocol 2: Chemical Waste Disposal
-
Designated Container: All liquid waste containing this compound must be collected in a designated, compatible hazardous waste container.[9] This should be a sturdy, screw-cap bottle made of glass or chemically resistant plastic.
-
Labeling: The container must be clearly labeled with a "HAZARDOUS WASTE" tag. List all chemical constituents by their full name, including this compound.[9] Vague terms like "solvent waste" are unacceptable.
-
Storage: Keep the waste container tightly sealed at all times, except when adding waste.[8][11] Store it in a designated satellite accumulation area within the lab, away from ignition sources and incompatible materials.
-
Prohibition: Under no circumstances should this chemical or its waste solutions be poured down the drain. [5][9][11] This is a violation of environmental regulations and a safety hazard.
-
Disposal: When the container is full, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[8][9]
By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects not only yourself but your entire research team. Trust in these protocols is built upon the scientific rationale that underpins them, ensuring that our pursuit of innovation is never compromised by a lapse in safety.
References
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Chemical Glove Selection Guide. (n.d.). PIP. Retrieved from [Link]
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How To Choose The Right chemical resistant Gloves – A Buyer's Guide. (2024, December 20). Droppe. Retrieved from [Link]
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OSHA Glove Selection Chart. (n.d.). University of California, Riverside - Environmental Health and Safety. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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Guidelines for Flammable Liquid Disposal. (2023, September 19). University of Pittsburgh. Retrieved from [Link]
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Glove Selection Guide. (n.d.). University of British Columbia - Safety & Risk Services. Retrieved from [Link]
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Glove Selection Guide. (n.d.). University of California, Berkeley - Office of Environment, Health & Safety. Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
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Flammable Liquids. (2024, June 12). University of Illinois - Division of Research Safety. Retrieved from [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania - EHRS. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Esterification. (n.d.). SmartLabs. Retrieved from [Link]
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Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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5.310 (F19) Fischer Esterification Lab Manual. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
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Ester Lab Student Handout. (n.d.). Ms. Kropac. Retrieved from [Link]
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Flammables and Combustibles. (n.d.). University of California, Santa Barbara - Environment, Health & Safety. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
